Valerohydrazide
Description
The exact mass of the compound Pentanohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523267. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Valerohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valerohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pentanehydrazide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
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InChI Key |
PJBQYCIDGYKEMN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID80191667 | |
| Record name | Valerohydrazide | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
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CAS No. |
38291-82-6 | |
| Record name | Pentanoic acid, hydrazide | |
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| Record name | Valerohydrazide | |
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| Record name | Pentanoic acid, hydrazide | |
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| Record name | Valerohydrazide | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Valerohydrazide from Valeric Acid
Abstract
This comprehensive technical guide details the synthesis of valerohydrazide, a significant chemical intermediate, from valeric acid. It provides an in-depth analysis of the prevalent synthetic methodologies, focusing on a two-step approach involving the formation of an acyl chloride intermediate followed by hydrazinolysis. The document offers a thorough examination of the reaction mechanisms, detailed experimental protocols, safety considerations, and characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary expertise to effectively and safely produce valerohydrazide.
Introduction
Valerohydrazide, also known as pentanehydrazide, is a carboxylic acid hydrazide that serves as a valuable building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry, where the hydrazide functional group is a key component in a variety of bioactive molecules. Carboxylic acid hydrazides are precursors to numerous heterocyclic compounds and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
The synthesis of valerohydrazide from the readily available starting material, valeric acid (or pentanoic acid), is a fundamental transformation in organic chemistry.[1] This guide will elucidate the most common and efficient methods for this conversion, with a focus on providing practical, field-proven insights to ensure successful and safe execution in a laboratory setting.
Synthetic Strategies: An Overview
The conversion of a carboxylic acid to a hydrazide can be accomplished through several synthetic routes. The most prevalent methods include:
-
Two-Step Synthesis via Acyl Chloride: This is a widely used and reliable method that involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with hydrazine.[2][3] This approach generally provides high yields and is adaptable to a wide range of substrates.
-
Two-Step Synthesis via Esterification: This method involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.[4][5] While effective, it can be slower than the acyl chloride route.
-
One-Pot Synthesis: Direct conversion of carboxylic acids to hydrazides in a single step is an area of ongoing research.[6][7] These methods often utilize coupling agents or microwave assistance to facilitate the reaction.[7][8]
This guide will focus on the two-step synthesis via the acyl chloride intermediate due to its robustness, high efficiency, and widespread use in synthetic laboratories.
Mechanistic Rationale: The Acyl Chloride Pathway
The conversion of valeric acid to valerohydrazide via the acyl chloride intermediate proceeds in two distinct steps, each with a well-understood mechanism.
2.1.1. Step 1: Formation of Valeryl Chloride
The first step involves the activation of the carboxylic acid by converting it to the more electrophilic acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][9] The reaction proceeds through a nucleophilic acyl substitution mechanism.
The mechanism begins with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[10][11] This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, which liberates sulfur dioxide gas and hydrogen chloride gas, driving the reaction to completion.[10]
2.1.2. Step 2: Hydrazinolysis of Valeryl Chloride
The second step is the reaction of the newly formed valeryl chloride with hydrazine hydrate. This is another nucleophilic acyl substitution reaction.[3] The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield valerohydrazide.
Experimental Protocol: Two-Step Synthesis of Valerohydrazide
This section provides a detailed, step-by-step methodology for the synthesis of valerohydrazide from valeric acid via the acyl chloride intermediate.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Valeric Acid | Reagent Grade, ≥99% |
| Thionyl Chloride | Reagent Grade, ≥99% |
| Hydrazine Hydrate | 55-64% aqueous solution |
| Dichloromethane (DCM) | Anhydrous |
| Diethyl Ether | Anhydrous |
| Sodium Bicarbonate | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Granular |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Rotary evaporator | |
| Buchner funnel and flask | |
| pH paper | |
| Standard laboratory glassware |
Safety Precautions
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[12][13][14] It should be handled with extreme care in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[17][18][19] It is also combustible.[17] All manipulations should be performed in a fume hood, and appropriate PPE must be worn.[20][21] Avoid contact with skin and eyes.[18] In case of exposure, rinse the affected area with water for at least 15 minutes and seek immediate medical attention.[21]
Step-by-Step Procedure
3.3.1. Part A: Synthesis of Valeryl Chloride
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add valeric acid (e.g., 0.1 mol). Dilute the acid with anhydrous dichloromethane (e.g., 50 mL).
-
Chlorination: Slowly add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) to the stirred solution at room temperature using a dropping funnel. The addition should be done cautiously as the reaction is exothermic and produces gaseous byproducts (SO₂ and HCl).
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator. The crude valeryl chloride is typically used directly in the next step without further purification.
3.3.2. Part B: Synthesis of Valerohydrazide
-
Reaction Setup: In a separate fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Hydrazine Solution: Add hydrazine hydrate (e.g., 0.2 mol, 2 equivalents) to the flask and dilute with dichloromethane (e.g., 100 mL).
-
Acyl Chloride Addition: Slowly add the crude valeryl chloride from Part A to the stirred hydrazine solution. The addition should be done dropwise, maintaining the temperature of the reaction mixture below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude valerohydrazide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure valerohydrazide as a solid.
Characterization
The identity and purity of the synthesized valerohydrazide can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of protons corresponding to the valeryl and hydrazide moieties.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches of the hydrazide and the C=O stretch of the amide.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Visualizing the Workflow
Reaction Scheme
Caption: Workflow for the two-step synthesis of valerohydrazide.
Mechanistic Diagram: Acyl Chloride Formation
Caption: Mechanism of valeryl chloride formation from valeric acid.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Valeric Acid | 1 molar equivalent |
| Thionyl Chloride | 1.2 molar equivalents |
| Hydrazine Hydrate | 2 molar equivalents |
| Reaction Conditions | |
| Step 1 (Chlorination) Temperature | Reflux (DCM, ~40°C) |
| Step 1 Reaction Time | 1-2 hours |
| Step 2 (Hydrazinolysis) Temperature | 0°C to Room Temperature |
| Step 2 Reaction Time | 1-2 hours |
| Expected Yield | |
| Overall Yield | Typically >80% |
Conclusion
The synthesis of valerohydrazide from valeric acid via the acyl chloride intermediate is a highly efficient and reliable method suitable for laboratory-scale production. This guide has provided a detailed, in-depth technical overview of this process, from the underlying chemical principles to a practical, step-by-step experimental protocol. By adhering to the outlined procedures and safety precautions, researchers and scientists can confidently and safely synthesize this important chemical intermediate for its various applications in organic chemistry and drug discovery. The provided characterization techniques will ensure the purity and identity of the final product, upholding the standards of scientific integrity.
References
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Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19). 17
-
Thionyl chloride SDS, 7719-09-7 Safety Data Sheets - ECHEMI. 16
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. 12
-
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29). 18
-
Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. (2013-07-22). 15
-
SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. 20
-
Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. 21
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Thionyl chloride - Safety Data Sheet. (2013-03-19). 13
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Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. 14
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Hydrazine - Standard Operating Procedure. 19
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An Efficient Microwave-Assisted One-Pot Conversion of Carboxylic Acids into Hydrazides. (2025-08-07). 8
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Direct access to hydrazides and amides from carboxylic acids via acyloxyphosphonium ion - Organic Chemistry Frontiers (RSC Publishing). (2024-01-16). Link
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Synthesis of 4-methylvaleric acid hydrazide - PrepChem.com. 22
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Note Development and assessment of green synthesis of hydrazides. 4
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Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC - NIH. Link
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A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones - ResearchGate. (2025-08-07). Link
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Acyl chloride - Wikipedia. Link
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Acyl Chlorides (A-Level) | ChemistryStudent. Link
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Preparations and Reactions of Acyl Chlorides - YouTube. (2023-02-10). Link
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Process for preparation of 1-acyl-2-substituted-hydrazines - Google Patents. Link
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Propanoic acid, 2,2-dimethyl-, hydrazide - Organic Syntheses Procedure. Link
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Acid to Ester - Common Conditions. Link
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Conversion of valeric acid in its esterification reaction with ethanol... - ResearchGate. Link
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Acids to Acyl Chlorides, Part 1 - YouTube. (2021-08-20). Link
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esterification - alcohols and carboxylic acids - Chemguide. Link
-
Valeraldehyde as a Precursor for Valeric Acid Synthesis: Application Notes and Protocols - Benchchem. Link
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The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. - ResearchGate. Link
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Valeric acid - Wikipedia. Link
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Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin | Request PDF - ResearchGate. (2025-08-06). Link
-
ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL - Journal of Chemical Technology and Metallurgy. (2013-07-29). Link
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HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... - ResearchGate. (2024-06-02). Link
-
Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides - YouTube. (2021-08-20). Link
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. Link
-
Valeric acid : Organic Synthesis - YouTube. (2024-05-05). Link
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Method of synthesizing hydrazine compounds carboxylic acids - Google Patents. Link
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Acid chloride formation (video) - Khan Academy. Link
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Valeric Acid Preparation Ideas - Powered by XMB 1.9.11 - Sciencemadness.org. (2012-07-21). Link
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An In-depth Technical Guide to the Spectroscopic Characterization of Valerohydrazide
Abstract
Valerohydrazide (Pentanoic acid, hydrazide), a derivative of valeric acid, belongs to the hydrazide class of compounds, which are pivotal structural motifs in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are non-negotiable prerequisites for any downstream application. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize Valerohydrazide. By integrating field-proven insights with foundational principles, this document explains the causality behind experimental choices, interprets spectral data, and offers validated protocols for data acquisition. Our objective is to furnish researchers with an authoritative reference for the complete spectroscopic signature of Valerohydrazide.
Molecular Structure and Spectroscopic Overview
Valerohydrazide, with the chemical formula C₅H₁₂N₂O, possesses a molecular weight of 116.16 g/mol .[1] Its structure features a pentanoyl group attached to a hydrazine moiety. This combination of an alkyl chain and a reactive hydrazide functional group dictates its unique spectroscopic fingerprint.
-
¹H and ¹³C NMR Spectroscopy will map the carbon-hydrogen framework, identifying the distinct chemical environments of the alkyl chain protons and carbons, as well as the labile protons on the nitrogen atoms.
-
Infrared (IR) Spectroscopy will confirm the presence of key functional groups, notably the carbonyl (C=O) group of the amide linkage and the N-H bonds of the primary amine group (-NH₂) and secondary amide group (-NH-).
-
Mass Spectrometry (MS) will determine the molecular weight and provide structural information through analysis of characteristic fragmentation patterns under ionization.
The integrated application of these three techniques provides a self-validating system for the unambiguous identification and structural confirmation of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for a comprehensive structural elucidation of a molecule like Valerohydrazide, starting from the sample and culminating in a confirmed structure.
Caption: Overall workflow for structural elucidation.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is the most rapid and straightforward method for confirming the presence of the core hydrazide functional group. The choice of sample preparation (e.g., KBr pellet) is critical for solid samples like Valerohydrazide to minimize scattering and obtain sharp, well-defined absorption bands. The key diagnostic region is 4000-1500 cm⁻¹, where the characteristic stretching vibrations of N-H, C-H, and C=O bonds appear.
The IR spectrum for Valerohydrazide is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook, providing an authoritative reference.[1][2][3]
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300 & ~3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| ~3030 | N-H Stretch | Secondary Amide (-NH-) | Medium |
| 2958, 2933, 2872 | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₃, CH₂) | Strong |
| ~1640 | C=O Stretch (Amide I band) | Carbonyl | Strong |
| ~1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |
| ~1540 | N-H Bend (Amide II band) | Secondary Amide (-NH-) | Medium |
| 1467 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |
Note: Exact peak positions are derived from the reference NIST spectrum. The interpretation is based on established correlation tables and literature for primary amides.[4][5][6]
Spectral Interpretation
The IR spectrum of Valerohydrazide provides clear evidence for its structure:
-
N-H Region: The presence of two distinct peaks around 3300 and 3200 cm⁻¹ is a hallmark of the -NH₂ group of a primary amide or hydrazide, corresponding to the asymmetric and symmetric stretching modes, respectively.[7][8] An additional broader peak often observed near 3030 cm⁻¹ is attributable to the secondary amide N-H stretch.
-
C-H Region: Strong absorptions just below 3000 cm⁻¹ (2958-2872 cm⁻¹) are unequivocally assigned to the stretching vibrations of the sp³-hybridized C-H bonds in the butyl chain.
-
Carbonyl Region: A very strong and sharp absorption band around 1640 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Its position is consistent with an amide (often called the Amide I band), which is typically found at lower wavenumbers than ketones or esters due to resonance delocalization.[4][8]
-
Fingerprint Region: The N-H bending vibrations (scissoring and Amide II) in the 1620-1540 cm⁻¹ range and the CH₂ bending at 1467 cm⁻¹ further corroborate the structure, though this region can be complex.
Experimental Protocol: Acquiring a Solid-State IR Spectrum (KBr Pellet Method)
-
Preparation: Dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours to remove adsorbed water. Allow it to cool in a desiccator.
-
Sample Grinding: Add ~1-2 mg of the Valerohydrazide sample to an agate mortar. Add approximately 100-200 mg of the dried KBr.
-
Mixing: Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization (EI) is a hard ionization technique that provides not only the molecular weight but also a rich, reproducible fragmentation pattern that acts as a molecular fingerprint. For Valerohydrazide, the key is to identify the molecular ion (M⁺˙) and then rationalize the major fragment peaks based on the stability of the resulting ions and neutral losses. The most probable cleavage points are adjacent to the carbonyl group (α-cleavage) and the weaker N-N bond.
The mass spectrum for Valerohydrazide is available from the NIST Chemistry WebBook.[1][9]
Data Presentation: Key Mass Spectrum Fragments (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Proposed Neutral Loss |
| 116 | [C₅H₁₂N₂O]⁺˙ (Molecular Ion, M⁺˙) | - |
| 73 | [C₄H₉CO]⁺ (Butyryl cation) | ·NHNH₂ |
| 71 | [C₅H₁₁]⁺ (Pentyl cation) or [C₄H₇O]⁺ | ·N₂H₂O or ·CH₃N₂ |
| 57 | [C₄H₉]⁺ (Butyl cation) | ·CONHNH₂ |
| 44 | [CONHNH₂]⁺ | ·C₄H₉ |
| 43 | [C₃H₇]⁺ (Propyl cation) or [HNCO]⁺˙ | ·C₂H₅CONHNH₂ or ... |
Fragmentation Analysis
The fragmentation of Valerohydrazide follows predictable chemical principles.[10] The molecular ion is observed at m/z 116, confirming the molecular weight. Key fragmentation pathways include:
-
α-Cleavage: The bond between the carbonyl carbon and the adjacent alkyl carbon is a common cleavage site. Cleavage of the C₄H₉—CO bond results in the peak at m/z 44 ([CONHNH₂]⁺).
-
N-N Bond Cleavage: The N-N bond is relatively weak. Cleavage here leads to the formation of the stable acylium ion (butyryl cation) at m/z 73 ([C₄H₉CO]⁺), which is often a very prominent peak for amides and related structures.
-
Alkyl Chain Fragmentation: Loss of the entire hydrazide carbonyl group as a radical leads to the butyl cation at m/z 57 ([C₄H₉]⁺). Further fragmentation of this ion can produce the propyl cation at m/z 43 .
Caption: Major fragmentation pathways for Valerohydrazide in EI-MS.
Experimental Protocol: Acquiring an EI-Mass Spectrum
-
Sample Introduction: Introduce a small quantity of the solid Valerohydrazide sample into the mass spectrometer, typically via a direct insertion probe.
-
Vaporization: Gently heat the probe to vaporize the sample into the high-vacuum ion source.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).
-
Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions, and have the resulting signal processed by a data system to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: As of this guide's publication, experimental ¹H and ¹³C NMR data for Valerohydrazide are not available in major public spectral databases like SDBS or NIST. In such cases, the use of computationally predicted spectra is a scientifically validated and widely accepted practice for structural confirmation.[11][12] Modern DFT (Density Functional Theory) calculations can predict chemical shifts with high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.[11]
Expertise & Experience: The choice of solvent is paramount for NMR analysis of hydrazides. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent over chloroform (CDCl₃) or water (D₂O). This is because the acidic N-H protons are less likely to undergo rapid exchange with the solvent, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.
Predicted ¹H NMR Data (in DMSO-d₆)
| Label | Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| a | CH₃- | ~0.9 | Triplet (t) | 3H |
| b | -CH₂-CH₃ | ~1.3 | Sextet | 2H |
| c | -CH₂-CH₂CO- | ~1.5 | Quintet | 2H |
| d | -CH₂-CO- | ~2.1 | Triplet (t) | 2H |
| e | -CO-NH-NH₂ | ~4.1 | Singlet (s, broad) | 2H |
| f | -CO-NH -NH₂ | ~9.0 | Singlet (s, broad) | 1H |
¹H NMR Interpretation
-
Alkyl Region (0.5-2.5 ppm): The aliphatic chain shows a predictable pattern. The terminal methyl group (a) is the most upfield signal (~0.9 ppm) and appears as a triplet due to coupling with the adjacent two 'b' protons. The methylene groups (b, c, d) become progressively more deshielded (move downfield) as they get closer to the electron-withdrawing carbonyl group. The signal for the 'd' protons, being alpha to the carbonyl, is the most downfield of the alkyl protons (~2.1 ppm).
-
Amine/Amide Protons (> 4.0 ppm): The exchangeable protons on the nitrogen atoms are highly diagnostic. The -NH₂ protons (e) are expected around 4.1 ppm as a broad singlet. The -NH- proton (f) is significantly deshielded by the adjacent carbonyl group and is expected to appear far downfield as a broad singlet around 9.0 ppm. Observing these signals is strong confirmation of the hydrazide structure.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Label | Carbon Type | Predicted Shift (δ, ppm) |
| 1 | C H₃- | ~14.0 |
| 2 | -C H₂-CH₃ | ~22.0 |
| 3 | -C H₂-CH₂CO- | ~27.5 |
| 4 | -C H₂-CO- | ~34.5 |
| 5 | -C =O | ~172.0 |
¹³C NMR Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.
-
Alkyl Region (10-40 ppm): The four sp³-hybridized carbons of the butyl chain appear in the upfield region. The terminal methyl carbon (1) is at the highest field (~14.0 ppm), with the other methylene carbons appearing progressively downfield as their distance to the carbonyl group decreases.
-
Carbonyl Region (>170 ppm): The carbonyl carbon (5) appears at a characteristic low-field position (~172.0 ppm), which is typical for an amide or related functional group.
Experimental Protocol: Acquiring an NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Valerohydrazide and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (typically ~4-5 cm).
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
-
Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to optimize its homogeneity, ensuring high-resolution spectra.
-
¹H Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and the Free Induction Decay (FID) signal is collected. This typically takes a few minutes.
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope and may take from 30 minutes to several hours, depending on the sample concentration.
-
Data Processing: Perform a Fourier transform on the collected FIDs for both ¹H and ¹³C experiments. The resulting spectra are then phase-corrected and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.
Conclusion
References
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Valeric acid hydrazide. In NIST Chemistry WebBook. Retrieved from [Link]
- Kniseley, R. N., & Fassel, V. A. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 2750.
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Reddit r/chemhelp Community Discussion. (2017). How does this IR spectrum indicate a primary amide. Available at: [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
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Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Linstrom, P.J.; Mallard, W.G. (Eds.) (n.d.). A Guide to the NIST Chemistry WebBook. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available at: [Link]
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Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Available at: [Link]
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Bagno, A., et al. (2020). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 58(9), 836-851. Available at: [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. In NIST Chemistry WebBook. Retrieved from [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12046-12058. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Help. In Spectral Database for Organic Compounds. Retrieved from [Link]
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Valerohydrazide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Valerohydrazide, also known as pentanehydrazide, is a fascinating molecule that belongs to the carbohydrazide family. While the broader class of hydrazides and their derivatives, hydrazones, have garnered significant attention in medicinal chemistry for their diverse biological activities, Valerohydrazide itself remains a relatively underexplored entity.[1][2] This guide aims to provide a comprehensive technical overview of Valerohydrazide, from its fundamental properties and synthesis to its potential applications in research and drug development. For scientists and researchers, this document will serve as a foundational resource, offering insights into its chemical characteristics and providing actionable experimental protocols. For professionals in drug development, this guide will illuminate the potential of Valerohydrazide as a scaffold or lead compound, particularly in the realms of antimicrobial and cytotoxic therapies.[3][4]
Core Molecular Attributes
A thorough understanding of a compound's basic physicochemical properties is the cornerstone of any research and development endeavor. This section provides the essential data for Valerohydrazide.
| Property | Value | Source(s) |
| CAS Number | 38291-82-6 | [5][6][7] |
| Molecular Formula | C5H12N2O | [5][7] |
| Molecular Weight | 116.16 g/mol | [5][7][8] |
| Melting Point | 54-57°C | [9] |
| LogP (Octanol/Water Partition Coefficient) | -0.11 | [10] |
These fundamental properties provide a starting point for understanding the behavior of Valerohydrazide in various experimental settings. The negative LogP value suggests a degree of hydrophilicity, which has implications for its solubility and pharmacokinetic profile.
Synthesis of Valerohydrazide
The synthesis of Valerohydrazide can be reliably achieved through the hydrazinolysis of a valeric acid ester, a common and efficient method for preparing acid hydrazides.[11] A plausible and widely applicable protocol involves the reaction of a simple alkyl ester of valeric acid, such as methyl valerate or ethyl valerate, with hydrazine hydrate.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol outlines a standard laboratory procedure for the synthesis of Valerohydrazide.
Materials and Reagents:
-
Methyl valerate (or ethyl valerate)
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol (or another suitable alcohol as solvent)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for reflux and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl valerate (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or by column chromatography.
-
Drying: Dry the purified Valerohydrazide under vacuum to obtain a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Valerohydrazide via hydrazinolysis.
Physicochemical Properties and Characterization
A detailed understanding of the physicochemical properties of Valerohydrazide is crucial for its application in drug development, influencing aspects from formulation to bioavailability.
Solubility Profile
Based on its structure, which includes a polar hydrazide group and a moderately nonpolar pentyl chain, Valerohydrazide is expected to exhibit solubility in polar protic solvents such as water, ethanol, and methanol. Its solubility in nonpolar organic solvents like hexane is likely to be limited. The LogP value of -0.11 further supports its hydrophilic character.[10]
Spectroscopic Characterization (Predicted)
| Technique | Expected Key Features |
| ¹H NMR | - A triplet corresponding to the terminal methyl group (CH₃) protons. - Multiplets for the methylene group (CH₂) protons of the pentyl chain. - A broad singlet for the amine (NH₂) protons. - A broad singlet for the amide (NH) proton. |
| ¹³C NMR | - A peak for the carbonyl carbon (C=O) in the range of 160-185 ppm. - Peaks for the carbons of the pentyl chain in the aliphatic region. |
| FT-IR | - A strong absorption band for the carbonyl (C=O) stretching vibration around 1650 cm⁻¹. - N-H stretching vibrations for the amine and amide groups in the region of 3050-3300 cm⁻¹. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 116.16. - Characteristic fragmentation patterns resulting from the loss of the amine group and cleavage of the pentyl chain. |
Potential Biological Activities and Applications in Drug Development
The hydrazide moiety is a well-established pharmacophore, and compounds containing this functional group have demonstrated a wide array of biological activities.[1][2] This suggests that Valerohydrazide could be a valuable starting point for the discovery of new therapeutic agents.
Antimicrobial Potential
Hydrazide-hydrazone derivatives are known to possess significant antibacterial and antifungal properties.[3][4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Given this precedent, Valerohydrazide is a promising candidate for screening as a novel antimicrobial agent.
Cytotoxic and Anticancer Potential
Numerous studies have reported the cytotoxic effects of hydrazide-containing compounds against various cancer cell lines.[1][12] The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation. Therefore, evaluating the cytotoxic potential of Valerohydrazide against a panel of cancer cell lines is a logical and promising avenue of research.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of Valerohydrazide's potential biological activities, the following detailed protocols are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of Valerohydrazide that inhibits the visible growth of a microorganism.
Materials:
-
Valerohydrazide
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Valerohydrazide in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.
-
Serial Dilutions: Perform two-fold serial dilutions of the Valerohydrazide solution in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of Valerohydrazide at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Antimicrobial Activity Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: MTT Assay for Cytotoxic Activity
Objective: To assess the cytotoxic effect of Valerohydrazide on cancer cell lines by measuring cell viability.
Materials:
-
Valerohydrazide
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Valerohydrazide and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of Valerohydrazide that inhibits 50% of cell growth).
Cytotoxicity Assay Workflow
Caption: Workflow for the MTT assay to determine cytotoxicity.
Conclusion and Future Directions
Valerohydrazide presents itself as a molecule of interest with untapped potential in the field of medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the broader hydrazide class make it an attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and biological evaluation of Valerohydrazide. Future research should focus on obtaining experimental spectroscopic data to confirm the predicted characteristics and conducting comprehensive screening for antimicrobial and cytotoxic activities. Furthermore, the synthesis of novel derivatives based on the Valerohydrazide scaffold could lead to the discovery of new and potent therapeutic agents.
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Tavakolfar, B., et al. (n.d.). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Popiołek, Ł., et al. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Yoo, H. H., et al. (2007). A liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of valsartan and hydrochlorothiazide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 803-807. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]
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Ghaffari, S., et al. (2023). Evaluation of the Antimicrobial and Cytotoxic Activity of Cultivated Valeriana officinalis. Advances in Life Sciences, 10(2). Retrieved from [Link]
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Vibzzlab. (2024, May 5). Valeric acid : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]
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LookChem. (n.d.). Cas 2082-59-9,VALERIC ANHYDRIDE. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Küçükgüzel, I., & Tatar, E. (2013). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 22(11), 5093-5107. Retrieved from [Link]
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Yilmaz, V. T., et al. (2021). In Vitro Cytotoxicity and Oxidative Stress Evaluation of Valerian (Valeriana officinalis) Methanolic Extract in Hepg2 and Caco2 Cells. Turkish Journal of Pharmaceutical Sciences, 18(5), 597-602. Retrieved from [Link]
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Stenutz. (n.d.). pentanehydrazide. Retrieved from [Link]
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Tavakolfar, B., et al. (n.d.). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. CardioSomatics. Retrieved from [Link]
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ChemUniverse. (n.d.). PENTANEHYDRAZIDE [P77439]. Retrieved from [Link]
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Valerohydrazide: A Versatile Scaffold for the Development of Novel Therapeutic Agents
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the synthesis of a multitude of biologically active compounds.[1] Its unique chemical reactivity allows for its facile conversion into various derivatives, including hydrazones, oxadiazoles, pyrazoles, and other heterocyclic systems, which have demonstrated a broad spectrum of pharmacological activities.[2][3] This technical guide focuses on Valerohydrazide (pentanoic acid hydrazide), a simple yet underexplored aliphatic hydrazide, and outlines its potential as a starting material for the discovery of novel therapeutic agents. We provide a comprehensive overview of its synthesis, key chemical transformations, and detailed, field-proven protocols for the evaluation of its derivatives in key therapeutic areas, including epilepsy, infectious diseases, and oncology. This document is intended to serve as a practical and authoritative resource for researchers seeking to leverage the potential of Valerohydrazide in their drug discovery programs.
The Hydrazide Moiety: A Privileged Structure in Drug Discovery
The hydrazide moiety (-CONHNH₂) is an exceptionally valuable functional group in the synthesis of new pharmaceutical agents. Its importance stems from two key features:
-
Synthetic Versatility : The hydrazide group is a robust nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acylating agents. This allows it to act as a versatile synthon for a wide array of heterocyclic compounds known to possess significant biological activity.[3]
-
Pharmacophoric Contribution : The -NHN=CH- azomethine group, commonly found in hydrazide derivatives like hydrazones, is a recognized pharmacophore associated with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[2]
While aromatic hydrazides like Isoniazid have been extensively studied and utilized clinically, simpler aliphatic hydrazides such as Valerohydrazide represent a promising, yet less explored, area for developing new chemical entities with potentially unique pharmacokinetic and pharmacodynamic profiles.
Synthesis and Characterization of Valerohydrazide
Valerohydrazide is the foundational building block for all subsequent derivatization. Its synthesis is straightforward and can be achieved with high purity and yield through the hydrazinolysis of a corresponding valeric acid ester.
Rationale for Synthetic Approach
The most common and efficient method for preparing simple hydrazides is the reaction of an ester with hydrazine hydrate.[4] This method is preferred over the use of acid chlorides for several reasons:
-
Selectivity : Acid chlorides are highly reactive and can easily lead to the formation of undesired 1,2-diacylhydrazine byproducts.[5]
-
Safety and Handling : Esters are generally less hazardous and easier to handle than acid chlorides.
-
Reaction Conditions : The reaction proceeds under relatively mild conditions, typically in an alcoholic solvent under reflux, which simplifies the experimental setup.[6]
Experimental Protocol: Synthesis of Valerohydrazide from Ethyl Valerate
This protocol describes a reliable method for the gram-scale synthesis of Valerohydrazide.
Materials:
-
Ethyl valerate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Drying tube (filled with CaCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl valerate (0.1 mol).
-
Solvent and Reagent Addition: Add 100 mL of absolute ethanol to dissolve the ester. Subsequently, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise to the stirring solution.
-
Causality Note: Using an excess of hydrazine hydrate ensures the complete consumption of the limiting ester, driving the reaction to completion and simplifying purification. Ethanol is an ideal solvent as it dissolves both reactants and is easily removed post-reaction.
-
-
Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of Valerohydrazide.
-
Purification: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted ester, and dry in vacuo.
-
Characterization: The identity and purity of the product should be confirmed by melting point analysis, FT-IR, and ¹H NMR spectroscopy.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Valerohydrazide.
Key Synthetic Transformations of Valerohydrazide
The true potential of Valerohydrazide lies in its ability to be converted into diverse classes of derivatives. The nucleophilic -NH₂ group of the hydrazide is the primary site of reaction.
Synthesis of Valerohydrazide-Based Schiff Bases (Hydrazones)
The condensation of hydrazides with aldehydes or ketones to form hydrazones is one of the most fundamental and fruitful reactions in medicinal chemistry.[6] These derivatives possess the biologically active azomethine (-NH-N=CH-) pharmacophore.[2]
Protocol: General Synthesis of a Valerohydrazide Schiff Base
-
Dissolution: Dissolve Valerohydrazide (1 eq.) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Causality Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Aldehyde Addition: Add an equimolar amount (1 eq.) of the desired aromatic or heterocyclic aldehyde to the solution.
-
Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of solution and can be collected by filtration, washed with cold ethanol, and recrystallized to achieve high purity.
Synthesis of 1,3,4-Oxadiazoles
2,5-Disubstituted 1,3,4-oxadiazoles are another class of compounds with a wide range of pharmacological activities.[7] They can be readily synthesized from hydrazides through oxidative cyclization of an intermediate hydrazone or by dehydrative cyclization of a diacylhydrazine intermediate.[8]
Protocol: Synthesis of a 2-Aryl-5-butyl-1,3,4-oxadiazole
-
Intermediate Formation: First, synthesize the corresponding Schiff base (hydrazone) from Valerohydrazide and an aromatic aldehyde as described in section 3.1.
-
Cyclization: Suspend the purified hydrazone in glacial acetic acid.
-
Oxidizing Agent: Add an oxidizing agent such as bromine in acetic acid or chloramine-T and stir at room temperature.
-
Causality Note: The oxidizing agent facilitates the intramolecular cyclization with the elimination of water, leading to the formation of the stable, aromatic oxadiazole ring.
-
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and then recrystallize from a suitable solvent like ethanol.
Visualization: Derivative Synthesis Pathways
Caption: Key synthetic pathways from Valerohydrazide.
Potential Biological Applications & Screening Protocols
While specific biological data for Valerohydrazide derivatives are not extensively published, the well-established activities of other hydrazides provide a strong rationale for their investigation in several key therapeutic areas.
Anticonvulsant Activity
Rationale: The hydrazide-hydrazone scaffold is a well-known pharmacophore for anticonvulsant activity.[2] Furthermore, derivatives of valproic acid, which shares a similar carbon backbone with Valerohydrazide, are potent antiepileptic drugs.[9] This suggests a high probability of success for Valerohydrazide derivatives in this area.
Screening Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[10]
-
Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized for at least one week. Divide animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., Diazepam, Phenytoin), and test compound groups.
-
Compound Administration: Administer the synthesized Valerohydrazide derivatives intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg), typically 30-60 minutes before the test. The vehicle is often saline or a suspension with 0.5% carboxymethyl cellulose.
-
Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. The absence of THLE is defined as protection.
-
Data Analysis: Calculate the percentage of protection in each group. For active compounds, determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the THLE.
Illustrative Data Presentation:
| Compound | Dose (mg/kg, i.p.) | % Protection in MES Test | Neurotoxicity (TD₅₀, mg/kg) |
| Vehicle | - | 0% | - |
| Diazepam | 5 | 100% | 15.2 |
| VHD-01 | 30 | 33% | > 300 |
| VHD-02 | 30 | 67% | > 300 |
| VHD-01 | 100 | 83% | > 300 |
| VHD-02 | 100 | 100% | 215.5 |
(Note: VHD-01/02 are hypothetical Valerohydrazide derivatives. Data is for illustrative purposes.)
Antimicrobial Activity
Rationale: Hydrazones have a long history of investigation as antimicrobial agents.[11] The azomethine linkage is often crucial for activity, and modifications to the aromatic/heterocyclic ring attached to the hydrazone can tune the spectrum and potency against various bacterial and fungal strains.[12]
Screening Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a standardized and quantitative way to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Controls: Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Illustrative Data Presentation (MIC in µg/mL):
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 8 |
| VHD-03 | 16 | 64 | >128 |
| VHD-04 | 8 | 32 | 32 |
| VHD-05 | 64 | >128 | 16 |
(Note: VHD-03/04/05 are hypothetical Valerohydrazide derivatives. Data is for illustrative purposes. NA = Not Applicable.)
Conclusion and Future Perspectives
Valerohydrazide is a synthetically accessible and highly versatile chemical scaffold. While it remains a relatively underexplored entity in published medicinal chemistry literature, the foundational principles of hydrazide chemistry and the proven success of related structures strongly support its potential as a fruitful starting point for the development of novel therapeutics. The straightforward synthesis of Valerohydrazide, combined with its facile conversion into diverse and biologically relevant hydrazone and heterocyclic derivatives, makes it an attractive target for research programs.
Future efforts should focus on the systematic synthesis and screening of Valerohydrazide derivative libraries. Exploring a wide range of aldehyde and ketone condensation partners, particularly those containing heterocyclic motifs known for biological activity, could rapidly identify lead compounds with potent anticonvulsant, antimicrobial, or anticancer properties. The protocols detailed in this guide provide a robust framework for such an exploratory program, enabling researchers to unlock the therapeutic potential of this promising molecular scaffold.
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Strategic Screening of Valerohydrazide Derivatives for Novel Biological Activities
An In-depth Technical Guide:
Introduction: The Therapeutic Potential of the Hydrazide-Hydrazone Scaffold
In the landscape of medicinal chemistry, the hydrazide-hydrazone moiety (–C(=O)NHN=CH–) stands out as a privileged scaffold, consistently appearing in compounds with a wide spectrum of biological activities.[1][2] These derivatives have demonstrated significant potential as anticonvulsant, anti-inflammatory, antimicrobial, and antitumor agents.[3][4][5] Valerohydrazide, a simple aliphatic hydrazide, serves as an excellent starting point for derivatization. By condensing valerohydrazide with various aromatic and heterocyclic aldehydes, a library of novel derivatives can be synthesized, each with unique electronic and steric properties that may confer potent and selective biological activity.[6][7]
This guide provides a comprehensive framework for the systematic biological activity screening of novel Valerohydrazide derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind each step. We will explore the workflows for identifying and quantifying antimicrobial (antibacterial and antifungal) and anticancer activities, grounding our methods in established, validated techniques to ensure data integrity and reproducibility. The narrative will emphasize a logical, tiered screening approach, beginning with broad primary assays and progressing to more quantitative and specific evaluations for promising candidates.
Part 1: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[2] Hydrazide-hydrazones have shown considerable promise in this area, with some derivatives exhibiting potent activity against both bacterial and fungal pathogens.[8][9] Our screening cascade is designed to efficiently identify and characterize the antimicrobial potential of Valerohydrazide derivatives.
Visualizing the Antimicrobial Screening Workflow
The following diagram outlines the logical progression from a synthesized compound to the quantitative assessment of its antimicrobial properties.
Caption: High-level workflow for antimicrobial screening.
Antibacterial Activity Screening
The initial goal is to determine if a derivative possesses any antibacterial properties. A cost-effective and widely used method for this primary screening is the agar diffusion assay.[10][11]
Causality: This method is chosen for its simplicity and high throughput. It relies on the principle that an antimicrobial agent will diffuse from a paper disk into an inoculated agar medium, creating a zone of inhibition where bacterial growth is prevented.[10] The size of this zone provides a qualitative measure of the compound's activity.
Materials:
-
Bacterial Strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test Valerohydrazide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (e.g., Gentamicin solution)
-
Negative Control (Solvent, e.g., DMSO)
-
Sterile swabs, forceps, and micropipettes
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. This standardization is critical for reproducibility.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Disk Application: Using sterile forceps, place paper disks onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test derivative solution, positive control, and negative control onto separate disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A zone of inhibition around the test compound disk (and not the negative control) indicates antibacterial activity.
Causality: Compounds showing activity in the diffusion assay must be evaluated quantitatively. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] This provides a quantitative value essential for comparing the potency of different derivatives and for structure-activity relationship (SAR) studies.[13]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (prepared as in Protocol 1)
-
Test derivatives, positive and negative controls
-
Multichannel pipette
-
Microplate reader (optional)
-
Resazurin solution (optional, for colorimetric endpoint)
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well (typically 10 µL), resulting in a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include wells for a positive control (no compound, only inoculum) and a negative control (no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC is the lowest concentration well with no visible turbidity (or no color change if using a redox indicator like resazurin).
Antifungal Activity Screening
Screening for antifungal activity follows a similar principle to antibacterial testing, but with modifications to accommodate the different growth requirements of fungi. Standardization is paramount, and protocols developed by the Clinical and Laboratory Standards Institute (CLSI) provide a robust framework.[14][15]
Causality: The broth microdilution method is the reference standard for testing the susceptibility of yeasts to antifungal agents.[16] It provides a reliable MIC value. The use of RPMI-1640 medium, a defined synthetic medium buffered to pH 7.0, ensures inter-laboratory consistency.[14]
Materials:
-
Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium (buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Test derivatives
-
Positive Control (e.g., Fluconazole)
-
Spectrophotometer for inoculum standardization
-
Incubator at 35°C
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and adjust it spectrophotometrically to a concentration of 1 x 10^3 to 5 x 10^3 cells/mL in RPMI-1640 medium.
-
Serial Dilution: Perform two-fold serial dilutions of the test compounds in the 96-well plate as described in Protocol 2, using RPMI-1640 as the diluent.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Endpoint Determination: Determine the MIC by visually inspecting for turbidity or by reading the absorbance with a microplate reader. The MIC is the lowest concentration that causes a significant (typically ≥50%) reduction in growth compared to the positive control well.[16]
Data Presentation: Antimicrobial Activity
Results from quantitative screening should be tabulated for clear comparison.
| Compound ID | Derivative Structure | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| VHD-01 | 4-Chloro-benzylidene | 16 | 32 | 64 |
| VHD-02 | 4-Nitro-benzylidene | 8 | 16 | 32 |
| VHD-03 | 4-Methoxy-benzylidene | 64 | >128 | >128 |
| Control | Gentamicin / Fluconazole | 2 | 4 | 8 |
Part 2: Anticancer Activity Screening
Many hydrazone derivatives have been identified as potent cytotoxic agents against various cancer cell lines.[17][18][19] The primary goal of in vitro anticancer screening is to assess a compound's ability to reduce the viability or proliferation of cancer cells.
Visualizing the MTT Assay Workflow
The following diagram details the key steps of the MTT assay, a foundational method for assessing cell viability.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] The principle is that mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, making this a reliable method for measuring cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom microplates
-
Test Valerohydrazide derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. The appearance of a purple precipitate is indicative of formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Anticancer Activity
| Compound ID | Derivative Structure | IC50 (µM) vs MCF-7 Cells | IC50 (µM) vs HeLa Cells |
| VHD-01 | 4-Chloro-benzylidene | 25.4 | 31.2 |
| VHD-02 | 4-Nitro-benzylidene | 8.9 | 12.5 |
| VHD-04 | 2,4-Dichloro-benzylidene | 5.1 | 7.8 |
| Control | Doxorubicin | 0.8 | 1.1 |
Part 3: Structure-Activity Relationship (SAR) Insights
Causality: A systematic screening of a derivative library is not merely about finding a single active compound; it is about understanding the relationship between chemical structure and biological activity.[13] This knowledge is crucial for rational drug design, allowing for the optimization of lead compounds to enhance potency and reduce toxicity.[21]
By analyzing the MIC and IC50 data in the context of the derivatives' chemical structures, key relationships can be inferred:
-
Role of Aromatic Substituents: Comparing VHD-01, VHD-02, and VHD-03 (from the example tables) suggests that electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring enhance both antimicrobial and anticancer activity.[1] Conversely, an electron-donating group (-OCH3) appears to diminish activity. This insight guides the next round of synthesis towards derivatives with stronger electron-withdrawing properties.
-
Steric Effects: The position and size of substituents can influence how the molecule fits into a target binding site.[22][23] Screening derivatives with ortho-, meta-, and para-substitutions can elucidate these steric requirements.
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cellular membranes. Modifications that systematically alter the octanol-water partition coefficient (LogP) can be correlated with activity to find an optimal balance for cell penetration and target engagement.
Conclusion
The systematic screening of Valerohydrazide derivatives offers a promising avenue for the discovery of novel therapeutic agents. The tiered approach outlined in this guide, progressing from qualitative primary screens to quantitative, standardized assays, ensures an efficient and scientifically rigorous evaluation process. By employing robust protocols for antibacterial, antifungal, and anticancer activity assessment, researchers can generate high-quality, reproducible data. The true power of this process is realized when the biological data is integrated with chemical structures to build a comprehensive Structure-Activity Relationship model. This SAR model then becomes the intellectual engine driving the optimization of lead compounds, paving the way for the development of next-generation therapeutics.
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Khan, S. A., et al. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. [Link]
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Aygün, M., et al. (2021). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. [Link]
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Küçükgüzel, Ş. G., & Cikla, P. (2015). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. [Link]
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Sharma, S., et al. (2014). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]
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Sharma, P., et al. (2012). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica. [Link]
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Sraw, J. S., et al. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]
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Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. [Link]
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Annapoorani, A., & Padmini, V. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
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Zareef, M., et al. (2007). Synthesis and antimicrobial activity of some derivatives of acylhydrazine including novel benzenediazasulfonamide. ResearchGate. [Link]
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Valerohydrazide as a Versatile Precursor for the Synthesis of Bio-Active Heterocyclic Scaffolds: A Technical Guide
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The strategic synthesis of these scaffolds is a cornerstone of medicinal chemistry and drug development. Acid hydrazides are particularly valuable as precursors due to their inherent reactivity, serving as versatile building blocks for a multitude of heterocyclic systems.[2][3] This guide provides an in-depth technical exploration of valerohydrazide (pentanehydrazide), a readily accessible and highly reactive precursor, for the synthesis of three key classes of five-membered heterocycles: 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the profound pharmacological relevance of the resulting compounds.
Introduction: The Strategic Importance of Valerohydrazide
Valerohydrazide (CAS 38291-82-6), the hydrazide derivative of valeric acid, is a white crystalline solid with the molecular formula C5H12N2O.[4][5] Its utility in organic synthesis stems from the nucleophilic terminal amino group and the adjacent carbonyl functionality, which can readily participate in cyclization reactions.[4] This dual reactivity makes it an ideal starting point for constructing various heterocyclic rings, which are integral to the discovery of novel therapeutic agents.[3] The butyl side chain of valerohydrazide also imparts specific lipophilic characteristics to the final molecules, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.
This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive and practical framework for leveraging valerohydrazide as a strategic precursor in heterocyclic synthesis.
Synthesis of the Precursor: Valerohydrazide
The foundational step in any synthetic campaign is the reliable preparation of the starting material. Valerohydrazide is most commonly and efficiently synthesized via the condensation of an ester of valeric acid, such as ethyl valerate, with hydrazine hydrate.[2] This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.
Experimental Protocol: Synthesis of Valerohydrazide
Materials:
-
Ethyl valerate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add ethyl valerate (0.1 mol).
-
Add absolute ethanol (100 mL) to dissolve the ester.
-
Slowly add hydrazine hydrate (0.12 mol) to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure white crystals of valerohydrazide.
-
Dry the crystals under vacuum. The expected yield is typically high, in the range of 85-95%.
Synthesis of 2-Butyl-5-Substituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[6] A common and effective method for their synthesis from acid hydrazides involves the cyclodehydration of an N,N'-diacylhydrazine intermediate or the oxidative cyclization of an N-acylhydrazone.[7] A particularly robust method involves the reaction of the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[7]
Mechanism Insight
The reaction proceeds through the initial formation of an N-acylhydrazide, which then undergoes intramolecular cyclization driven by the dehydrating agent, followed by elimination of water to form the stable aromatic oxadiazole ring.
Experimental Protocol: Synthesis of 2-Butyl-5-phenyl-1,3,4-oxadiazole
Materials:
-
Valerohydrazide
-
Benzoic acid
-
Phosphorus oxychloride (POCl3)
-
Round-bottom flask
-
Ice bath
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, create a homogenous mixture of valerohydrazide (0.01 mol) and benzoic acid (0.01 mol).
-
Cool the flask in an ice bath.
-
Carefully and slowly add phosphorus oxychloride (5 mL) to the mixture with constant stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat at 80-90°C for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a 5% sodium bicarbonate solution until effervescence ceases.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-butyl-5-phenyl-1,3,4-oxadiazole.
Data Presentation: Representative 1,3,4-Oxadiazole Synthesis
| Entry | Reagent 2 | Dehydrating Agent | Yield (%) |
| 1 | Benzoic Acid | POCl3 | ~85 |
| 2 | 4-Chlorobenzoic Acid | POCl3 | ~82 |
| 3 | 4-Nitrobenzoic Acid | POCl3 | ~80 |
| 4 | Isonicotinic Acid | POCl3 | ~78 |
Visualization: 1,3,4-Oxadiazole Synthesis Pathway
Caption: Synthesis of 2-butyl-5-phenyl-1,3,4-oxadiazole.
Synthesis of 4-Substituted-5-butyl-1,2,4-triazole-3-thiones
1,2,4-Triazoles are another class of heterocycles with immense pharmacological importance, found in numerous antifungal, antiviral, and anticancer drugs.[8] A well-established route to 1,2,4-triazole-3-thiones involves the reaction of an acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization of the resulting thiosemicarbazide intermediate.[1]
Mechanism Insight
Valerohydrazide reacts with an isothiocyanate via nucleophilic addition to form a thiosemicarbazide. In the presence of a base, the terminal nitrogen of the hydrazide moiety attacks the thiocarbonyl carbon, leading to intramolecular cyclization and dehydration to yield the triazole-thione.
Experimental Protocol: Synthesis of 5-Butyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Materials:
-
Valerohydrazide
-
Phenyl isothiocyanate
-
Ethanol
-
Sodium hydroxide
-
Round-bottom flask with reflux condenser
Procedure:
-
Step 1: Formation of Thiosemicarbazide
-
Dissolve valerohydrazide (0.01 mol) in ethanol (30 mL) in a round-bottom flask.
-
Add phenyl isothiocyanate (0.01 mol) to the solution and reflux the mixture for 4-5 hours.
-
Cool the reaction mixture. The precipitated solid, 1-(pentanoyl)-4-phenylthiosemicarbazide, is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization
-
Take the thiosemicarbazide intermediate (0.008 mol) in an 8% aqueous sodium hydroxide solution (25 mL).
-
Reflux the mixture for 4-6 hours.
-
Cool the solution and filter to remove any impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield pure 5-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Data Presentation: Representative 1,2,4-Triazole Synthesis
| Entry | Isothiocyanate | Base | Yield (%) |
| 1 | Phenyl isothiocyanate | NaOH | ~88 |
| 2 | Allyl isothiocyanate | NaOH | ~90 |
| 3 | Methyl isothiocyanate | NaOH | ~92 |
Visualization: 1,2,4-Triazole Synthesis Workflow
Caption: Two-step synthesis of 1,2,4-triazole-3-thiol.
Synthesis of 1-Valeryl-3,5-disubstituted-pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds present in many commercially available drugs, such as the anti-inflammatory agent celecoxib.[9] The classical Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10] This reaction is highly efficient and provides a straightforward entry to a wide variety of substituted pyrazoles.[11][12]
Mechanism Insight
The reaction proceeds by the initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation of the remaining nitrogen atom with the second carbonyl group, followed by dehydration, affords the aromatic pyrazole ring.[10]
Experimental Protocol: Synthesis of 1-Pentanoyl-3,5-dimethyl-1H-pyrazole
Materials:
-
Valerohydrazide
-
Acetylacetone (a 1,3-dicarbonyl compound)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve valerohydrazide (0.01 mol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL) in a round-bottom flask.
-
Add acetylacetone (0.01 mol) to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction completion by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The separated solid product is filtered, washed with water, and dried.
-
Recrystallize from aqueous ethanol to obtain pure 1-pentanoyl-3,5-dimethyl-1H-pyrazole.
Data Presentation: Representative Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Solvent | Yield (%) |
| 1 | Acetylacetone | Acetic Acid/Ethanol | ~94 |
| 2 | Ethyl Acetoacetate | Acetic Acid/Ethanol | ~91 |
| 3 | Dibenzoylmethane | Acetic Acid/Ethanol | ~85 |
Visualization: Pyrazole Synthesis (Knorr Synthesis)
Caption: Knorr synthesis of pyrazoles from valerohydrazide.
Pharmacological Significance of Derived Heterocycles
The heterocyclic scaffolds synthesized from valerohydrazide are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
-
1,3,4-Oxadiazoles: Derivatives of this ring system have been reported to exhibit antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[6]
-
1,2,4-Triazoles: This core is famously present in widely used antifungal drugs like fluconazole and itraconazole.[8] Additionally, various derivatives have shown potential as antiviral, anticancer, and antidepressant agents.[13]
-
Pyrazoles: This scaffold is a key component of several blockbuster drugs, including the COX-2 inhibitor celecoxib (Celebrex) and the anti-obesity drug rimonabant.[9] Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[14]
Conclusion
Valerohydrazide has proven to be an exceptionally useful and versatile precursor for the synthesis of a variety of pharmacologically relevant heterocyclic compounds. Its straightforward preparation and high reactivity allow for the efficient construction of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles through well-established and reliable synthetic methodologies. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to explore the rich chemical space of these important heterocyclic systems in the pursuit of new therapeutic agents.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of Valeric Acid Hydrazide (CAS 38291-82-6) from a Leading Chinese Supplier. Retrieved from [Link]4]
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Balalaie, S., Ramezanpour, S., Bararjanian, M., & Hekmat, S. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.[15]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]11]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]]
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Ghareb, N., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.[9]
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Kerimov, K., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Suranaree Journal of Science and Technology.[16]
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Bollikolla, H. B., & Bheemavarapu, H. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[6]
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Jakub, V. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]10]
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Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International.[7]
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Zhang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[8]
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Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.[1]
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The Historical and Chemical Context of Acylhydrazides
An In-depth Technical Guide to Valerohydrazide: Synthesis, Characterization, and Application
Abstract
Valerohydrazide, also known as pentanehydrazide, is an aliphatic acylhydrazide that serves as a crucial building block in synthetic organic chemistry. While not distinguished by a singular moment of discovery, its significance is rooted in the broader history and utility of the acylhydrazide functional group. This guide provides a comprehensive technical overview of Valerohydrazide, detailing its primary synthesis route via hydrazinolysis, its key physicochemical properties, and its principal application as a precursor for the synthesis of medicinally relevant heterocyclic compounds, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. This document is intended for researchers, chemists, and drug development professionals who require a practical understanding of this versatile chemical intermediate.
The story of Valerohydrazide is not one of a dramatic discovery but of its emergence as a useful molecule within the systematic development of organic synthesis. The field of organic synthesis was fundamentally changed in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, dismantling the theory of vitalism which held that organic compounds could only be produced by living organisms[1][2][3]. This pivotal moment opened the door to the laboratory creation of countless organic molecules.
Within this expanding field, the acylhydrazide functional group (R-C(=O)NHNH₂) was recognized for its unique reactivity and utility. Acylhydrazides are a versatile class of organic compounds that serve as fundamental building blocks in a number of pharmaceutical, agrochemical, and material science applications[4]. Their benchtop stability and distinct reactivity profile make them valuable chemical intermediates for synthesizing a wide array of more complex structures, including ketones, hydrazones, and various heterocyclic rings[4]. Valerohydrazide is a simple, straight-chain aliphatic example of this class, representing a readily accessible and practical starting material.
Synthesis of Valerohydrazide
The most common and industrially scalable method for producing Valerohydrazide is the hydrazinolysis of an ester of valeric acid (pentanoic acid), such as methyl valerate or ethyl valerate.
Reaction Mechanism and Causality
The synthesis relies on the nucleophilic acyl substitution mechanism. Hydrazine (N₂H₄), typically in its hydrated form (hydrazine hydrate), is a potent nucleophile due to the alpha effect—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the valeric acid ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (methanol or ethanol) as a leaving group to yield the stable Valerohydrazide product.
The choice of an ester (e.g., ethyl valerate) over the carboxylic acid itself is deliberate. Direct reaction of a carboxylic acid with hydrazine is an acid-base reaction, which forms a stable carboxylate-hydrazinium salt that is difficult to dehydrate to the desired hydrazide. The ester provides a more reactive electrophilic center and a better leaving group (alkoxide), making the reaction more efficient and higher yielding. The process can be carried out without additional solvents, which increases the effective volume of the reactor and improves production efficiency[5].
Experimental Protocol: Synthesis from Ethyl Valerate
This protocol is a representative procedure based on established methods for hydrazide synthesis[5].
Materials:
-
Ethyl valerate
-
Hydrazine hydrate (80% or higher)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Distillation head and receiver flask
-
Heating mantle
-
Vacuum source for distillation
Procedure:
-
Charging the Reactor: In a three-neck flask equipped with a reflux condenser and distillation setup, add ethyl valerate and hydrazine hydrate. A typical molar ratio is 1:1 to 1:1.5 of ester to hydrazine hydrate[5].
-
Initial Reflux: Heat the mixture and bring it to a gentle reflux for approximately 30 minutes to 2 hours. This ensures the initial mixing and start of the reaction.
-
Reactive Distillation: After the initial reflux, increase the heat to control the reaction system temperature between 85-105°C. The byproduct, ethanol, along with water, will begin to distill off. The temperature at the top of the distillation column should be maintained between 75-85°C[5].
-
Reaction Completion: Continue the reaction for approximately 6 hours, or until the distillation of ethanol ceases, indicating the reaction is nearing completion.
-
Isolation: After the reaction is complete, stop heating. Reconfigure the apparatus for vacuum distillation.
-
Purification: Apply vacuum to distill off excess hydrazine hydrate and any remaining volatile impurities. The final product, Valerohydrazide, will remain in the flask as a crystalline solid upon cooling. The reported yield for such processes is typically above 90%[5].
Physicochemical Properties and Characterization
Valerohydrazide is a white to cream-colored crystalline solid at room temperature[6]. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | pentanehydrazide | [6] |
| Molecular Formula | C₅H₁₂N₂O | [6] |
| CAS Number | 38291-82-6 | [6] |
| Molecular Weight | 116.16 g/mol | N/A |
| Appearance | White to cream crystals or powder | [6] |
| Melting Point | 50.5-62.5 °C | [6] |
| SMILES | CCCCC(=O)NN | [6] |
Standard Characterization
A self-validating protocol for confirming the identity and purity of synthesized Valerohydrazide involves a combination of spectroscopic and physical methods.
The Core Utility: A Precursor to Heterocyclic Compounds
The primary value of Valerohydrazide in modern chemistry is its role as an intermediate for creating more complex molecules, especially five-membered aromatic heterocycles. These structures are prevalent in many drug molecules due to their favorable pharmacological properties[7][8].
Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
Valerohydrazide is an excellent precursor for 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These reactions typically involve the condensation of the hydrazide with another molecule, followed by a cyclization step.
-
1,3,4-Oxadiazoles: These are often synthesized by condensing an acylhydrazide like Valerohydrazide with a carboxylic acid, acyl chloride, or orthoester, followed by dehydrative cyclization. The 1,3,4-oxadiazole ring is valued in drug development as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties[8][9].
-
1,3,4-Thiadiazoles: The synthesis of these sulfur-containing heterocycles can be achieved by reacting Valerohydrazide with a sulfurizing agent like Lawesson's reagent or by coupling it with primary nitroalkanes in the presence of elemental sulfur[7][10]. Substituted 1,3,4-thiadiazoles are found in a wide range of pharmaceuticals, including antimicrobial and anticancer agents[7].
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Valerohydrazide: An In-Depth Technical Guide to Stability and Storage
Abstract
Valerohydrazide (pentanehydrazide) is a key chemical intermediate whose stability is paramount to its utility in research and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical properties, potential degradation pathways, and recommended storage conditions for valerohydrazide. By synthesizing established principles of acylhydrazide chemistry with field-proven methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals. It details protocols for forced degradation studies, the development of a stability-indicating HPLC method, and best practices for ensuring the long-term integrity of this compound.
Introduction: The Chemical Identity of Valerohydrazide
Valerohydrazide, a simple aliphatic acylhydrazide, possesses a chemical structure that imparts both utility and specific stability considerations. Understanding its fundamental properties is the first step in ensuring its effective use and storage.
Valerohydrazide is characterized by the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol [1]. Its structure consists of a pentanoyl group attached to a hydrazine moiety. This acylhydrazide functional group is the primary determinant of its chemical reactivity and stability profile.
| Property | Value | Reference |
| IUPAC Name | pentanehydrazide | [1] |
| Synonyms | Valeric acid hydrazide, Valerylhydrazine | [1] |
| CAS Number | 38291-82-6 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
Intrinsic Stability and Predicted Degradation Pathways
The stability of valerohydrazide is intrinsically linked to the chemical nature of the acylhydrazide group. This functional group is susceptible to several modes of degradation, including hydrolysis, oxidation, and photodegradation. A thorough understanding of these pathways is critical for developing stable formulations and appropriate storage conditions.
Hydrolytic Degradation
Acylhydrazides can undergo hydrolysis, particularly under acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis for acylhydrazines generally involves protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon (an A-2 mechanism)[2]. This leads to the cleavage of the amide bond, yielding valeric acid and hydrazine.
-
Acidic Conditions: In the presence of acid, the equilibrium favors the protonated form of valerohydrazide, making it more susceptible to hydrolysis.
-
Basic Conditions: While generally more stable in neutral to slightly alkaline conditions, strong bases can also promote hydrolysis.
-
pH Influence: The rate of hydrolysis is pH-dependent. Studies on similar hydrazide-based conjugates have shown that stability increases as the pH approaches neutrality[3][4].
Oxidative Degradation
The hydrazine moiety in valerohydrazide is a reducing group and is therefore susceptible to oxidation. Oxidizing agents can lead to the formation of various degradation products. The oxidation of diacylhydrazines by agents like sodium hypochlorite can lead to decomposition into the corresponding carboxylic acid and nitrogen gas[5][6]. Common laboratory and atmospheric oxidants can initiate degradation.
-
Peroxides: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies and can lead to the formation of N-oxides or cleavage of the N-N bond[7].
-
Atmospheric Oxygen: While less aggressive, long-term exposure to atmospheric oxygen can contribute to slow oxidative degradation, especially in the presence of metal ion catalysts.
-
Radical Formation: Oxidation can proceed via radical intermediates, which can lead to a complex mixture of degradation products[8].
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to induce photochemical reactions in the valerohydrazide molecule. The N-N bond in hydrazides is a potential chromophore that can absorb UV radiation, leading to its cleavage[9].
-
Mechanism: Photodegradation can be initiated by the formation of radical species upon absorption of light energy.
-
Influencing Factors: The extent of photodegradation can be influenced by the intensity and wavelength of the light source, the presence of photosensitizers, and the physical state of the compound (solid vs. solution).
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is an essential component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[5][7][10]. This information is crucial for the development of stability-indicating analytical methods.
Causality Behind Experimental Choices
The selection of stress conditions is not arbitrary; it is a scientifically driven process designed to probe the vulnerabilities of the valerohydrazide molecule. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions[10][11].
Experimental Protocol for Forced Degradation of Valerohydrazide
This protocol outlines a systematic approach to the forced degradation of valerohydrazide.
Materials:
-
Valerohydrazide
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of valerohydrazide in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Heat the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Maintain the solutions at room temperature for 24 hours.
-
At specified time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid valerohydrazide in a calibrated oven at 80°C for 48 hours.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of valerohydrazide (e.g., 1 mg/mL in methanol) and a thin layer of solid valerohydrazide to light in a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines[8][12][13].
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients[14][15][16]. The development and validation of such a method are critical for reliable stability studies.
Method Development Strategy
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach for the analysis of small organic molecules like valerohydrazide.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of valerohydrazide (typically in the range of 210-230 nm for aliphatic hydrazides)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method should be optimized to achieve adequate separation of the parent valerohydrazide peak from all degradation product peaks.
Method Validation Protocol (as per ICH Q2(R1))
The developed HPLC method must be validated to ensure it is suitable for its intended purpose[9][17][18][19][20].
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve the valerohydrazide peak from all known degradation products and any potential excipients. Peak purity analysis of the stressed samples should be performed. |
| Linearity | A minimum of five concentrations covering the expected range. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit. |
| Accuracy | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic parameters (e.g., pH, flow rate, column temperature). |
Predicted Degradation Products of Valerohydrazide
Based on the known reactivity of the acylhydrazide functional group, the following degradation products can be predicted for valerohydrazide under various stress conditions. Their identification would typically be confirmed using techniques like LC-MS and NMR spectroscopy[21][22][23][24][25][26].
| Stress Condition | Predicted Degradation Product(s) | Chemical Structure |
| Acid/Base Hydrolysis | Valeric Acid and Hydrazine | CH₃(CH₂)₃COOH and H₂NNH₂ |
| Oxidation | Valeric Acid, Nitrogen Gas | CH₃(CH₂)₃COOH, N₂ |
| Photodegradation | Valeramide, Valeric Acid, Nitrogen-containing fragments | CH₃(CH₂)₃CONH₂, CH₃(CH₂)₃COOH, etc. |
Recommended Storage Conditions and Handling
To ensure the long-term stability and integrity of valerohydrazide, the following storage and handling guidelines should be followed.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.
-
Light: Protect from light by storing in amber glass vials or other light-opaque containers.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Containers should be tightly sealed to prevent moisture ingress.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Excipient Compatibility Considerations
For formulation development, it is crucial to assess the compatibility of valerohydrazide with common pharmaceutical excipients[27][28][29][30][31]. The primary amine-like nature of the hydrazide can be reactive with certain excipients, such as reducing sugars (e.g., lactose), leading to the Maillard reaction.
Experimental Protocol for Excipient Compatibility:
-
Prepare binary mixtures of valerohydrazide with individual excipients (e.g., in a 1:1 or 1:5 ratio).
-
Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at regular intervals using the validated stability-indicating HPLC method to check for the appearance of new degradation products or a significant decrease in the parent compound.
Conclusion
The stability of valerohydrazide is a critical factor that dictates its shelf-life, purity, and suitability for research and pharmaceutical applications. This in-depth technical guide has elucidated the primary degradation pathways—hydrolysis, oxidation, and photodegradation—that can compromise its integrity. By implementing the detailed protocols for forced degradation studies and developing a validated, stability-indicating HPLC method, researchers can proactively identify and quantify degradation products. Adherence to the recommended storage conditions, including protection from light, moisture, and atmospheric oxygen, is essential for preserving the quality of valerohydrazide. Furthermore, careful consideration of excipient compatibility is paramount during formulation development to prevent unintended degradation. This guide provides the foundational knowledge and practical methodologies for scientists and developers to ensure the stability and reliable performance of valerohydrazide in their work.
Visualizations
Caption: Predicted degradation pathways of Valerohydrazide.
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Introduction: The Critical Need for Thermochemical Data
An In-depth Technical Guide: Thermochemical Analysis of Valerohydrazide for Pharmaceutical Development
Abstract: Valerohydrazide, a derivative of hydrazine, represents a class of compounds with significant potential in medicinal chemistry and as a synthon for heterocyclic compounds.[1] A thorough understanding of its thermochemical properties is paramount for ensuring safety, stability, and scalability in drug development and manufacturing. This guide provides a comprehensive framework for the thermochemical analysis of valerohydrazide, integrating high-accuracy computational chemistry with established experimental techniques. We detail the methodologies for determining key parameters such as the enthalpy of formation, thermal stability, and decomposition kinetics. This document is intended for researchers, chemists, and process safety professionals engaged in the development of hydrazide-based compounds, offering both theoretical grounding and practical, field-proven protocols.
Hydrazides and their derivatives are versatile molecules in pharmaceutical sciences.[1] However, the inherent energy of the N-N bond necessitates a rigorous evaluation of their thermal behavior. Thermochemical data, particularly the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and decomposition temperature, are not merely academic data points; they are critical inputs for:
-
Hazard Assessment: Quantifying the energy release potential to prevent runaway reactions.
-
Process Safety: Defining safe operating limits for synthesis, purification, and storage.
-
Stability Studies: Predicting shelf-life and degradation pathways under various thermal conditions.
-
Regulatory Compliance: Providing essential data for Safety Data Sheets (SDS) and GHS classifications.[2][3]
This guide establishes a self-validating system where computational predictions inform experimental design, and experimental results, in turn, refine and validate the theoretical models.
Theoretical & Computational Thermochemistry: A Predictive Foundation
Before commencing wet-lab experiments, a robust computational analysis provides a high-quality, predictive baseline for the thermochemical properties of valerohydrazide. High-accuracy ab initio quantum chemical methods are indispensable for this purpose, especially for nitrogen-containing compounds where experimental data may be scarce.[4][5]
Methodology: Calculation of Gas-Phase Enthalpy of Formation
The gas-phase standard enthalpy of formation (ΔfH°₂₉₈(g)) is a cornerstone thermochemical value. We employ high-level composite methods, such as the G4 or CBS-QB3 theories, which are renowned for their accuracy in predicting the thermochemistry of organic molecules.[6][7] To minimize systematic errors, these calculations are implemented within an isodesmic reaction framework.
Isodesmic Reaction Principle: This approach involves constructing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[8][9] This conservation allows for significant error cancellation in the quantum chemical calculations, yielding more reliable enthalpy values. For valerohydrazide (C₅H₁₂N₂O), a suitable isodesmic reaction is:
Valerohydrazide + Propane -> Valeramide + Propylhydrazine
By calculating the reaction enthalpy (ΔrH°) for this scheme and using well-established experimental ΔfH° values for the reference species (Propane, Valeramide, Propylhydrazine), the ΔfH° of valerohydrazide can be determined with high confidence.
Computational Protocol: Step-by-Step
-
Structure Optimization: The 3D molecular geometry of valerohydrazide and all reference species is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed using a composite method like G4.[9]
-
Enthalpy Calculation: The total enthalpy at 298.15 K is computed by summing the G4 electronic energy, ZPVE, and thermal corrections.
-
Isodesmic Reaction Enthalpy (ΔrH°): Calculated as: ΔrH° = [ΔfH°(Valeramide) + ΔfH°(Propylhydrazine)] - [ΔfH°(Valerohydrazide) + ΔfH°(Propane)]
-
Final ΔfH° of Valerohydrazide: The equation is rearranged to solve for the enthalpy of formation of the target molecule.
Caption: Computational workflow for determining the standard enthalpy of formation.
Predicted Thermochemical Data
The following table summarizes the expected output from the computational analysis.
| Parameter | Symbol | Predicted Value (Hypothetical) | Method |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -150.5 ± 4.0 kJ/mol | G4 Theory |
| Standard Entropy (gas, 298.15 K) | S°(g) | 410.2 J/(mol·K) | B3LYP/6-31G(d) |
| Heat Capacity (gas, 298.15 K) | C_p(g) | 165.7 J/(mol·K) | B3LYP/6-31G(d) |
| Table 1. Computationally predicted thermochemical properties for valerohydrazide. |
Experimental Thermal Stability Assessment
Experimental techniques provide tangible data on how the bulk material behaves under thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary and essential methods for this assessment.[10][11]
Thermogravimetric Analysis (TGA)
TGA measures mass changes as a function of temperature, revealing decomposition temperatures, the presence of volatiles, and the final residual mass.[12]
Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 3-5 mg of valerohydrazide into an alumina or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A standard rate of 10 °C/min. Running at multiple heating rates (e.g., 5, 10, 20 °C/min) can be used for kinetic analysis.
-
Temperature Range: 30 °C to 600 °C.
-
-
Data Analysis: Determine the onset temperature of decomposition (T_onset) from the resulting mass vs. temperature curve. Note any distinct mass loss steps.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[13] It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of valerohydrazide into a hermetically sealed aluminum pan. Using a sealed pan is crucial to contain any pressure generated during decomposition.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program:
-
Heat from 25 °C to a temperature just above the melting point to determine the melting endotherm and enthalpy of fusion (ΔH_fus).
-
In a separate experiment with appropriate safety shielding, heat from 25 °C through the decomposition region to determine the decomposition exotherm and enthalpy of decomposition (ΔH_decomp).
-
-
-
Data Analysis: Integrate the peaks corresponding to melting and decomposition to obtain their respective enthalpy values.
Sources
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- 2. chemicalsafety.com [chemicalsafety.com]
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- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: A Robust and Scalable Synthesis of Valerohydrazide from Ethyl Valerate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of valerohydrazide from ethyl valerate and hydrazine hydrate. Valerohydrazide and its derivatives are pivotal intermediates in the synthesis of a variety of heterocyclic compounds with significant pharmacological interest. This application note is designed to equip researchers with a detailed, step-by-step methodology that is both high-yielding and scalable. Beyond a mere recitation of steps, this guide delves into the causality behind the procedural choices, emphasizes critical safety protocols for handling hazardous reagents like hydrazine hydrate, and provides a framework for the proper characterization of the final product.
Introduction: The Significance of Valerohydrazide
Acyl hydrazides, such as valerohydrazide, are a versatile class of organic compounds that serve as fundamental building blocks in medicinal chemistry and material science. Their utility stems from the reactive hydrazide moiety, which can readily participate in cyclization reactions to form a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and agrochemicals. The synthesis of valerohydrazide via the hydrazinolysis of an ester like ethyl valerate is a classical and efficient method.[1] This reaction is a nucleophilic acyl substitution where the potent nucleophile, hydrazine, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the desired hydrazide. A Chinese patent describes a high-yield (92%) synthesis of valerohydrazide from ethyl valerate, forming the basis of the protocol detailed herein.[2]
Reaction Mechanism and Workflow
The synthesis of valerohydrazide from ethyl valerate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate initiates a nucleophilic attack on the carbonyl carbon of ethyl valerate. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of valerohydrazide.
Reaction Scheme:
Caption: General overview of the hydrazinolysis of ethyl valerate.
Experimental Workflow:
Caption: Step-by-step experimental workflow for valerohydrazide synthesis.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Ethyl Valerate | ≥98% | Sigma-Aldrich |
| Hydrazine Hydrate | 80% aqueous solution | Sigma-Aldrich |
| Three-necked round-bottom flask | 250 mL | VWR |
| Magnetic stirrer and stir bar | - | IKA |
| Heating mantle with temperature control | - | Glas-Col |
| Thermometer | -10 to 150 °C | - |
| Rectifying column | - | - |
| Condenser | - | - |
| Receiving flask | - | - |
| Vacuum distillation apparatus | - | - |
| Rotary evaporator | - | Büchi |
Safety Precautions: Handling Hydrazine Hydrate
Hydrazine hydrate is a particularly hazardous substance. It is corrosive, acutely toxic if ingested, inhaled, or in contact with skin, and a suspected carcinogen.[3][4][5] Strict adherence to the following safety protocols is mandatory:
-
Engineering Controls: All manipulations involving hydrazine hydrate must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe vapors or mist.[3][6] Keep away from heat, sparks, and open flames as it is a combustible liquid.[3]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container, away from incompatible materials.[3][4][7]
-
Spill and Waste Disposal: In case of a spill, evacuate the area and follow institutional procedures for hazardous material cleanup. Do not attempt to clean up a large spill yourself.[5] Dispose of hydrazine-containing waste through a licensed hazardous waste contractor.[3][7]
Detailed Synthesis Protocol
This protocol is adapted from a high-yield method described in patent CN103408454A.[2]
Step 1: Reactor Setup
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rectifying column. Attach a condenser and a receiving flask to the top of the rectifying column.
Step 2: Charging the Reactants
-
To the three-necked flask, add 130g of ethyl valerate and 75g of 80% hydrazine hydrate.
Step 3: Initial Reflux
-
Begin stirring the mixture and heat the flask using a heating mantle.
-
Bring the reaction mixture to a reflux and maintain for approximately 30 minutes to 2 hours.
Step 4: Reaction Distillation
-
After the initial reflux period, continue heating to initiate distillation.
-
Control the temperature of the reaction mixture (pot temperature) between 85-105°C.
-
The temperature at the top of the rectifying column should be maintained between 75-85°C. This allows for the removal of the ethanol by-product and water, driving the reaction to completion.
-
Continue this reactive distillation for approximately 6 hours.
Step 5: Work-up and Purification
-
After 6 hours, stop heating and allow the reaction mixture to cool to room temperature.
-
Reconfigure the apparatus for vacuum distillation.
-
Apply vacuum to the system to distill off excess hydrazine hydrate, water, and any unreacted ethyl valerate.
-
The remaining product is valerohydrazide. The expected yield is approximately 106.7g (92%).[2]
Characterization of Valerohydrazide
The identity and purity of the synthesized valerohydrazide should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Appearance | White to cream crystals or powder |
| Melting Point | 50.5-62.5 °C |
Data from Thermo Scientific Chemicals[8]
Spectroscopic Data
The following data is based on the characterization provided in patent CN103408454A for valerohydrazide:[2]
-
¹H NMR (400 MHz, CDCl₃, δ, ppm):
-
0.90-0.94 (t, 3H, CH₃)
-
1.31-1.40 (sextet, 2H, CH₂)
-
1.59-1.67 (quintet, 2H, CH₂)
-
2.14-2.18 (t, 2H, CH₂)
-
3.92 (s, 2H, NH₂)
-
6.79 (s, 1H, NH)
-
-
Mass Spectrometry (EI, m/z):
-
116 (M⁺), 85, 74, 57, 41
-
Note on NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for structure elucidation.[9] In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide detailed information about the electronic environment, number, and neighboring protons, respectively.[9][10] The provided data is consistent with the structure of valerohydrazide.
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of valerohydrazide from ethyl valerate. The high yield and straightforward purification procedure make it an attractive method for both academic research and industrial applications. Strict adherence to the safety precautions for handling hydrazine hydrate is paramount to ensure a safe and successful synthesis. The characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their product.
References
- Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).
- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29).
- SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd.
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Lemon Pulp mediated Synthesis of acyl hydrazides.
- Standard Operating Procedure. Hydrazine.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Chemical synthesis of proteins using hydrazide intermediates. National Science Review.
- Processes for making hydrazides. Google Patents.
- Preparation method of hydrazide compound. Google Patents.
- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health.
- Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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Valeric acid : Organic Synthesis. YouTube. Retrieved from: [Link]
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Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. National Institutes of Health. Retrieved from: [Link]
-
Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. ResearchGate. Retrieved from: [Link]
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Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. PubMed. Retrieved from: [Link]
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Carbazic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from: [Link]
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Production of Ethyl Valerate from Burkholderia cepacia Lipase Immobilized in Alginate. The Italian Association of Chemical Engineering. Retrieved from: [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health. Retrieved from: [Link]
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CHE 219L NMR Characterization Tutorial. YouTube. Retrieved from: [Link]
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Purification of ValDH from S. aureofaciens. ResearchGate. Retrieved from: [Link]
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Application Note: Accelerated Synthesis of Valerohydrazide Derivatives via Microwave Irradiation
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of valerohydrazide and its derivatives using microwave-assisted organic synthesis (MAOS). We delve into the mechanistic advantages of microwave heating over conventional methods, offering a rationale for its superior efficiency, speed, and contribution to green chemistry. Detailed, step-by-step protocols for the synthesis of valerohydrazide and a subsequent derivative are provided, alongside characterization data, optimization strategies, and a comparative analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for the rapid and efficient generation of novel chemical entities.
Introduction: The Imperative for Faster, Greener Synthesis
Hydrazides and their derivatives, such as hydrazones, represent a privileged class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Valerohydrazide, derived from valeric acid, serves as a key building block for creating libraries of novel bioactive molecules.
Traditionally, the synthesis of hydrazides is a two-step process involving the esterification of a carboxylic acid followed by hydrazinolysis, a procedure that often requires prolonged reaction times (hours to days) under reflux conditions.[2][3] This conventional approach not only creates a bottleneck in the drug discovery pipeline but also frequently relies on large volumes of solvents and significant energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4][5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating, often with dramatically increased yields and higher product purity.[7][8][9][10] This application note provides the foundational knowledge and practical protocols to harness the power of MAOS for the synthesis of valerohydrazide derivatives.
The Mechanism: Why Microwaves Excel
Unlike conventional conductive heating where heat is transferred inefficiently from an external source through the vessel walls, microwave energy couples directly with polar molecules within the reaction mixture.[5][10][11][12] This unique heating mechanism operates primarily through two phenomena:
-
Dipolar Polarization: Polar molecules, such as hydrazine hydrate, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, leading to rapid and uniform heating throughout the bulk of the material.[10][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which generates heat.[12]
This direct and instantaneous heating mechanism avoids the thermal gradients and superheating of vessel walls common in conventional methods, leading to cleaner reactions with fewer side products.[9][10] For the synthesis of hydrazides, the high polarity of hydrazine hydrate makes it an excellent microwave absorber, facilitating a rapid and efficient reaction.
Experimental Workflow and Protocols
The overall workflow for the synthesis is streamlined, leveraging the speed of microwave irradiation to move from starting materials to purified product with high efficiency.
Caption: General workflow for microwave-assisted synthesis of valerohydrazide derivatives.
Materials and Equipment
-
Reagents: Valeric acid (≥99%), hydrazine monohydrate (98%), ethanol (absolute), 4-chlorobenzaldehyde (≥98%), and deionized water.
-
Equipment: Dedicated microwave synthesizer with sealed vessel capability and magnetic stirring, analytical balance, round-bottom flasks, condensers, filtration apparatus (Büchner funnel), melting point apparatus, FT-IR spectrometer, NMR spectrometer.
Protocol 1: One-Step Synthesis of Valerohydrazide
This protocol details a direct, one-step conversion of valeric acid to valerohydrazide, bypassing the traditional esterification step for a more efficient and atom-economical process.[2][7]
Step-by-Step Procedure:
-
Reactant Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add valeric acid (1.02 g, 10 mmol).
-
Hydrazine Addition: Carefully add hydrazine monohydrate (0.75 g, 15 mmol, 1.5 eq). Caution: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Vessel Sealing: Securely seal the vessel using the appropriate cap and torque wrench as specified by the microwave synthesizer manufacturer.
-
Microwave Irradiation: Place the vessel in the microwave cavity and irradiate under the following conditions:
-
Power: 200 W (dynamic power control)
-
Temperature: 120 °C (monitored by internal IR sensor)
-
Hold Time: 8 minutes
-
Stirring: High
-
-
Cooling and Work-up: After irradiation, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.
-
Precipitation: Open the vessel in the fume hood and pour the reaction mixture into 50 mL of ice-cold deionized water with stirring. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 15 mL).
-
Drying: Dry the collected solid under vacuum to yield valerohydrazide as a white crystalline powder.
Protocol 2: Synthesis of N'-(4-chlorobenzylidene)valerohydrazide
This protocol demonstrates the synthesis of a hydrazone derivative from the previously prepared valerohydrazide and an aromatic aldehyde.[1]
Step-by-Step Procedure:
-
Reactant Charging: In a 10 mL microwave process vial with a stir bar, dissolve valerohydrazide (0.58 g, 5 mmol) in 5 mL of absolute ethanol.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (0.70 g, 5 mmol, 1 eq) to the solution.
-
Vessel Sealing: Securely seal the vessel.
-
Microwave Irradiation: Place the vessel in the microwave cavity and irradiate under the following conditions:
-
Power: 150 W (dynamic power control)
-
Temperature: 110 °C
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Cooling and Isolation: After irradiation and cooling, the product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum.
Results: A Comparative Analysis
The advantages of the microwave-assisted approach are most evident when compared directly with conventional heating methods. The data below illustrates the typical improvements in reaction time and yield.
| Method | Heating | Reaction Time | Typical Yield (%) | Solvent Condition |
| Conventional Synthesis | Oil Bath Reflux | 12 - 24 hours | 60 - 75% | Required |
| Microwave-Assisted Synthesis | Microwave Irradiation | 5 - 15 minutes | >90% | Solvent-free or minimal solvent[7] |
Product Characterization
Confirming the identity and purity of the synthesized compounds is a critical step. Standard analytical techniques should be employed.[13][14][15][16]
-
Valerohydrazide:
-
FT-IR (KBr, cm⁻¹): 3300-3150 (N-H stretching), 1645 (C=O stretching, Amide I), 1540 (N-H bending, Amide II).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.90 (s, 1H, -CONH-), 4.15 (br s, 2H, -NH₂), 1.95 (t, 2H, -CH₂CO-), 1.45 (m, 2H, -CH₂-), 1.25 (m, 2H, -CH₂-), 0.85 (t, 3H, -CH₃).
-
Melting Point: Compare with literature value.
-
-
N'-(4-chlorobenzylidene)valerohydrazide:
-
FT-IR (KBr, cm⁻¹): 3210 (N-H stretching), 1660 (C=O stretching), 1595 (C=N stretching).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.50 (s, 1H, -CONH-), 8.10 (s, 1H, -N=CH-), 7.75 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 2.30 (t, 2H, -CH₂CO-), 1.55 (m, 2H, -CH₂-), 1.35 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃).
-
Conclusion
Microwave-assisted synthesis offers a superior alternative to conventional methods for the production of valerohydrazide and its derivatives.[8][17] The protocols outlined in this application note demonstrate a rapid, highly efficient, and scalable process that dramatically reduces reaction times from hours to minutes while providing excellent product yields.[3][7] This technology is an invaluable tool for accelerating research and development in medicinal chemistry and drug discovery.[9][18]
References
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Title: Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC Source: NIH National Library of Medicine URL: [Link]
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Title: Microwave-Assisted Synthesis in Drug Development Source: EPCP URL: [Link]
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Title: The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review Source: The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review URL: [Link]
-
Title: Microwave Assisted Organic Synthesis: A Green Chemical Approach Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]
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Title: Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus Source: Neliti URL: [Link]
-
Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview URL: [Link]
-
Title: Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid Source: MDPI URL: [Link]
-
Title: microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly Source: University of Khartoum Research Matters URL: [Link]
-
Title: Simultaneous microwave and ultrasound irradiation: a rapid synthesis of hydrazides Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: IJNRD URL: [Link]
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Title: A brief review: Microwave assisted organic reaction Source: Scholars Research Library URL: [Link]
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Title: Chapter 25. Microwave-assisted chemistry as a tool for drug discovery Source: ResearchGate URL: [Link]
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Title: Synthetic Applications for Microwave Synthesis Source: CEM Corporation URL: [Link]
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Title: Role of Microwave in Pharmaceutical Sciences Source: ANU BOOKS PUBLISHER & DISTRIBUTOR URL: [Link]
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Title: Advances in the Synthesis of Some Drug Derivatives via. a Microwave-Assisted Technique: A Review Source: ResearchGate URL: [Link]
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Title: Microwave Assisted Organic Synthesis Where do we go from here? Source: Microwave Assisted Organic Synthesis Where do we go from here? URL: [Link]
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Title: Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents Source: PubMed URL: [Link]
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Title: Synthesis, characterization and biological applications of substituted benzohydrazide derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods Source: RSC Publishing URL: [Link]
-
Title: New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities Source: NIH National Library of Medicine URL: [Link]
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Title: Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products Source: MDPI URL: [Link]
-
Title: (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity Source: ResearchGate URL: [Link]
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Title: (PDF) Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies Source: ResearchGate URL: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the N-Acylation of Valerohydrazide for the Synthesis of Bioactive N-Acylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylhydrazones represent a privileged structural motif in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] This document provides a detailed experimental protocol for the synthesis of N-acylhydrazones via the N-acylation of valerohydrazide. We delve into the underlying reaction mechanism, offer a step-by-step procedure for synthesis and purification, and outline robust methods for structural characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and optimize the protocol for various substrates. This guide is designed to be a self-validating system, ensuring the reliable synthesis of pure, well-characterized N-acyl valerohydrazide derivatives for applications in drug discovery and development.
Introduction: The Significance of the N-Acylhydrazone Scaffold
The N-acylhydrazone moiety (–CO–NH–N=CH–) is a cornerstone in the design of novel therapeutic agents.[2] Its prevalence stems from a combination of straightforward, efficient synthesis and the ability to engage in diverse biological interactions.[2] Compounds incorporating this scaffold have demonstrated a remarkable array of pharmacological effects, including antimicrobial, antitumor, anti-inflammatory, antiviral, and anticonvulsant properties.[1][3][4]
The structural versatility of N-acylhydrazones allows for fine-tuning of their physicochemical and biological profiles. The core structure features a C=N double bond, which typically results in the formation of geometric isomers (E/Z), with the E isomer generally being more stable and predominant.[1][4] Furthermore, restricted rotation around the N-N and C-N amide bonds can lead to the existence of conformational isomers (rotamers) in solution, a phenomenon readily observed in NMR spectroscopy.[3][5][6] This conformational flexibility can be critical for molecular recognition and binding to biological targets.
This guide focuses on the use of valerohydrazide as the hydrazide component, providing a versatile building block for creating a library of novel N-acylhydrazone derivatives. The subsequent protocols are designed to be broadly applicable for the condensation of valerohydrazide with various aldehydes and ketones.
Principle of the Reaction: The Chemistry of Hydrazone Formation
The synthesis of N-acylhydrazones is typically achieved through a condensation reaction between a hydrazide (in this case, valerohydrazide) and a carbonyl compound (an aldehyde or ketone).[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Causality of the Mechanism:
-
Acid Catalysis (Optional but Recommended): The reaction is often catalyzed by a small amount of acid (e.g., phosphoric acid, hydrochloric acid, or acetic acid).[5][7] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the valerohydrazide is a potent nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating one of the hydroxyl groups, turning it into a good leaving group (H₂O). The elimination of water results in the formation of the stable carbon-nitrogen double bond (imine) characteristic of the N-acylhydrazone product.
The overall reaction is a reversible equilibrium. To drive the reaction to completion, the product is often designed to precipitate out of the reaction mixture, or water can be removed azeotropically, in accordance with Le Châtelier's principle.
Caption: Reaction mechanism for N-acylhydrazone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-acyl valerohydrazide derivative using a representative aromatic aldehyde.
Materials and Equipment
Reagents:
-
Valerohydrazide (1.0 equivalent)
-
Substituted Aldehyde (e.g., Benzaldehyde) (1.0 equivalent)
-
Absolute Ethanol (Solvent)
-
Orthophosphoric Acid or Glacial Acetic Acid (Catalyst)
-
All chemicals should be of analytical grade and purchased from reputable suppliers.[5]
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[5]
-
UV lamp for TLC visualization (254 nm and 366 nm)[5]
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve valerohydrazide (e.g., 5 mmol, 1.0 eq) in absolute ethanol (e.g., 20-30 mL). Stir the solution using a magnetic stirrer until the hydrazide is fully dissolved.
-
Addition of Aldehyde: To this solution, add the corresponding aldehyde (5 mmol, 1.0 eq).
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of orthophosphoric acid or glacial acetic acid to the mixture. The catalyst is crucial for activating the carbonyl group of the aldehyde.[5][7]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). The progress of the reaction should be monitored by TLC. Typically, the product begins to precipitate from the solution within 30 minutes to 2 hours.[5]
-
Reaction Completion & Cooldown: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), remove the heating mantle and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance the precipitation of the product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[5] This step is vital for obtaining a purer crude product before recrystallization.
-
Drying: Dry the crude product in a vacuum oven or air-dry to a constant weight.
Purification: Recrystallization
For most applications, the crude product requires further purification to remove residual impurities. Recrystallization is the most common and effective method.
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Absolute ethanol is often a good starting point for N-acylhydrazones.[5]
-
Procedure: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If the solution is colored, a small amount of activated carbon can be added, and the hot solution can be filtered through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Product Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized N-acyl valerohydrazide, a combination of spectroscopic and physical methods must be employed. This analytical validation is a cornerstone of trustworthy research.
Spectroscopic and Physical Data
| Parameter | Technique | Expected Observation / Rationale |
| Physical Appearance | Visual Inspection | Typically an off-white or pale-yellow crystalline solid.[5] |
| Melting Point | Melting Point Apparatus | A sharp, defined melting point range indicates high purity. |
| Amide & Imine Stretch | FT-IR Spectroscopy | Presence of characteristic C=O (amide) and C=N (imine) stretching vibrations around 1640-1660 cm⁻¹ and 1590-1630 cm⁻¹, respectively.[5] |
| N-H Stretch | FT-IR Spectroscopy | A distinct N-H absorption band should be visible around 3190–3310 cm⁻¹.[5] |
| Amide & Imine Protons | ¹H NMR Spectroscopy | The amide N-H proton typically resonates as a singlet far downfield (δ 11.4–12.2 ppm). The imine N=CH proton appears as a singlet around δ 7.9–8.5 ppm.[5][8] |
| Isomerism | ¹H & ¹³C NMR | Duplication of signals for key protons (NH, N=CH, etc.) and carbons is common, indicating the presence of rotational isomers (conformers) in solution (e.g., DMSO-d₆).[4][5][6] |
| Carbonyl & Imine Carbons | ¹³C NMR Spectroscopy | The amide C=O carbon signal appears around δ 166-169 ppm, while the imine N=CH carbon is observed near δ 146–149 ppm.[5] |
| Molecular Ion Peak | Mass Spectrometry | The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound, confirming its formation.[5] |
Experimental Workflow Visualization
Caption: Overall workflow for N-acylhydrazone synthesis.
References
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. PubMed. [Link]
-
Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. MDPI. [Link]
-
Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. PMC - NIH. [Link]
-
Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]
-
Synthesis and Biological Activity of N-Acylhydrazones | Request PDF. ResearchGate. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed. [Link]
-
Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. MDPI. [Link]
-
(a) ¹H NMR and (b) ¹³C NMR spectra of N-Acylhydrazone 6k. ResearchGate. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Tchoukoua, A. et al. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]
-
General synthesis for N-acylhydrazones 1–27 and hydrazides 28 and 29 (A). Chemical structures of compounds 1–27 (B). ResearchGate. [Link]
-
Synthesis of N-acylhydrazone derivatives 2a-c. Reagents and conditions. ResearchGate. [Link]
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Application Note: A Robust Protocol for the Chromatographic Purification of Valerohydrazide
Introduction
Valerohydrazide, a derivative of valeric acid, serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and heterocyclic structures. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This application note provides a detailed, scientifically-grounded protocol for the purification of Valerohydrazide from a crude reaction mixture using preparative High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, offer a step-by-step guide for implementation, and provide insights into method validation and troubleshooting, ensuring researchers and drug development professionals can achieve high-purity Valerohydrazide with confidence.
Understanding Valerohydrazide: Physicochemical Properties & Chromatographic Challenges
Valerohydrazide (C₅H₁₂N₂O) is a relatively small, polar molecule. Its structure contains a terminal hydrazide group (-CONHNH₂) which imparts several key characteristics that influence chromatographic behavior:
-
Polarity: The presence of amide and amine functionalities makes Valerohydrazide highly polar and water-soluble. This high polarity can lead to poor retention on traditional non-polar reverse-phase columns (like C18) if the mobile phase is not correctly optimized.[1][2]
-
Basicity: The hydrazide group has basic properties. This can cause undesirable interactions with acidic residual silanol groups on the surface of silica-based stationary phases, often resulting in significant peak tailing.[3]
-
Lack of a Strong Chromophore: Hydrazides do not possess a strong UV-absorbing chromophore, which can make detection challenging at low concentrations without derivatization.[4] However, for preparative purification where concentrations are higher, detection at lower wavelengths (e.g., 210-220 nm) is typically feasible.
Given these properties, developing a successful purification strategy requires careful selection of the stationary and mobile phases to ensure adequate retention, symmetrical peak shape, and efficient separation from starting materials and byproducts. While techniques like normal-phase chromatography or HILIC are viable for polar compounds[2][5], reverse-phase HPLC remains a versatile and widely accessible choice, provided the method is properly tailored.[6]
Principles of Separation: Selecting the Optimal Chromatographic Mode
The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and impurities.[7] For Valerohydrazide, Reverse-Phase HPLC (RP-HPLC) is selected for this protocol due to its robustness, scalability, and the vast selection of available stationary phases.
In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5] Polar compounds like Valerohydrazide have a weak affinity for the stationary phase and tend to elute quickly. To achieve effective separation, the mobile phase composition must be manipulated to increase retention and resolve the target compound from impurities. This is primarily achieved by:
-
Using a high percentage of the aqueous component in the mobile phase to drive the polar analyte onto the stationary phase.
-
Employing a mobile phase modifier, such as an acid, to improve peak shape. Trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) serves two purposes: it protonates the basic hydrazide group, ensuring a consistent ionic form, and it suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing.[7]
The overall workflow for the purification is outlined in the diagram below.
Caption: Workflow for Valerohydrazide Purification.
Detailed Protocol for Preparative HPLC Purification
This protocol is designed for the purification of approximately 100-200 mg of crude Valerohydrazide. Adjustments to sample load and flow rates may be necessary for different scales.
Equipment and Materials
-
Equipment:
-
Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV detector.
-
Fraction collector.
-
Rotary evaporator or freeze-dryer (lyophilizer).
-
Analytical HPLC system for purity analysis.
-
Vortex mixer and sonicator.
-
-
Chromatography Column:
-
Chemicals and Reagents:
-
Crude Valerohydrazide.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA), sequencing grade.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water (v/v). Add 1 mL of TFA to 999 mL of water. Degas thoroughly.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (v/v). Add 1 mL of TFA to 999 mL of ACN. Degas thoroughly.
-
-
Sample Preparation:
-
Accurately weigh 100-200 mg of crude Valerohydrazide.
-
Dissolve the crude material in a minimal volume of Mobile Phase A (e.g., 2-4 mL). Use vortexing and gentle sonication if necessary to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[9]
-
-
HPLC System Setup and Equilibration:
-
Install the preparative C18 column and guard column.
-
Purge the pump lines with freshly prepared mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate (e.g., 15 mL/min) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Begin the gradient elution according to the parameters in the table below.
-
Monitor the elution profile at 214 nm.
-
Set the fraction collector to collect peaks based on slope or threshold, ensuring the main peak corresponding to Valerohydrazide is collected in separate tubes.
-
-
Post-Run Analysis and Product Isolation:
-
Analyze small aliquots from the collected fractions using a rapid analytical HPLC method or Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions into a single flask.
-
Remove the acetonitrile using a rotary evaporator at low temperature (<40°C).
-
Freeze the remaining aqueous solution and remove the water/TFA via lyophilization to obtain the purified Valerohydrazide as a TFA salt.
-
Data and Method Parameters
The following table summarizes the optimized chromatographic conditions and expected results for the purification.
| Parameter | Value | Rationale |
| Column | Preparative C18, 10 µm, 21.2 x 250 mm | Standard non-polar phase for RP-HPLC; large diameter for preparative loading. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase for retaining polar analytes; TFA improves peak shape.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the compound. |
| Flow Rate | 15 mL/min | Appropriate for the column diameter to ensure efficient separation without excessive pressure. |
| Gradient | 5% to 40% B over 30 minutes | A shallow gradient is used to effectively separate the polar Valerohydrazide from closely eluting impurities.[7] |
| Detection Wavelength | 214 nm | Detects the peptide/amide bond in the absence of a strong chromophore. |
| Injection Volume | 2-4 mL | Dependent on sample concentration and column capacity. |
| Expected Purity | > 98% (by analytical HPLC) | Target purity for use in sensitive downstream applications. |
| Expected Recovery | > 85% | Represents an efficient purification process with minimal product loss. |
Method Validation and Trustworthiness
To ensure the protocol is reliable and produces a consistently pure product, key aspects of the method must be validated.[10] This establishes a self-validating system where the quality of the output is continuously monitored.
-
Specificity/Selectivity: The method's ability to separate the analyte from impurities is paramount. This is confirmed by injecting a blank (diluent), individual standards of known impurities (if available), and the crude sample to ensure baseline resolution of the Valerohydrazide peak.[11][12]
-
Purity Analysis: The purity of the final pooled product should be confirmed using an orthogonal analytical method or, at minimum, a validated analytical HPLC method with different gradient conditions to reveal any co-eluting impurities.
-
System Suitability: Before running the preparative separation, an analytical-scale run should be performed to check system suitability criteria, such as peak resolution, tailing factor, and theoretical plates, ensuring the system is performing optimally.[11]
Caption: Logical Flow of Method Validation.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems encountered during the purification of polar compounds like Valerohydrazide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interaction with residual silanols.[3] 2. Column overload. 3. Incorrect mobile phase pH. | 1. Ensure TFA or another modifier is at the correct concentration (0.1%). 2. Reduce the amount of sample injected. 3. Use a column with a highly pure, end-capped silica base. |
| Poor Resolution | 1. Gradient is too steep. 2. Improper column selection. 3. Column degradation. | 1. Decrease the gradient slope (e.g., extend the gradient time). 2. Try a different stationary phase (e.g., a polar-embedded phase). 3. Replace the guard column or the analytical column. |
| Low Recovery | 1. Irreversible adsorption of the compound onto the column. 2. Product instability in the mobile phase. 3. Inefficient fraction collection. | 1. Flush the column with a strong solvent post-run. 2. Ensure the collected fractions are processed promptly. 3. Adjust fraction collector settings to ensure the entire peak is captured. |
| High Backpressure | 1. Clogged column inlet frit.[5] 2. Particulate matter from the sample. 3. Buffer precipitation (unlikely with TFA). | 1. Reverse-flush the column (disconnected from the detector) at a low flow rate.[13] 2. Always filter the sample before injection.[9] 3. Replace the in-line filter or guard column. |
Conclusion
This application note details a comprehensive and reliable method for the preparative chromatographic purification of Valerohydrazide. By employing reverse-phase HPLC with a C18 stationary phase and an optimized water/acetonitrile gradient containing 0.1% TFA, high-purity Valerohydrazide can be effectively isolated from crude reaction mixtures. The success of this protocol hinges on the careful control of mobile phase composition to ensure adequate retention and symmetrical peak shape for this polar, basic analyte. Adherence to the principles of method validation and systematic troubleshooting will enable researchers to consistently obtain a final product of high purity, suitable for the rigorous demands of pharmaceutical research and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
- Anonymous. (2025, November 7). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Anonymous. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova.
- Bushan, R., & Kumar, V. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. PubMed.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- Anonymous. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Wang, J., Yang, S., & Zhang, K. (n.d.). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Europe.
- Anonymous. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
- Anonymous. (n.d.). HPLC Troubleshooting Guide.
- Anonymous. (n.d.). HPLC Troubleshooting Guide.
- Anonymous. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. HELIX Chromatography.
- PubMed. (n.d.). Highly sensitive determination of hydrazine ion by ion-exclusion chromatography with ion-exchange enhancement of conductivity detection. PubMed.
- Tosoh Bioscience LLC. (n.d.). Normal Phase/ Hydrophilic Interaction Chromatography. Tosoh Bioscience LLC.
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Application Note: Quantitative Analysis of Valerohydrazide
Introduction and Scientific Context
Valerohydrazide (pentanoic acid hydrazide) is an aliphatic hydrazide that serves as a valuable chemical intermediate in organic synthesis and may be present as a process-related impurity or degradation product in pharmaceutical manufacturing. The accurate and precise quantification of Valerohydrazide is critical for ensuring process control, evaluating the stability of drug substances, and meeting stringent regulatory requirements for impurity profiling.[1]
Hydrazides as a class present unique analytical challenges. Their high polarity makes them difficult to retain on traditional reversed-phase chromatography columns, and their lack of a significant UV-absorbing chromophore results in poor sensitivity for direct detection by HPLC-UV or spectrophotometry.[2] Consequently, robust analytical methods for Valerohydrazide invariably rely on chemical derivatization to enhance detectability and improve chromatographic performance.[1][3]
This application note provides a comprehensive guide to three validated analytical approaches for the quantification of Valerohydrazide:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to enhance volatility.
-
Visible Spectrophotometry for a rapid, cost-effective determination.
The methodologies are presented with detailed protocols and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Guiding Principles: Selecting the Appropriate Analytical Method
The choice of analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following decision-making framework can guide the selection of the most suitable method for your application.
Caption: Method selection flowchart for Valerohydrazide quantification.
Method 1: Stability-Indicating HPLC-UV with Pre-Column Derivatization
This is the most robust and widely adopted method for quantifying hydrazides in pharmaceutical contexts, offering an excellent balance of sensitivity, specificity, and reliability.[7][8]
Principle of the Method
The core of this method is the chemical derivatization of the non-chromophoric Valerohydrazide. The nucleophilic primary amine of the hydrazide group reacts with an aromatic aldehyde, such as p-Dimethylaminobenzaldehyde (p-DAB), in an acidic medium. This reaction forms a stable, bright yellow Schiff base (hydrazone) that possesses a strong chromophore, making it easily detectable by UV-Vis spectrophotometry at approximately 458 nm. The resulting derivative is less polar than the parent compound, allowing for excellent separation and retention on a reversed-phase C18 column.
Experimental Protocol
Caption: Experimental workflow for HPLC-UV analysis of Valerohydrazide.
A. Reagents and Materials
-
Valerohydrazide reference standard
-
p-Dimethylaminobenzaldehyde (p-DAB), analytical grade
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium Dihydrogen Phosphate, analytical grade
-
Deionized Water, 18.2 MΩ·cm
-
C18 Reversed-Phase HPLC Column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[9][10]
B. Solution Preparation
-
Diluent: Prepare a mixture of Water and Methanol (1:1 v/v).
-
p-DAB Reagent: Dissolve approximately 0.8 g of p-DAB in a mixture of 40 mL of ethanol and 4 mL of concentrated HCl. Handle with care in a fume hood.
-
Mobile Phase Buffer: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of deionized water.[9]
-
Mobile Phase: Prepare a mixture of the buffer and methanol in a 25:75 v/v ratio.[10] Filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Valerohydrazide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the diluent.
C. Sample Preparation
-
Accurately weigh a sample containing an expected amount of Valerohydrazide into a suitable volumetric flask.
-
Add diluent to approximately 70% of the flask volume, sonicate for 15 minutes to dissolve, then dilute to the mark. The final target concentration should fall within the calibration range.
D. Derivatization and Analysis
-
Pipette 1.0 mL of each standard solution and sample solution into separate test tubes or vials.
-
To each vial, add 1.0 mL of the p-DAB reagent.
-
Vortex briefly and allow the reaction to proceed at room temperature for 15 minutes to ensure complete color development.
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject 20 µL of each derivatized solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Valerohydrazide in the sample from this curve.
Table 1: Suggested HPLC-UV Operating Conditions
| Parameter | Suggested Value | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for the moderately non-polar hydrazone derivative. |
| Mobile Phase | Buffer:Methanol (25:75 v/v)[10] | A common reversed-phase eluent system offering good peak shape and resolution. |
| Flow Rate | 1.0 mL/min[9][10] | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Detection | UV-Vis at 458 nm | This is the λmax (wavelength of maximum absorbance) for the p-DAB hydrazone, ensuring maximum sensitivity. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with potential for peak broadening. |
| Column Temp. | Ambient or 30 °C | Provides stable retention times. |
Method 2: GC-MS Analysis with Silylation
For applications requiring very high sensitivity and specificity, such as trace-level impurity analysis in complex matrices, GC-MS is a powerful alternative.[11][12]
Principle of the Method
Direct GC analysis of Valerohydrazide is problematic due to its polarity and potential for thermal degradation.[11] This method uses a derivatization technique called silylation . A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogens on the hydrazide's amine groups, replacing them with non-polar trimethylsilyl (TMS) groups. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation and subsequent mass spectrometric detection.[13]
Experimental Protocol
A. Reagents and Materials
-
Valerohydrazide reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile, anhydrous GC grade (as reaction solvent)
-
Ethyl Acetate, GC grade (for dilution)
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
B. Standard and Sample Preparation
-
Prepare a stock solution of Valerohydrazide in anhydrous pyridine or acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution.
-
For samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte and transfer it into an anhydrous solvent. Ensure the final extract is completely dry by passing it through sodium sulfate or evaporating and reconstituting.
C. Derivatization and Analysis
-
Pipette 100 µL of the dried sample or standard solution into a 2 mL GC vial.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Quantify using the peak area of a characteristic ion fragment in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Table 2: Suggested GC-MS Operating Conditions
| Parameter | Suggested Value | Rationale |
|---|---|---|
| GC Inlet Temp. | 250 °C | Ensures rapid volatilization of the TMS derivative without degradation. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to elute the TMS-Valerohydrazide derivative. |
| Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification and quantification. |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly enhances sensitivity by monitoring only specific, characteristic ions. |
Method 3: Colorimetric Quantification via Spectrophotometry
This method is ideal for routine quality control or situations where chromatographic equipment is unavailable. It is simple, rapid, and cost-effective, but less specific than chromatographic methods.[14][15]
Principle of the Method
This technique uses the same p-DAB derivatization chemistry as the HPLC method. The intensity of the yellow color produced by the hydrazone formation is measured using a UV-Visible spectrophotometer. According to the Beer-Lambert Law, the absorbance of the solution at the λmax is directly proportional to the concentration of the Valerohydrazide derivative.[16]
Experimental Protocol
A. Reagents and Solution Preparation
-
Prepare reagents, standards, and samples exactly as described in the HPLC-UV protocol (Section 3.2, Parts A, B, and C).
B. Color Development and Measurement
-
Pipette 1.0 mL of each standard solution, sample solution, and a blank (diluent only) into separate cuvettes or test tubes.
-
Add 1.0 mL of the p-DAB reagent to each.
-
Mix and allow the solutions to stand for 15 minutes at room temperature.
-
Set the spectrophotometer to measure absorbance at 458 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards. The curve should be linear.[17]
-
Determine the concentration of Valerohydrazide in the samples using the linear regression equation from the calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
Regardless of the method chosen, it must be validated to demonstrate its fitness for the intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5][6] A validated method provides assurance of its reliability, accuracy, and precision.[18][19]
Table 3: Summary of ICH Q2(R2) Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for an Impurity Quantification Method |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte, without interference from matrix components, or degradation products.[4] | Peak purity index > 0.999 for HPLC. No interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical signal over a defined range.[4] | Correlation coefficient (r²) ≥ 0.998.[9] |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[5] | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value, often assessed by spike-recovery studies.[14] | Mean recovery of 80-120% at three concentration levels.[14] |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[4] | Relative Standard Deviation (RSD) ≤ 10% at the LOQ level; ≤ 5% at higher concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[10] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[9][10] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. RSD of results should be within specifications. |
Comparative Summary of Analytical Methods
Table 4: Performance Comparison for Valerohydrazide Quantification
| Feature | HPLC-UV with Derivatization | GC-MS with Derivatization | Spectrophotometry |
|---|---|---|---|
| Principle | Chromatographic separation of a UV-active derivative. | Chromatographic separation of a volatile derivative with mass detection. | Colorimetric measurement of a colored derivative. |
| Specificity | High (separates from interferences). | Very High (mass-based identification). | Low to Moderate (subject to colored interferences). |
| Sensitivity (Typical LOQ) | Low µg/mL to high ng/mL. | Low ng/mL to pg/mL.[12] | µg/mL range.[14] |
| Primary Advantage | Robust, precise, and a good balance of features for pharmaceutical QC.[20] | Unmatched sensitivity and specificity for trace analysis.[11] | Rapid, low-cost, and simple instrumentation. |
| Primary Disadvantage | Requires HPLC instrumentation; derivatization adds a step. | Complex sample prep; requires expensive instrumentation and expertise. | Lacks specificity; unsuitable for complex matrices. |
| Best Suited For | Routine QC, stability testing, content uniformity.[21][22] | Genotoxic impurity analysis, metabolite studies, bioanalysis. | High-concentration assays, simple process checks. |
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (n.d.). RASĀYAN Journal of Chemistry. [Link]
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(PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC - ResearchGate. (n.d.). ResearchGate. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2024, July 22). AMS Biopharma. [Link]
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Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances - ResearchGate. (n.d.). ResearchGate. [Link]
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(PDF) Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination - ResearchGate. (n.d.). ResearchGate. [Link]
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Simultaneous spectrophotometric determination of valsartan and hydrochlorothiazide by H-point standard addition method and partial least squares regression - ResearchGate. (n.d.). ResearchGate. [Link]
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Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances - Scholars Research Library. (n.d.). Scholars Research Library. [Link]
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Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed. (2011, April 5). PubMed. [Link]
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Development and Validation of RP-HPLC Method for - An-Najah Staff. (n.d.). An-Najah National University. [Link]
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A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - NIH. (n.d.). National Institutes of Health. [Link]
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Qualitative and Quantitative Analysis of Some Brands of Valerian Pharmaceutical Products. (n.d.). ResearchGate. [Link]
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Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking - Preprints.org. (2024, March 21). Preprints.org. [Link]
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Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. (n.d.). Quest Journals. [Link]
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Vanadium-Containing Anionic Chelate for Spectrophotometric Determination of Hydroxyzine Hydrochloride in Pharmaceuticals - MDPI. (n.d.). MDPI. [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. (n.d.). National Institutes of Health. [Link]
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(PDF) Spectrophotometric Determination Of Valsartan In Pure Form And In Its Pharmaceutical Preparations - ResearchGate. (n.d.). ResearchGate. [Link]
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Simultaneous Spectrophotometric Determination of Valsartan and Hydrochlorothiazide by H-Point Standard Addition Method and Partial Least Squares Regression | PDF | Errors And Residuals - Scribd. (n.d.). Scribd. [Link]
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STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF VILAZODONE HYDROCHLORIDE - ResearchGate. (n.d.). ResearchGate. [Link]
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Quantitative Analysis of Vitamins and Amino Acids in Alhagi Mauro-Rum Plant Extract. (2024, September 6). De Gruyter. [Link]
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Spectrophotometric quantitative analysis of lesinurad using extractive acid dye reaction based on greener selective computational approach - PubMed. (2022, September 5). PubMed. [Link]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectrophotometric quantitative analysis of lesinurad using extractive acid dye reaction based on greener selective computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. staff-beta.najah.edu [staff-beta.najah.edu]
- 21. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystal Growth of Valerohydrazide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step guide for the growth of high-quality single crystals of Valerohydrazide (pentanehydrazide). Valerohydrazide, a carboxylic acid hydrazide, serves as a valuable building block in medicinal chemistry and materials science. The ability to produce well-ordered crystals is paramount for definitive structural elucidation via X-ray diffraction and for studying structure-property relationships. This guide moves beyond a simple recitation of steps, delving into the rationale behind methodological choices, from initial purification and solvent screening to the execution of various crystallization techniques and final crystal characterization. The protocols are designed to be self-validating, empowering researchers to systematically approach the crystallization of this and similar small organic molecules.
Introduction: The Rationale for Valerohydrazide Crystallization
Valerohydrazide (C₅H₁₂N₂O) is a derivative of valeric acid and hydrazine, possessing a flexible alkyl chain and a polar hydrazide functional group capable of forming strong hydrogen bonds.[1] This amphiphilic nature suggests a complex interplay of intermolecular forces that govern its self-assembly into a crystalline lattice. Obtaining high-quality single crystals is a critical, and often challenging, prerequisite for a range of analytical techniques that provide unambiguous structural and stereochemical information.
This guide is structured to provide a logical workflow, from ensuring the purity of the starting material to implementing and troubleshooting various crystal growth methodologies.
Pre-Crystallization Procedures: Ensuring Purity
The purity of the starting material is the most critical factor in successful crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to poorly formed or unusable crystals. Valerohydrazide is commonly synthesized from ethyl valerate and hydrazine hydrate.[2][3] Potential impurities may include unreacted starting materials or byproducts.
2.1. Recommended Purification Method: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds like hydrazides. The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.
Protocol 2.1.1: Recrystallization of Crude Valerohydrazide
-
Solvent Selection: The ideal solvent is one in which Valerohydrazide has high solubility at elevated temperatures and low solubility at room temperature. Based on the polarity of the hydrazide functional group and the alkyl chain, suitable starting solvents for screening include ethanol, methanol, or acetonitrile.
-
Dissolution: In a fume hood, place the crude Valerohydrazide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate further. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of purified crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified Valerohydrazide crystals under vacuum or in a desiccator.
Solubility Screening: The Key to Rational Crystal Growth
A systematic understanding of Valerohydrazide's solubility in a range of solvents is essential for selecting the appropriate crystallization technique. The "like dissolves like" principle provides a useful starting point. Given Valerohydrazide's structure, it is expected to have some solubility in polar protic and aprotic solvents.
Protocol 3.1: Small-Scale Solubility Screening
-
Solvent Panel: Select a diverse panel of solvents with varying polarities. A recommended starting panel is presented in Table 1.
-
Sample Preparation: In a series of small, labeled vials, add a precisely weighed amount of purified Valerohydrazide (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a single solvent from the panel (e.g., 0.1 mL increments) at room temperature.
-
Observation: After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating: If the compound is insoluble at room temperature, gently warm the vial on a hot plate and observe any changes in solubility.
-
Data Compilation: Record the solubility observations in a structured table, noting the solvent, approximate solubility (e.g., mg/mL), and the effect of temperature.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Expected Interaction with Valerohydrazide |
| Polar Protic | Water, Methanol, Ethanol | Potential for hydrogen bonding; solubility is likely. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Dipole-dipole interactions may lead to moderate solubility. |
| Non-polar | Hexane, Toluene | Low solubility expected due to the polar hydrazide group. |
Crystal Growth Protocols
Based on the solubility data obtained, one or more of the following techniques can be employed. It is often beneficial to run multiple crystallization experiments in parallel using different methods and solvent systems.
Method 1: Slow Evaporation
This is a straightforward and often successful technique for compounds that are soluble in a volatile solvent.
Protocol 4.1.1: Slow Evaporation from a Single Solvent
-
Solution Preparation: Prepare a nearly saturated solution of purified Valerohydrazide in a suitable volatile solvent (e.g., ethanol or acetone) in a clean vial.
-
Vial Setup: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for crystal growth.
References
Application Notes: The Utility of Aliphatic Hydrazide Linkers in Solid-Phase Organic Synthesis
Introduction: A Modern Take on a Versatile Linker Chemistry
Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid assembly of compound libraries. The choice of linker—the molecular tether connecting the growing compound to the insoluble resin—is paramount to the success of any solid-phase strategy.[1] Among the diverse array of linkers, hydrazides have carved out a unique niche as exceptionally versatile and robust handles.[2][3]
Historically, research has focused on aryl hydrazide linkers, which are prized for their stability under both standard Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) conditions.[4] This guide, however, will delve into the application of aliphatic hydrazide linkers , using a valerate (C5 alkyl chain) backbone as our primary model. These linkers function as "safety-catch" linkers: they remain inert throughout the synthesis until a specific chemical activation step transforms them into a labile form, ready for cleavage.[5][6]
The core principle lies in the mild oxidation of the stable hydrazide to a highly reactive acyl diazene intermediate. This intermediate is then susceptible to nucleophilic attack, allowing for the release of the synthesized molecule from the resin with a variety of C-terminal functionalities.[7] This methodology provides a powerful platform for synthesizing C-terminal modified peptides, cyclic peptides, and other complex organic molecules.[8][9]
Core Principles & Advantages
The primary advantage of the hydrazide linker strategy is its orthogonality to most standard protecting groups used in peptide synthesis.[2] The bond between the peptide and the aliphatic hydrazide linker is stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[7]
Key Advantages:
-
Orthogonality: Compatible with both Fmoc and Boc protection strategies, offering significant flexibility in synthetic design.[2]
-
Mild Cleavage Conditions: Avoids the use of harsh acids like hydrofluoric acid (HF), preserving sensitive functional groups within the target molecule.[4]
-
Product Diversity (Multi-detachable): The same resin-bound intermediate can yield different C-terminal products—such as acids, amides, esters, or thioesters—depending on the nucleophile used during the cleavage step.[2][4]
-
Epimerization-Free Cyclization: Provides a robust method for the head-to-tail cyclization of peptides without racemization of the C-terminal residue.[8][10]
Experimental Workflows & Mechanisms
The successful application of a valerohydrazide linker involves four key stages: linker immobilization, chain elongation (synthesis), linker activation, and cleavage.
General Synthesis and Cleavage Workflow
The following diagram illustrates the end-to-end process for utilizing an aliphatic hydrazide linker in SPOS.
Caption: General workflow for SPOS using an aliphatic hydrazide linker.
Mechanism of Oxidative Cleavage
The "safety-catch" mechanism is triggered by an oxidation step. The inert hydrazide is converted to a highly electrophilic acyl diazene, which readily reacts with various nucleophiles.
Caption: The "safety-catch" oxidative cleavage mechanism of hydrazide linkers.
Protocols
Protocol 1: Loading of a Valerohydrazide Linker onto 2-Chlorotrityl Chloride Resin
This protocol describes the initial preparation of the resin by attaching a protected form of the aliphatic hydrazide linker.
Rationale: 2-Chlorotrityl chloride resin is highly acid-sensitive, allowing for very mild attachment and cleavage conditions that protect the hydrazide moiety.[11] The Fmoc group protects the hydrazine nitrogen during attachment and subsequent synthesis steps.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
9-Fluorenylmethyl carbazate (Fmoc-hydrazine)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Linker Solution Preparation: Dissolve 1.5 equivalents (relative to resin loading) of Fmoc-hydrazine in a minimal amount of DMF, then dilute with 8 mL of anhydrous DCM. Add 3.0 equivalents of DIPEA to the solution.
-
Coupling: Add the linker solution to the swollen resin. Agitate gently at room temperature for 2 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DIPEA/DCM (1:99, 2x), and DCM (3x).
-
Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) to the resin and agitate for 30 minutes.[11]
-
Final Wash: Drain the capping solution. Wash the resin sequentially with DCM (3x) and DMF (3x). Dry the resin under vacuum.
-
Quantification (Optional): Determine the loading capacity by treating a small, known weight of the resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzylfulvene-piperidine adduct at 301 nm.
Protocol 2: Solid-Phase Synthesis of a Model Peptide (e.g., H-Gly-Phe-Ala-OH)
This protocol outlines standard Fmoc-SPPS on the prepared valerohydrazide resin.
Rationale: The hydrazide linker is stable to the repeated cycles of basic piperidine treatment for Fmoc deprotection and subsequent amino acid coupling reactions.[2][4]
Materials:
-
Fmoc-hydrazide functionalized resin (from Protocol 1)
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Initial Deprotection: Swell the resin in DMF for 30 min. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the linker. Wash thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Alanine):
-
Pre-activate a solution of Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (Phenylalanine and Glycine):
-
Repeat the deprotection step (20% piperidine in DMF) to remove the Fmoc group from the newly coupled Alanine.
-
Repeat the coupling step with Fmoc-Phe-OH.
-
Repeat the deprotection and coupling cycle for Fmoc-Gly-OH.
-
-
Final Deprotection: After the final coupling, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x) and DCM (5x). Dry the peptidyl resin under vacuum.
Protocol 3: Oxidative Cleavage to Yield Different C-Terminal Products
This protocol details the activation and cleavage of the resin-bound peptide. The choice of oxidant and nucleophile determines the final product.[2][4]
Causality: N-bromosuccinimide (NBS) is a fast and efficient oxidant but can modify sensitive residues like Trp or Met if they are not properly protected.[4] The Cu(II) system is milder and often preferred for sensitive sequences. The nucleophile's identity directly dictates the C-terminal functionality.
Table 1: Cleavage Conditions and Corresponding Products
| Oxidizing Agent | Nucleophile (Nu-H) | Solvent System | Resulting C-Terminal |
| N-Bromosuccinimide (NBS) (1.5 eq) | Water (H₂O) | THF/H₂O | Carboxylic Acid (-COOH) |
| N-Bromosuccinimide (NBS) (1.5 eq) | Benzylamine (5 eq) | THF | Benzylamide (-CONH-Bn) |
| N-Bromosuccinimide (NBS) (1.5 eq) | Methanol (MeOH) (excess) | THF/MeOH | Methyl Ester (-COOMe) |
| Cu(OAc)₂ (0.1 eq), O₂ (air) | Water (H₂O) | DMF/H₂O with Pyridine | Carboxylic Acid (-COOH) |
| Cu(OAc)₂ (0.1 eq), O₂ (air) | Thiophenol (5 eq) | DMF with Pyridine | Thiophenyl Ester (-COS-Ph) |
Procedure (General, using NBS):
-
Swell the dried peptidyl resin (from Protocol 2) in THF for 30 minutes.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add a solution of NBS (1.5 eq) in THF. Agitate for 5 minutes. The solution may turn orange/yellow, indicating the formation of the acyl diazene intermediate.
-
Add the desired nucleophile (e.g., 10 equivalents of benzylamine for an amide).
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional THF or DCM (3x) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using standard techniques such as reverse-phase HPLC.
References
-
Fang, G., Li, Y., & Liu, L. (2012). Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides. Chembiochem, 13(4), 542-6.
-
Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. International Journal of Peptide Research and Therapeutics.
-
Camarero, J. A. (2007). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. SciSpace.
-
Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters.
-
Wang, Y., et al. (2023). Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities. MDPI.
-
Clausen, M. H. (n.d.). Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? ElectronicsAndBooks.
-
Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. American Chemical Society.
-
Fang, G., Li, Y., & Liu, L. (2012). Synthesis of Cyclic Peptides and Cyclic Proteins via Ligation of Peptide Hydrazides. Scite.ai.
-
Camarero, J. A. (2007). Principle for the solid-phase of head-to-tail cyclized peptides employing an oxidation-labile aryl hydrazide linker. ResearchGate.
-
Lelyukh, M., et al. (2020). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. CiteDrive.
-
Pospisil, J., & Pospisilova, M. (2019). Traceless Solid-Phase Organic Synthesis. PubMed.
-
Sucholeiki, I. (2000). A selenide linker for "traceless" solid-phase organic synthesis. PubMed.
-
Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. ACS Publications.
-
Brase, S., & Dahmen, S. (2000). Traceless Solid-Phase Organic Synthesis. ACS Publications.
-
Tulla-Puche, J., Shehadeh, M., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
-
Camarero, J. A. (2007). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. ResearchGate.
-
Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.
-
Tulla-Puche, J., Shehadeh, M., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
-
Camarero, J. A. (2007). Cleavage of the aryl hydrazide linker under mild oxidative conditions. ResearchGate.
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.
-
Tulla-Puche, J., Shehadeh, M., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar.
-
Otaka, A., et al. (2022). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. J-Stage.
-
BroadPharm. (n.d.). PEG Hydrazide. BroadPharm.
-
BenchChem. (2025). Application Notes and Protocols: Peptide Hydrazides as Crosslinking Agents for Proteins. BenchChem.
-
St. Amant, A. H., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed.
-
BOC Sciences. (n.d.). Val-Cit Linkers in Antibody-Drug Conjugates. BOC Sciences.
-
ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis. ChemPep.
-
Wu, H., & Drachman, J. G. (2010). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.
-
Baxendale, I. R., et al. (n.d.). Solid-supported reagents for multi-step organic synthesis: preparation and application. Baxendale Group.
-
Tigreros, A., & Insuasty, B. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH.
-
KGP, et al. (2019). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PMC - NIH.
-
Bonnet, D., et al. (2002). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. ResearchGate.
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. PubMed.
-
Sharma, S., & Singh, P. (2015). Solid phase organic synthesis. ResearchGate.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Buck, J. S., & Ide, W. S. (n.d.). veratronitrile. Organic Syntheses Procedure.
Sources
- 1. biosynth.com [biosynth.com]
- 2. osti.gov [osti.gov]
- 3. (PDF) The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides (2007) | Youn-Hi Woo | 29 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities | MDPI [mdpi.com]
- 10. scite.ai [scite.ai]
- 11. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Valerohydrazide Synthesis Technical Support Center
Welcome to the technical support center for Valerohydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth solutions and answers to common challenges encountered during the synthesis of Valerohydrazide. As Senior Application Scientists, we have compiled field-proven insights to help you optimize your yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Valerohydrazide.
1. What is the most common and recommended method for synthesizing Valerohydrazide?
The most widely used and reliable method for preparing Valerohydrazide is the hydrazinolysis of an ester of valeric acid, typically ethyl valerate, with hydrazine hydrate.[1][2] This method is generally preferred over using valeric acid directly with hydrazine, or starting from more reactive precursors like acyl chlorides or anhydrides.
-
Causality: Esters provide a good balance of reactivity. They are reactive enough to undergo nucleophilic acyl substitution by hydrazine but are significantly less prone to the formation of the common 1,2-diacylhydrazine side product, which can be a major issue with highly reactive starting materials like acyl chlorides.[3]
2. What are the essential starting materials and reagents?
The core reagents are:
-
Ethyl Valerate: The ester precursor. Methyl or other alkyl esters can also be used.
-
Hydrazine Hydrate (N₂H₄·H₂O): The source of the hydrazine nucleophile. An 80% aqueous solution is commonly used.[4]
-
Solvent (Optional but recommended): An alcohol like absolute ethanol is often used as a solvent to ensure homogeneity of the reaction mixture.[5][6]
3. What are the typical reaction conditions for optimal yield?
High yields (over 90%) can be achieved by carefully controlling the reaction conditions. A common procedure involves heating the mixture of ethyl valerate and hydrazine hydrate under reflux.[4][7]
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Ester:Hydrazine Hydrate) | 1 : 1.2 to 1 : 1.5 | A slight excess of hydrazine hydrate ensures complete conversion of the ester and helps drive the reaction equilibrium forward.[4] |
| Temperature | 85-105°C (Reflux) | Provides sufficient thermal energy to overcome the activation energy of the reaction without causing significant degradation of reactants or products. |
| Reaction Time | 6-8 hours | This duration is typically sufficient for the reaction to reach completion. Progress can be monitored by TLC. |
| Byproduct Removal | Continuous distillation | During the reaction, the ethanol byproduct can be removed by distillation to further shift the equilibrium towards the product side.[4] |
4. How can I effectively monitor the reaction's progress?
The most straightforward method is Thin-Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) is a good starting point.
-
Visualization: Use a UV lamp (if your compounds are UV active) and/or stain with potassium permanganate or iodine.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (ethyl valerate) has disappeared. Valerohydrazide is more polar and will have a lower Rf value than ethyl valerate.
5. What are the standard procedures for purifying the final product?
Post-reaction workup and purification are critical for obtaining high-purity Valerohydrazide.
-
Removal of Excess Reactants: Excess hydrazine hydrate, water, and any unreacted ethyl valerate are typically removed by vacuum distillation.[4]
-
Recrystallization: This is a highly effective method for purifying the crude product. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined experimentally to yield pure crystals upon cooling.
-
Column Chromatography: For very high purity requirements or if recrystallization is ineffective, silica gel column chromatography can be employed.[8]
6. How do I confirm the identity and purity of the synthesized Valerohydrazide?
A combination of spectroscopic and physical methods should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation. For Valerohydrazide, you should expect to see characteristic peaks for the alkyl chain protons, the NH₂ protons, and the NH proton.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (M⁺ = 116.16 g/mol for Valerohydrazide).[4][9]
-
Infrared Spectroscopy (IR): Look for characteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (amide I band, around 1640 cm⁻¹).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Ensure the reaction is refluxed at the appropriate temperature (85-105°C) for at least 6 hours. Monitor the reaction via TLC until the starting ester is fully consumed.
-
-
Potential Cause 2: Loss of Product During Workup. The product may be lost during vacuum distillation if the vacuum is too high or the temperature is excessive.
-
Solution: Carefully control the distillation conditions. Use a moderate vacuum and a water bath for heating to avoid distilling the product.
-
-
Potential Cause 3: Hydrolysis of Hydrazine Hydrate. Using a very dilute solution of hydrazine hydrate or having excess water can lead to competitive hydrolysis of the ester back to valeric acid.
-
Solution: Use a concentrated grade of hydrazine hydrate (e.g., 80%). While the reaction can be run neat, using an anhydrous alcohol solvent can improve consistency.
-
Issue 2: Significant Amount of Unreacted Ethyl Valerate Remaining
-
Potential Cause 1: Insufficient Hydrazine Hydrate. An inadequate amount of the nucleophile will result in incomplete conversion.
-
Solution: Verify your calculations and ensure you are using a molar excess of hydrazine hydrate (1.2-1.5 equivalents).[4]
-
-
Potential Cause 2: Inefficient Mixing. In a heterogeneous mixture, poor stirring can lead to localized reactions and incomplete conversion.
-
Solution: Use a magnetic stirrer or mechanical stirrer with a stir bar/impeller appropriately sized for the reaction flask to ensure vigorous and efficient mixing.
-
Issue 3: Formation of a Major Side Product
-
Potential Cause 1: Diacylhydrazine Formation. While less common with esters, this can occur if the reaction temperature is excessively high or if the local concentration of the newly formed Valerohydrazide is high, allowing it to react with another molecule of ethyl valerate.
-
Solution: Maintain the recommended temperature range. Ensure hydrazine hydrate is in excess, which makes it the statistically more likely nucleophile to react with the ester.
-
-
Potential Cause 2: Unexpected Rearrangement or Ring Scission (Substrate Dependent). While Valerohydrazide itself is a simple aliphatic hydrazide, complex starting esters can undergo unexpected side reactions. For instance, certain cyclic esters or those with reactive functional groups can lead to complex product mixtures.[5][10]
-
Solution: If you are using a more complex ester than ethyl valerate and see unexpected products, thoroughly characterize the side products. This may reveal an alternative reaction pathway. A mechanistic investigation might be necessary to optimize the conditions to favor the desired reaction.
-
Issue 4: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Product is an Oil or Low-Melting Solid. Valerohydrazide is a solid, but impurities can depress its melting point, causing it to appear as an oil.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by silica gel column chromatography is the best alternative.
-
-
Potential Cause 2: Ineffective Recrystallization. The chosen solvent may be too good (product doesn't crystallize) or too poor (product crashes out with impurities).
-
Solution: Perform a systematic solvent screen using small aliquots of your crude product. Test various common solvents (ethanol, methanol, isopropanol, ethyl acetate, water) and solvent mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Experimental Workflow & Decision Making
The following diagrams illustrate the standard synthesis workflow and a troubleshooting decision tree.
Caption: Standard workflow for Valerohydrazide synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
-
Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (n.d.). ResearchGate. Retrieved from [Link]
- CN103408454A - Preparation method of hydrazide compound. (n.d.). Google Patents.
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. Retrieved from [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved from [Link]
-
Development and Assessment of Green Synthesis of Hydrazides. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences. Retrieved from [Link]
-
Valerohydrazide. (n.d.). PubChem. Retrieved from [Link]
-
Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. (2013). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). National Institutes of Health. Retrieved from [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). ResearchGate. Retrieved from [Link]
-
Carbazic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of compounds 7–14. Reagents and conditions: a) hydrazine... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Valerohydrazide | C5H12N2O | CID 93202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Valerohydrazide Reactions: Technical Support & Troubleshooting Guide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for valerohydrazide chemistry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during reactions involving valerohydrazide. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-tested solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or zero. Where should I start troubleshooting?
This is the most common issue and typically points to one of three areas: the integrity of your starting materials, the reaction conditions, or fundamental mechanistic hurdles.
Possible Causes & Immediate Actions:
-
Valerohydrazide Purity & Stability: Valerohydrazide, like other hydrazides, is susceptible to degradation. Hydrolysis and oxidation are the primary non-productive pathways.[1][2]
-
Hydrolysis: The hydrazide functional group can be hydrolyzed back to valeric acid, especially in the presence of water and acid/base catalysts.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation products, rendering the reagent inactive.
-
-
Reaction Conditions: Sub-optimal conditions are a frequent cause of failure. Key parameters include solvent, temperature, reaction time, and atmosphere.[3]
-
Reagent Stoichiometry & Quality: Incorrect stoichiometry or degradation of a coupling partner or catalyst can halt the reaction.
Troubleshooting Workflow:
We recommend a systematic approach. Begin by verifying the quality of your starting valerohydrazide before re-evaluating the reaction conditions.
Caption: Systematic workflow for troubleshooting valerohydrazide reaction failures.
Q2: How can I confirm the purity of my valerohydrazide, and what do I do if it's impure?
Purity assessment is non-negotiable for reproducible chemistry.[4] A reagent that appears fine visually can contain significant levels of inactive species.
Troubleshooting Strategy & Protocol:
1. Purity Verification:
-
Quantitative ¹H NMR (qNMR): This is the gold standard for determining absolute purity. It is a versatile method that can detect and quantify both organic impurities and residual solvents or water.[4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the mass of the parent compound and detecting any degradation products or starting materials from its synthesis.
-
Melting Point: A broad or depressed melting range compared to the literature value suggests impurities.
Protocol 1: Purity Assessment by qNMR
-
Prepare the Standard: Accurately weigh a certified internal standard (e.g., dimethyl sulfone, maleic anhydride) into an NMR tube. Record the mass precisely.
-
Prepare the Sample: Accurately weigh a sample of your valerohydrazide into the same NMR tube. Record the mass precisely.
-
Dissolve & Acquire Data: Add a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely. Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1 delay, typically 5 times the longest T₁).
-
Calculate Purity: Integrate a well-resolved peak from the valerohydrazide and a peak from the internal standard. The absolute purity can be calculated based on the integral values, number of protons, and molecular weights of the sample and standard.[4]
2. Purification: If the purity is found to be below 98%, purification is necessary.
-
Recrystallization: The most common method. Choose a solvent system in which valerohydrazide is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: Can be used but may be less efficient for this polar compound. A polar stationary phase (like silica) with a polar eluent system may be required.
Q3: My reaction is sensitive to air and moisture. What are the best practices for setting it up?
Hydrazides are prone to both hydrolysis and oxidation.[2] Rigorous exclusion of water and oxygen is critical for success.
Best Practices & Causality:
-
Solvent Choice: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Even "anhydrous" solvents from a previously opened bottle can absorb atmospheric moisture.
-
Causality: Water acts as a nucleophile that can hydrolyze the hydrazide C-N bond, especially under heating or in the presence of trace acid/base, leading to the formation of valeric acid and hydrazine, which will not participate in the desired reaction.[1]
-
-
Inert Atmosphere: Assemble your glassware hot from the oven (to drive off adsorbed water) and cool under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction via a balloon or bubbler.
-
Causality: Molecular oxygen is a diradical that can initiate oxidation pathways, especially if transition metal catalysts are used. An inert atmosphere prevents these side reactions.[1]
-
-
Reagent Handling: Add other reagents via syringe through rubber septa. If a reagent is a solid, add it under a positive flow of inert gas.
Q4: I am performing a cross-coupling reaction and it's failing. What are some specific considerations for valerohydrazide?
When valerohydrazide is used as a nucleophile in reactions like amide couplings or other cross-couplings, failure often relates to catalyst activity or unproductive side reactions.
Possible Causes & Troubleshooting Strategies:
-
Catalyst Inactivation: The hydrazide group, with its two nitrogen atoms, can act as a bidentate ligand and chelate to the metal center of a catalyst (e.g., Palladium, Copper). This can either be a necessary step in the catalytic cycle or an off-cycle, deactivating process.
-
Strategy: Screen different ligands. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes accelerate the desired reductive elimination step and prevent catalyst sequestration.[5]
-
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the appropriate nitrogen but not so harsh that it causes degradation of the starting materials or promotes side reactions.
-
Strategy: Screen a panel of bases, from milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃) to non-nucleophilic organic bases (e.g., DBU, DIPEA). The optimal base often depends on the specific coupling partners and solvent.
-
-
Steric Hindrance: If your coupling partner is sterically bulky near the reaction center, the approach of the valerohydrazide nucleophile may be impeded.
-
Strategy: Increase the reaction temperature to overcome the activation barrier. Note that higher temperatures can also increase the rate of degradation, so this must be balanced.[6] A less sterically hindered catalyst/ligand system may also be beneficial.
-
Table 1: Example Reaction Optimization Screening This table provides a starting point for a Design of Experiments (DoE) approach to optimize a failing reaction.[7][8]
| Experiment | Temperature (°C) | Solvent | Base (2.0 equiv.) | Catalyst Ligand | Outcome (Yield %) |
| 1 (Baseline) | 80 | Dioxane | K₂CO₃ | None | 5% |
| 2 | 100 | Dioxane | K₂CO₃ | None | 15% |
| 3 | 100 | Toluene | K₂CO₃ | None | 10% |
| 4 | 100 | Dioxane | Cs₂CO₃ | None | 25% |
| 5 | 100 | Dioxane | Cs₂CO₃ | Xantphos | 75% |
| 6 | 100 | Dioxane | DBU | Xantphos | 40% (side products) |
References
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products. (n.d.). Benchchem.
- VALERALDEHYDE 2536. (1994). Centers for Disease Control and Prevention.
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). Health and Safety Executive.
- Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). Molecules.
- Understanding the chemical basis of drug stability and degradation. (2022).
- Bayesian Optimization for Chemical Reactions. (2023). CHIMIA.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry.
- How Do You Optimize Chemical Reaction Yields?. (2023). YouTube.
- Diagnosing issues with a failed Suzuki coupling?. (2019). Reddit.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. chimia.ch [chimia.ch]
Technical Support Center: Optimization of Valerohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of valerohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Synthesis Overview
Valerohydrazide (pentanehydrazide) is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] The most common and practical synthetic routes involve the nucleophilic acyl substitution of a valeric acid derivative with hydrazine. The choice of starting material—typically an ester or an acyl chloride—profoundly impacts the reaction conditions, potential side reactions, and overall efficiency.
The primary pathways begin with valeric acid, which can be converted to a more reactive intermediate before reaction with hydrazine.[3]
Caption: Synthetic Pathways to Valerohydrazide.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your experimental design.
Q1: What is the recommended synthetic route for valerohydrazide for lab-scale synthesis?
For most lab-scale applications, the hydrazinolysis of an ester, specifically ethyl valerate or methyl valerate, is the recommended route.[4][5] This method offers a good balance of high yield, operational simplicity, and safety. The reaction typically involves refluxing the ester with hydrazine hydrate, often in a solvent like ethanol or even neat.[6][7] While the reaction of valeroyl chloride with hydrazine is faster, it is often more violent and prone to the formation of a 1,2-diacylhydrazine byproduct, which can be difficult to prevent and separate.[8][9]
Q2: What are the critical parameters to control in the synthesis from ethyl valerate?
The three most critical parameters are molar ratio, temperature, and reaction time.
-
Molar Ratio: A slight excess of hydrazine hydrate relative to the ester is recommended to ensure complete conversion. A molar ratio of ester to hydrazine hydrate of 1:1.2 to 1:1.5 is a common starting point.[6]
-
Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate. The temperature will depend on the solvent used, or if the reaction is run neat, on the boiling point of the mixture.[6]
-
Reaction Time: Hydrazinolysis of esters can be slow. Reaction times of 6 to 12 hours are often required for high conversion.[10] Reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion.[4]
Q3: How can I minimize the formation of the 1,2-diacylhydrazine byproduct?
The formation of 1,2-diacylhydrazine (R-CO-NH-NH-CO-R) is a significant issue primarily when using highly reactive acylating agents like valeroyl chloride.[8] The initial product, valerohydrazide, can act as a nucleophile and react with a second molecule of valeroyl chloride. To minimize this:
-
Use an Ester: The lower reactivity of esters compared to acyl chlorides significantly reduces the rate of the second acylation, making diacylhydrazine formation a minor issue.[11]
-
Control Stoichiometry and Addition: When using valeroyl chloride, use a significant excess of hydrazine and add the acyl chloride slowly to a well-stirred solution of hydrazine. This ensures the acyl chloride is more likely to encounter hydrazine than the product hydrazide.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0-15 °C) to control the high reactivity of the acyl chloride.[8]
-
Solvent Choice: Interestingly, for some aliphatic acyl chlorides, using water as the solvent can selectively precipitate the desired monohydrazide, suppressing the formation of the diacyl byproduct.[8]
Q4: What are the standard methods for purifying and characterizing valerohydrazide?
-
Purification: The primary methods are vacuum distillation and recrystallization. After the reaction, excess hydrazine hydrate, water, and the alcohol byproduct (e.g., ethanol) are typically removed by vacuum distillation.[6] The crude valerohydrazide can then be further purified by recrystallization from a suitable solvent system.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. A patent for a similar synthesis provides expected shifts: ¹H NMR shows characteristic peaks for the alkyl chain protons, the NH₂ protons, and the NH proton.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (C₅H₁₂N₂O, MW: 116.16 g/mol ).[2][6]
-
FTIR Spectroscopy: Will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and a strong C=O (amide I) band (around 1640-1680 cm⁻¹).
-
Q5: What are the primary safety hazards associated with this synthesis?
-
Hydrazine and Hydrazine Hydrate: These are toxic, corrosive, and potentially explosive.[5] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid heating hydrazine to dryness.
-
Valeroyl Chloride: This is a corrosive liquid that reacts violently with water, releasing toxic HCl gas.[12] It is also a lachrymator. Handle it exclusively in a fume hood.
-
Thionyl Chloride (for Valeroyl Chloride prep): Highly corrosive and toxic. It reacts with water to release HCl and SO₂ gases. A scrubber system is necessary to neutralize these acidic gases during the reaction.[13]
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Caption: Troubleshooting Workflow for Low Yield.
Problem 1: Low or No Product Yield
Symptom: TLC/GC analysis shows a large amount of unreacted starting material (e.g., ethyl valerate).
-
Question: My reaction seems to have stalled. What could be the cause?
-
Answer: This indicates an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Hydrazinolysis of esters is often slow.[10] If you are not refluxing or if the reaction time is too short, the conversion will be low. Solution: Ensure the reaction is maintained at the appropriate reflux temperature and extend the reaction time. Monitor progress every few hours until the starting material is consumed.
-
Poor Reagent Quality: Hydrazine hydrate can degrade over time. The presence of excess water in the starting ester can also hinder the reaction. Solution: Use fresh hydrazine hydrate from a reputable supplier. Ensure your starting ester is anhydrous.
-
Inefficient Mixing: If the reaction mixture is not stirred effectively, localized concentration gradients can form, slowing the reaction rate. This is especially true for heterogeneous mixtures. Solution: Use a properly sized stir bar and ensure vigorous, continuous stirring throughout the reaction.[14]
-
Symptom: A significant amount of an insoluble white solid byproduct forms during the reaction, especially when using valeroyl chloride.
-
Question: I have a lot of insoluble material in my flask, and my yield of valerohydrazide is very low. What is this byproduct?
-
Answer: This is almost certainly the 1,2-divaleroylhydrazine byproduct. It forms when the valerohydrazide product is acylated a second time.[8] This byproduct is often less soluble than the desired product and precipitates from the reaction mixture.
-
Causality: This side reaction is kinetically favored when using a highly reactive starting material like valeroyl chloride in a 1:1 stoichiometry.
-
Solution: As discussed in the FAQ, the best solution is to switch to the less reactive ethyl valerate. If you must use valeroyl chloride, ensure you are adding it slowly to a well-stirred excess of hydrazine at low temperature.
-
Problem 2: Product Purity and Isolation Issues
Symptom: The final product is an oil and will not crystallize.
-
Question: I've removed the solvent, but my product is a stubborn oil. How can I purify it?
-
Answer: Valerohydrazide is a relatively small molecule and can sometimes be difficult to crystallize, especially if impurities are present.
-
Presence of Impurities: Residual solvent, unreacted starting materials, or byproducts can act as impurities that inhibit crystallization. Solution: First, ensure all volatile components have been thoroughly removed under high vacuum. If it remains an oil, vacuum distillation is an excellent alternative purification method for this scale of molecule.
-
Crystallization Technique: If distillation is not an option, try various solvent systems for recrystallization. A good starting point is a solvent pair like ether/hexane or ethyl acetate/hexane. Dissolve the oil in a minimum amount of the more polar solvent and slowly add the less polar solvent until turbidity persists. Cooling or scratching the flask can then induce crystallization.
-
Symptom: The product is discolored (e.g., yellow or brown).
-
Question: My final product is not the expected white solid. What causes the discoloration?
-
Answer: Discoloration often arises from impurities or slight degradation.
-
Reagent Quality: Old or impure hydrazine hydrate can be a source of color.
-
Reaction Temperature: Excessively high temperatures or prolonged heating can sometimes lead to decomposition or side reactions that produce colored impurities.
-
Solution: Purification via recrystallization, perhaps with the addition of a small amount of activated charcoal (if compatible), can often remove colored impurities. If the color persists, vacuum distillation may be necessary.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Valerohydrazide from Ethyl Valerate
This protocol is adapted from a patented procedure demonstrating high yield and efficiency.[6]
Materials:
-
Ethyl valerate (130 g, 1.0 mol)
-
80% Hydrazine hydrate (75 g, 1.2 mol)
-
Round-bottom flask with magnetic stirrer, condenser, and heating mantle
Procedure:
-
Combine ethyl valerate (130 g) and 80% hydrazine hydrate (75 g) in a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture with stirring to reflux. The byproduct ethanol, along with water, will begin to distill. Maintain the reaction temperature between 85-105 °C.
-
Continue the reaction at reflux for approximately 6 hours. Monitor the reaction by TLC or GC to confirm the consumption of ethyl valerate.
-
After the reaction is complete, cool the flask to room temperature.
-
Set up the apparatus for vacuum distillation. Carefully distill the mixture under reduced pressure to remove excess hydrazine hydrate, water, and any unreacted ethyl valerate.
-
The remaining product is crude valerohydrazide. A yield of approximately 106.7 g (92%) can be expected.[6] The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis via Valeroyl Chloride (Two-Step)
This route is for instances where the acyl chloride is preferred or already available. Extreme caution is required.
Step 2a: Preparation of Valeroyl Chloride from Valeric Acid [13][15] Materials:
-
Valeric acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Apparatus with reflux condenser and gas scrubber (to neutralize HCl and SO₂)
Procedure:
-
In a fume hood, charge a round-bottom flask with valeric acid.
-
Slowly add thionyl chloride (approx. 1.2-1.5 molar equivalents) to the valeric acid with stirring.
-
Add a catalytic amount of DMF (a few drops).
-
Gently heat the mixture to 50-70 °C. Gas evolution (HCl, SO₂) will be observed. Continue heating until gas evolution ceases.
-
Purify the resulting valeroyl chloride by fractional distillation, collecting the fraction boiling at approximately 125-127 °C.[1]
Step 2b: Synthesis of Valerohydrazide from Valeroyl Chloride [8] Materials:
-
Valeroyl chloride
-
Hydrazine hydrate
-
Water (as solvent)
-
Ice bath
Procedure:
-
Prepare a solution of hydrazine hydrate (at least 2.5 molar equivalents) in water in a flask equipped with a stirrer and an addition funnel.
-
Cool the hydrazine solution in an ice bath to 10-15 °C.
-
Slowly add the valeroyl chloride (1.0 molar equivalent) dropwise from the addition funnel to the cold, vigorously stirred hydrazine solution. Maintain the internal temperature below 20 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 30-60 minutes.
-
The product, valerohydrazide, may precipitate. Collect the solid by filtration. If it remains in solution, extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Section 5: Data Summary Tables
Table 1: Comparison of Primary Synthetic Routes
| Feature | Route 1: Hydrazinolysis of Ester | Route 2: Acylation with Acyl Chloride |
| Starting Materials | Ethyl Valerate, Hydrazine Hydrate | Valeroyl Chloride, Hydrazine |
| Typical Yield | High (e.g., >90%)[6] | Moderate to High (can be lower due to byproduct)[5] |
| Reaction Conditions | Reflux (e.g., 85-105 °C), 6-12 hours[6][10] | Low Temperature (e.g., 0-20 °C), Rapid[8] |
| Primary Byproduct | Ethanol | 1,2-Divaleroylhydrazine, HCl |
| Safety Concerns | Moderate (Hydrazine toxicity) | High (Hydrazine toxicity, Corrosive/Reactive Acyl Chloride)[12] |
| Operational Simplicity | High | Moderate (Requires careful control of addition and temperature) |
Table 2: Recommended Reaction Parameters (Hydrazinolysis of Ethyl Valerate)
| Parameter | Recommended Value | Rationale / Causality |
| Molar Ratio (Ester:N₂H₄·H₂O) | 1 : 1.2 - 1.5 | A slight excess of hydrazine drives the equilibrium towards the product, ensuring complete conversion of the limiting ester reagent.[6] |
| Solvent | Ethanol or Neat | Ethanol is a good solvent for both reactants. Running the reaction neat simplifies workup by reducing solvent removal steps.[4][6] |
| Temperature | Reflux (85-105 °C) | Provides sufficient thermal energy to overcome the activation energy for the nucleophilic attack on the relatively unreactive ester carbonyl. |
| Reaction Time | 6 - 12 hours | Ester hydrazinolysis is kinetically slow; extended time is required to reach completion. Reaction should be monitored.[10] |
References
- Swasti Lavania, Bijan Choudhury. Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode.
-
Maznee, I. et al. Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. Journal of Oleo Science. 2012, 61(6), 297-303. [Link]
- I. Maznee, et al. Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. J-Stage.
- Various Authors. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- BenchChem. A Comparative Guide to the Synthesis and Characterization of Valeryl Chloride. BenchChem Technical Guides.
-
Al-Mulla, E. A. J. et al. Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides. Research Journal of Applied Sciences, 8(3), 545-549. [Link]
-
Li, B. et al. Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Valeryl Chloride (CAS: 638-29-9)
-
Wikipedia. Valeric acid. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Guidechem. How to Synthesize Valeryl Chloride? - FAQ.
- Google Patents.
- Reddit. What are some common causes of low reaction yields? r/Chempros.
- Ali, B. A. et al. Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. 2023, 16(1), 441-447.
-
PubChem. Valeryl chloride. [Link]
-
PubChem. Valerohydrazide. [Link]
- ResearchGate.
-
Bîcu, E. et al. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. 2021. [Link]
- Google Patents.
- Sciencemadness Discussion Board. Is it normal to get low yields all the time, or am I a bad organic chemist?
- Google Patents. CN102942470A - Production technology of pharmaceutical grade valeryl chloride.
- ResearchGate. (PDF) Development and Assessment of Green Synthesis of Hydrazides.
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- 10. Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Valeryl chloride | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Synthesis and Applications of Valeryl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
Technical Support Center: Valerohydrazide Purification
Welcome to the technical support guide for the purification of Valerohydrazide (also known as Pentanohydrazide). This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested guidance to address common and complex purification challenges, ensuring the high purity required for your research and development applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity and handling of Valerohydrazide.
Q1: What are the most common impurities found in crude Valerohydrazide?
A: Impurities in synthetic hydrazides typically originate from starting materials, side reactions, or degradation.[1] For Valerohydrazide, synthesized from a valeric acid derivative (like an ester) and hydrazine, expect the following:
-
Unreacted Starting Materials: Residual valeric acid/ester and hydrazine hydrate.
-
Symmetrically Di-substituted Hydrazides: Formation of 1,2-divaleroylhydrazine is a common byproduct if reaction stoichiometry is not carefully controlled.
-
Degradation Products: Valerohydrazide can be susceptible to hydrolysis, breaking down into valeric acid and hydrazine, especially if exposed to moisture or acidic/basic conditions during workup or storage.[2][3]
-
Hydrazones: If any carbonyl compounds (aldehydes/ketones) are present as contaminants, they can react with the hydrazide to form hydrazones.[1]
Q2: My Valerohydrazide is an oil, not a solid. How can I purify it?
A: Oiling out is a common issue, especially if impurities are depressing the melting point.[1] First, confirm the identity and approximate purity of your product. If it is indeed Valerohydrazide, column chromatography is the preferred method for purifying oils or low-melting point solids.[4] Alternatively, you can attempt to induce crystallization by triturating the oil with a cold, non-polar solvent like n-hexane or pentane.[5]
Q3: What is the first step I should take to develop a purification strategy?
A: Always start with analytical Thin Layer Chromatography (TLC). TLC will help you visualize the number of components in your crude mixture, understand their relative polarities, and select an appropriate solvent system for column chromatography.[4] The ideal TLC solvent system should provide good separation of your product spot from impurities, with a target Rf value of approximately 0.2-0.35 for the Valerohydrazide.[6]
Q4: How can I store purified Valerohydrazide to prevent degradation?
A: Hydrazides can be sensitive to hydrolysis and oxidation.[2][3] Once purified and thoroughly dried, store Valerohydrazide in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark, and dry place, such as a desiccator.
Part 2: Troubleshooting Purification Challenges
This guide provides a systematic approach to resolving common issues encountered during Valerohydrazide purification.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for selecting a purification method based on the nature of your crude product.
Caption: Decision tree for selecting a suitable purification technique.
Troubleshooting Table
| Problem Encountered | Likely Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling during recrystallization. | 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. | 1. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[1] 2. Slowly evaporate some solvent to increase concentration. 3. Re-dissolve and add a co-solvent in which the compound is less soluble (an "anti-solvent"). |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or it is precipitating as a supercooled liquid. | 1. Use a larger volume of solvent to ensure the compound is fully dissolved before cooling. 2. Switch to a lower-boiling point solvent system. 3. Re-heat the solution and allow it to cool much more slowly.[1] |
| Product streaks on the TLC plate. | 1. The compound is too polar for the solvent system. 2. The sample is too concentrated. 3. The compound is acidic or basic and is interacting strongly with the silica gel. | 1. Use a more polar eluent. 2. Dilute the sample before spotting. 3. Add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[6] |
| Poor separation during column chromatography. | 1. Incorrect solvent system polarity. 2. Column was packed improperly (air bubbles, cracks). 3. Sample was overloaded onto the column. | 1. Optimize the solvent system using TLC first. A gradient elution (gradually increasing solvent polarity) may be necessary for complex mixtures.[6][7] 2. Repack the column carefully, ensuring a homogenous and level packing.[8] 3. Use a larger column or reduce the amount of crude material. |
Part 3: Detailed Purification Protocols
Method 1: Recrystallization
Recrystallization is highly effective for purifying solid Valerohydrazide if a suitable solvent is found. The principle relies on the difference in solubility between the desired compound and impurities at different temperatures.[1][9]
Step-by-Step Protocol:
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[1]
-
Dissolution: Place the crude Valerohydrazide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent. Determine the melting point and run a TLC to confirm purity.
Method 2: Flash Column Chromatography
This is the most versatile technique, suitable for purifying solid or oily products by separating components based on their differential adsorption to a stationary phase (typically silica gel).[7][8]
Step-by-Step Protocol:
-
Solvent System (Eluent) Selection: Use TLC to find a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives your product an Rf value of ~0.2-0.35.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude Valerohydrazide in a minimum amount of the eluent (or a stronger solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica bed.[1][6]
-
Elution: Begin passing the eluent through the column. Less polar impurities will elute first.[4] You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds like Valerohydrazide.[7]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.[1][4]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Valerohydrazide.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
- University of Calgary. (n.d.). Column chromatography.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Girard, A. (n.d.). Hydrazine hydrate. Organic Syntheses Procedure.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- ResearchGate. (2020, August 31). How to purify hydrazone?
- ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?
- Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
- ResearchGate. (2025, August 6). Understanding the chemical basis of drug stability and degradation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Valerohydrazide decomposition pathways and prevention
Valerohydrazide Technical Support Center
Welcome to the technical support center for valerohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for handling, storing, and troubleshooting issues related to the stability and decomposition of valerohydrazide. Our goal is to equip you with the scientific rationale and validated protocols needed to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding valerohydrazide stability and handling.
Q1: What is valerohydrazide and what are its primary stability concerns?
Valerohydrazide is a chemical compound containing a hydrazide functional group. Like many hydrazides, its chemical stability is a critical parameter for ensuring experimental reproducibility and the safety of resulting products. The primary degradation pathways for hydrazides are hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of the amide bond, particularly under acidic or basic conditions, while oxidation can occur in the presence of oxygen, trace metal ions, or other oxidizing agents.[1] These degradation processes can lead to a loss of potency and the formation of impurities, which may have different biological or toxicological profiles.
Q2: What are the recommended storage and handling conditions for valerohydrazide?
Proper storage is the first line of defense against decomposition. Adherence to these guidelines is crucial for maintaining the compound's integrity.
For Solid Compound:
-
Temperature: Store the pure, solid form of valerohydrazide at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
Atmosphere: Keep the container tightly sealed in a dry, well-ventilated area to minimize exposure to moisture and air.[2][3]
-
Light: Protect from direct sunlight, as photolytic degradation can be a concern for many pharmaceutical compounds.[4]
For Solutions:
-
Temperature: When dissolved in a solvent, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Solvent Choice: Use high-purity, degassed solvents to minimize oxidative degradation. If possible, prepare solutions fresh for each experiment.
The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Pure Solid | -20°C | Up to 3 years | Keep tightly sealed, away from light and moisture.[5] |
| 4°C | Up to 2 years | For intermediate-term storage. | |
| In Solvent | -80°C | Up to 6 months | Use degassed solvents; protect from air. |
| -20°C | Up to 1 month | Suitable for working stock solutions. |
Q3: What personal protective equipment (PPE) should I use when handling valerohydrazide?
Standard laboratory safety protocols should always be followed. This includes wearing safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][6] If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably within a fume hood.[2]
Part 2: Troubleshooting Guide: Diagnosing Degradation
This section is structured to help you identify the root cause of common experimental issues related to valerohydrazide instability.
Problem 1: My valerohydrazide solution has developed a yellow tint.
-
Possible Cause: Color change is often an indicator of chemical degradation, typically oxidation. The formation of conjugated systems or certain degradation products can lead to the absorption of visible light.
-
Diagnostic Steps:
-
Verify Storage: Confirm that the solution was stored under the recommended conditions (temperature, light, sealed container).
-
Analyze by UV-Vis Spectroscopy: Take a UV-Vis spectrum of the discolored solution and compare it to a freshly prepared, colorless solution. A shift in the absorption maxima or the appearance of new peaks in the visible range confirms the formation of new chromophores.[7]
-
Analyze by HPLC-UV: Inject the discolored solution onto an HPLC system. Compare the chromatogram to a reference standard. The presence of new peaks, especially those with different UV spectra, indicates degradation products.[8]
-
-
Prevention & Mitigation:
-
Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or EDTA (to chelate metal ions) to the solvent.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use solvents that have been sparged with an inert gas.
-
Problem 2: I see unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: The appearance of new, unexpected peaks strongly suggests that the parent valerohydrazide has degraded into one or more new chemical entities. The most likely culprits are hydrolysis or oxidation products.
-
Diagnostic Workflow: The following workflow can systematically identify the source of the impurity.
Caption: A logical workflow for diagnosing and identifying unknown degradation products.
-
Explanation of Workflow:
-
Review History: First, rule out simple handling errors. Was the sample left on the benchtop? Was the pH of the buffer appropriate?
-
Forced Degradation: This is a crucial step to proactively generate likely degradation products.[4][8] By intentionally stressing the molecule, you can create reference impurities that help identify the unknown peaks in your sample.[4]
-
Comparative Analysis: If the retention time of an unknown peak in your sample matches a peak generated under acidic stress, you can confidently identify it as a hydrolysis product.
-
Structure Elucidation: Use high-resolution mass spectrometry (LC-MS) to get the exact mass of the impurity. This mass can be compared to the theoretical masses of potential degradation products (see diagram below) to confirm its identity.[7]
-
Mitigation: Once the degradation pathway is known, you can implement targeted preventative measures. For example, if hydrolysis is the issue, ensure your formulation is buffered to a pH of maximum stability.[9]
-
Problem 3: I am experiencing poor reproducibility in my bioassays.
-
Possible Cause: Inconsistent results are often due to variable concentrations of the active parent compound. If valerohydrazide is degrading in your assay medium, the effective concentration will decrease over the course of the experiment, leading to high variability.
-
Diagnostic Steps:
-
Time-Course Stability Study: Prepare your valerohydrazide solution in the exact assay buffer/medium you use for your experiment.
-
Analyze Over Time: At several time points (e.g., 0, 2, 4, 8, 24 hours) at the assay temperature, take an aliquot of the solution and immediately analyze it by HPLC to quantify the remaining percentage of valerohydrazide.
-
Plot the Data: Plot the percentage of remaining valerohydrazide versus time. A steep decline indicates significant instability in the assay medium.
-
-
Prevention & Mitigation:
-
Adjust Assay Conditions: If instability is confirmed, consider modifying the assay conditions. This could involve adjusting the pH of the buffer or decreasing the incubation time.
-
Prepare Fresh: Prepare the valerohydrazide solution immediately before adding it to the assay to minimize the time it spends in an unstable environment.
-
Part 3: Key Decomposition Pathways & Prevention
Understanding the likely chemical reactions is key to preventing them. Based on the hydrazide functional group, two primary degradation pathways are of concern for valerohydrazide.
Caption: Hypothesized decomposition pathways for valerohydrazide.
-
Hydrolysis: In the presence of water, and catalyzed by acid or base, the amide bond of the hydrazide can be cleaved. This would yield valeric acid and hydrazine. Maximum stability is often found in a neutral to slightly acidic pH range (e.g., pH 4.5-6.5).[9]
-
Prevention: Maintain solutions within a validated stable pH range. Use buffered systems where appropriate and avoid strongly acidic or alkaline conditions.
-
-
Oxidation: This is a mechanistically complex pathway that can be initiated by atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF or dioxane), or trace metal ions.[1] The reaction can proceed through radical mechanisms, forming a variety of products.[1]
-
Prevention: Store materials under an inert atmosphere (argon or nitrogen). Use high-purity, peroxide-free solvents. Consider adding a chelating agent like EDTA to bind catalytic metal ions.
-
Part 4: Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of valerohydrazide under various stress conditions, as recommended by international guidelines.[4][8]
Objective: To identify potential degradation products and determine the primary degradation pathways.
Materials:
-
Valerohydrazide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and Methanol (or other suitable organic solvent)
-
pH meter, heating block or oven, photostability chamber.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of valerohydrazide (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Add high-purity water.
-
Control: Add high-purity water.
-
-
Incubation:
-
Photostability (Optional): Expose a separate solid sample and a solution sample to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours).[8]
-
Sample Analysis:
| Stress Condition | Typical Reagent | Typical Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Room Temp to 60°C | To identify acid-labile products.[8] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp to 60°C | To identify base-labile products.[8] |
| Oxidation | 0.1% to 3% H₂O₂ | Room Temperature | To identify oxidative degradants.[1][8] |
| Thermal | None (in solution) | 60°C to 80°C | To assess intrinsic thermal stability.[11] |
| Photolytic | UV/Vis Light | Ambient | To assess light sensitivity.[4] |
References
-
Jadhav et al. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]
-
de Oliveira et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]
-
Peklar et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]
-
Sharma, G. & Saini, V. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Jantrawut et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceuticals. [Link]
-
Jin et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A. [Link]
-
Sznitowska et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules. [Link]
-
Munson, J. W., & Kubiak, E. J. (1991). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. benchchem.com [benchchem.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Valerohydrazide in Organic Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Valerohydrazide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of Valerohydrazide during their experiments. We provide troubleshooting guides, FAQs, and detailed protocols to help you achieve optimal dissolution and ensure the success of your work.
Valerohydrazide (C₅H₁₂N₂O) is a valuable chemical intermediate, but its unique structure—featuring a polar hydrazide head group and a non-polar five-carbon alkyl tail—presents distinct solubility challenges.[1] This guide explains the underlying chemical principles and offers practical, field-proven solutions to overcome these issues.
Section 1: Understanding the Fundamentals of Valerohydrazide Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and the solvent. Valerohydrazide's structure is amphiphilic, meaning it has both a hydrophilic (polar) and a hydrophobic (non-polar) part.
-
Polar Head: The hydrazide group (-CONHNH₂) is capable of hydrogen bonding, making it favor polar solvents.
-
Non-Polar Tail: The pentyl chain (CH₃(CH₂)₃-) is hydrophobic and prefers non-polar environments.
This duality means that Valerohydrazide is often poorly soluble in solvents that are either extremely polar or completely non-polar. The key to successful dissolution is finding a solvent system that can effectively solvate both ends of the molecule.
Caption: Molecular structure of Valerohydrazide highlighting its distinct polar and non-polar regions.
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you might encounter in a question-and-answer format, providing direct solutions and the scientific reasoning behind them.
Q1: My Valerohydrazide won't dissolve in a non-polar solvent like hexane or toluene. What's wrong?
Answer: This is a classic case of polarity mismatch. The highly polar hydrazide head of Valerohydrazide cannot form favorable interactions with a non-polar solvent, leading to very low solubility.
-
Core Problem: The energy required to break the bonds between Valerohydrazide molecules is greater than the energy gained by solvating them with a non-polar solvent.
-
Solution 1: Employ a Co-solvent. The most effective strategy is to introduce a "bridge" solvent that has intermediate polarity. This technique, known as co-solvency, modifies the overall polarity of the solvent system to better accommodate the solute.[2][3][4]
-
Recommended Co-solvents: Ethanol, isopropanol (IPA), or tetrahydrofuran (THF).
-
Mechanism: The co-solvent can interact with both the non-polar tail of Valerohydrazide and the primary non-polar solvent, effectively pulling the compound into the solution.
-
Action: See Protocol 1 for a step-by-step guide to co-solvent screening.
-
-
Solution 2: Increase the Temperature. For most solid organic compounds, solubility increases exponentially with temperature.[5][6][7] Heating provides the necessary energy to overcome the intermolecular forces in the solid Valerohydrazide.
-
Action: See Protocol 2 for a safe and effective method for temperature-based dissolution.
-
Q2: I'm trying to dissolve Valerohydrazide in a polar aprotic solvent (e.g., acetone, acetonitrile), but it's dissolving very slowly or forming clumps. How can I fix this?
Answer: While these solvents are polar, their ability to solvate the non-polar tail might be limited. Slow dissolution is often a kinetic issue, where the rate of dissolution is the limiting factor, not the ultimate solubility.
-
Core Problem: The solvent may be struggling to penetrate the crystal lattice of the solid Valerohydrazide, or small, undissolved particles may be agglomerating.
-
Solution 1: Apply Sonication. An ultrasonic bath is an excellent tool for increasing the rate of dissolution.[8]
-
Mechanism: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which breaks apart solute agglomerates and increases the surface area available for solvation.[9]
-
Action: Place your sealed vial in an ultrasonic bath and sonicate in short bursts (e.g., 5-10 minutes). Check for dissolution between bursts.
-
-
Solution 2: Gentle Heating. As with non-polar solvents, increasing the temperature can significantly improve both the rate and extent of dissolution.[10]
-
Action: Gently warm the mixture in a water bath while stirring. Refer to Protocol 2 for safety guidelines.
-
Q3: Can I use pH modification to improve Valerohydrazide's solubility in protic solvents like ethanol or methanol?
Answer: Yes, this is a highly effective chemical modification strategy. The terminal amine (-NH₂) of the hydrazide group is basic and can be protonated by an acid to form a more polar and, therefore, more soluble salt.
-
Core Problem: The neutral form of Valerohydrazide has limited solubility.
-
Solution: Acidification to Form a Salt. By adding a small amount of a suitable acid, you can convert the Valerohydrazide into its corresponding hydrazinium salt. This ionic salt is significantly more polar and will readily dissolve in polar protic solvents.
-
Mechanism: The acid donates a proton (H⁺) to the basic nitrogen atom, forming a charged species (R-CONHNH₃⁺) that has strong ion-dipole interactions with polar solvents.
-
Action: Add a dilute solution of a compatible acid (e.g., hydrochloric acid in ethanol, or a few drops of acetic acid) dropwise to your suspension while stirring. Dissolution should occur rapidly as the salt is formed.
-
Caption: Protonation of Valerohydrazide to form a more soluble salt.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is a good starting solvent to try for Valerohydrazide?
-
Based on its structure, moderately polar protic solvents like ethanol, n-propanol, or isopropanol are excellent starting points. They can interact with both the polar head and the non-polar tail.
-
-
FAQ 2: How much can I expect the solubility to increase with temperature?
-
FAQ 3: What are the key safety precautions when heating solvents?
-
Always work in a well-ventilated fume hood.[11] Never heat flammable organic solvents with an open flame; use a heating mantle, steam bath, or oil bath. Ensure your container is not sealed tightly to avoid pressure buildup. Always consult the Safety Data Sheet (SDS) for the specific solvent you are using.[12]
-
-
FAQ 4: Will grinding the Valerohydrazide powder help?
Section 4: Key Data and Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of Valerohydrazide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | White Crystalline Solid | [11] |
| Synonyms | Valeric acid hydrazide, Valerylhydrazine |[1] |
Table 2: Recommended Solvents for Screening
| Solvent | Class | Polarity | Notes |
|---|---|---|---|
| Hexane | Non-polar | Low | Good for dissolving the non-polar tail; will likely require a co-solvent. |
| Toluene | Non-polar Aromatic | Low | Similar to hexane but may offer slightly better performance due to aromaticity. |
| Dichloromethane (DCM) | Polar Aprotic | Medium | A versatile solvent, but use with caution due to volatility and toxicity.[14] |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | An excellent "bridge" solvent, good for co-solvency.[3] |
| Acetone | Polar Aprotic | Medium-High | Good general-purpose solvent. |
| Ethanol | Polar Protic | High | Excellent starting point; can form hydrogen bonds.[15] |
| Methanol | Polar Protic | High | More polar than ethanol; may be less effective for the non-polar tail. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful solvent, often used as a last resort. Can be difficult to remove.[16] |
Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
-
Preparation: Weigh a small, known amount of Valerohydrazide (e.g., 10 mg) into a glass vial.
-
Primary Solvent Addition: Add a measured volume of your primary, poorly-solubilizing solvent (e.g., 1 mL of hexane). Stir or vortex the mixture for 1-2 minutes. Observe that the solid does not dissolve.
-
Co-solvent Titration: Add a selected co-solvent (e.g., ethanol) in small, measured increments (e.g., 50 µL at a time).
-
Observation: After each addition, stir/vortex the mixture for 2-3 minutes and observe for dissolution.
-
Endpoint: Continue adding the co-solvent until the Valerohydrazide is fully dissolved. Record the total volume of each solvent used to determine the optimal ratio.
-
Validation: Repeat the experiment with the determined solvent ratio to confirm the result.
Protocol 2: Temperature-Based Dissolution Protocol
-
Safety First: Ensure you are working in a fume hood and have appropriate personal protective equipment (PPE). Consult the solvent's SDS for its boiling point and flash point.[11]
-
Preparation: Add your Valerohydrazide and chosen solvent to a flask equipped with a magnetic stir bar and a condenser.
-
Controlled Heating: Place the flask in a heating bath (water or oil) set to a temperature well below the solvent's boiling point (e.g., start at 40°C).
-
Stirring & Observation: Begin stirring and slowly increase the temperature in 5-10°C increments. Allow the mixture to equilibrate for 5 minutes at each new temperature, observing for dissolution.
-
Endpoint: Note the temperature at which complete dissolution occurs.
-
Cooling: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Crucially, observe if the compound precipitates upon cooling. This will inform you if the solution is stable at room temperature or if it requires heat.
Section 5: Solubility Strategy Workflow
The following diagram outlines a logical workflow for tackling solubility challenges with Valerohydrazide.
Caption: Decision workflow for selecting a solubility enhancement strategy for Valerohydrazide.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Valerohydrazide | C5H12N2O | CID 93202.
- Co-solvent: Significance and symbolism. (2025). Google AI Search.
- Solubilization techniques used for poorly water-soluble drugs.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). American Chemical Society.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Methods of solubility enhancements. Slideshare.
- Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
- Factors affecting solubility. Google AI Search.
- Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. (2013).
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025).
- Solubility of Organic Compounds. (2023). University of Calgary.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Techniques to improve the solubility of poorly soluble drugs.
- What factors affect solubility? (2022).
- SAFETY DATA SHEET - Valerohydrazide. (2025). Thermo Fisher Scientific.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- SAFETY DATA SHEET - Isopropanol. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Valeraldehyde. (2025). Thermo Fisher Scientific.
Sources
- 1. Valerohydrazide | C5H12N2O | CID 93202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. wjbphs.com [wjbphs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. ispe.gr.jp [ispe.gr.jp]
- 14. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Preventing Dimer Formation in Valerohydrazide Reactions
Welcome to the technical support center for valerohydrazide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common side reaction: dimer formation during hydrazone ligation. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing valerohydrazide chemistry. Understanding these mechanisms is the first step toward preventing unwanted side reactions.
Q1: What is the intended reaction of valerohydrazide with an aldehyde or ketone?
Valerohydrazide, like other hydrazide derivatives, reacts with a carbonyl compound (an aldehyde or ketone) to form a hydrazone bond. This is a condensation reaction where a molecule of water is eliminated.[1][2][3] The resulting C=N bond is valuable in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), due to its stability at neutral pH and susceptibility to cleavage in the acidic environment of endosomes or lysosomes.[1][4]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Dehydration: The resulting carbinolamine intermediate is then dehydrated, a step that is typically acid-catalyzed, to form the stable C=N double bond of the hydrazone.[5][6]
Q2: What is "dimer formation" in this context, and what causes it?
What is often referred to as "dimer formation" is more accurately the formation of an azine byproduct . This side reaction occurs when a hydrazone, formed from a primary hydrazine (R-NHNH₂), reacts with a second molecule of the aldehyde or ketone.[1][7]
Mechanism of Azine Formation: The key reactant in this side reaction is unreacted hydrazine (H₂N-NH₂) or a hydrazone that can still act as a nucleophile, which then attacks a second carbonyl molecule.[1] This is particularly problematic when using simple hydrazine, but can also occur with acylhydrazides like valerohydrazide under suboptimal conditions, especially if there is a significant excess of the carbonyl compound.[7] The resulting R₂C=N-N=CR₂ structure is the azine.
Q3: What are the key experimental factors that promote azine (dimer) formation?
Several factors can shift the reaction equilibrium away from your desired hydrazone product and towards the azine byproduct.
| Factor | Problematic Condition | Rationale |
| Stoichiometry | Excess carbonyl compound (aldehyde/ketone). | An excess of the carbonyl starting material provides more opportunities for the intermediate hydrazone to react a second time, driving the formation of the azine.[7] |
| Order of Addition | Adding the hydrazide to a solution of the carbonyl. | This creates localized areas of high carbonyl concentration, promoting the second reaction step that leads to the azine. |
| pH Control | Strongly acidic or neutral/basic pH. | The reaction is fastest in a mildly acidic buffer (pH 4-6).[7][8] Outside this range, the primary reaction slows, allowing more time for side reactions to occur. Very strong acid protonates the hydrazide, killing its nucleophilicity.[6][8] |
| Reaction Time & Temp | Prolonged heating or unnecessarily long reaction times. | Extended reaction times, especially at elevated temperatures, can promote the formation of thermodynamically stable byproducts like azines.[7] |
Troubleshooting Guide: Dimer Detected
This section provides a logical workflow for diagnosing and solving the issue of dimer (azine) formation in your valerohydrazide reaction.
Issue: My analytical results (LC-MS, NMR) show a significant peak corresponding to the expected mass of an azine byproduct, and the yield of my desired hydrazone is low.
Validated Experimental Protocols
Protocol 1: Optimized Hydrazone Ligation to Minimize Azine Formation
This protocol incorporates best practices to favor the formation of the desired hydrazone product.
Materials:
-
Valerohydrazide
-
Aldehyde or ketone-containing substrate
-
Anhydrous solvent (e.g., Ethanol, Methanol, or DMF)
-
Reaction Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5
-
Glacial Acetic Acid (for catalysis, if needed)
Procedure:
-
Prepare Hydrazide Solution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the valerohydrazide (1.2 equivalents) in the reaction buffer or chosen solvent.
-
Prepare Carbonyl Solution: In a separate dropping funnel, dissolve the aldehyde or ketone substrate (1.0 equivalent) in the same solvent/buffer.
-
Slow Addition: While stirring the hydrazide solution at room temperature, add the carbonyl solution dropwise over a period of 15-30 minutes. This prevents localized high concentrations of the carbonyl compound.[7]
-
Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to maintain a slightly acidic environment and accelerate the dehydration step.[5][7] The optimal pH for hydrazone formation is typically around 4.5.[8]
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC or LC-MS) every 30-60 minutes. The goal is to stop the reaction as soon as the limiting reagent (the carbonyl compound) has been consumed to prevent further side reactions.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone product.
-
-
Purification: Purify the crude product using flash column chromatography or recrystallization as appropriate for your molecule.
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes - this will need to be optimized for your specific compounds).
-
At each time point (T=0, T=30min, etc.), take a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate. Also spot the pure starting materials (valerohydrazide and your carbonyl compound) as references.
-
Develop the plate and visualize under UV light and/or with a potassium permanganate stain.
-
A successful reaction will show the disappearance of the carbonyl starting material spot and the appearance of a new spot for the hydrazone product. The absence of additional major spots indicates a clean reaction.
References
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(14), 3041-3044. Available from: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available from: [Link]
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 333-340. Available from: [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]
-
Pianowski, Z. L., & Winssinger, N. (2007). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Organic Letters, 9(24), 5003-5006. Available from: [Link]
-
Khan Academy. (2013). Formation of oximes and hydrazones. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available from: [Link]
-
Yang, J., & Williams, D. H. (2003). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 14(5), 943-950. Available from: [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
Quora. (2020). What happens when aldehyde reacts with hydrazine? Retrieved from [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Scale-Up of Valerohydrazide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from a laboratory-scale synthesis to a pilot plant production is a critical juncture in chemical manufacturing.[1] This guide provides a comprehensive technical support framework for the scale-up of valerohydrazide synthesis, addressing potential challenges with practical, evidence-based solutions. As Senior Application Scientists, we aim to equip you with the necessary insights to ensure a safe, efficient, and successful scale-up process.
I. Foundational Knowledge: Synthesis and Safety
Valerohydrazide is commonly synthesized through the reaction of an ester of valeric acid (such as ethyl or methyl valerate) with hydrazine hydrate.[2] This reaction, while straightforward in principle, presents several challenges during scale-up, primarily related to reaction control, purification, and the safe handling of hydrazine hydrate.
Safety First: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous material that requires strict safety protocols.[3] It is corrosive, toxic, a suspected carcinogen, and can be flammable.[3][4]
Key Safety Precautions:
-
Engineering Controls: Always handle hydrazine hydrate in a well-ventilated fume hood.[3][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3][4]
-
Spill Management: In case of a spill, evacuate the area and do not attempt to clean it up yourself. Notify others and call emergency services.[4]
-
Waste Disposal: Dispose of hydrazine-containing waste in designated, properly labeled containers.[3]
II. Troubleshooting Guide: From Lab to Pilot Plant
This section addresses common issues encountered during the scale-up of valerohydrazide synthesis in a question-and-answer format.
Reaction & Stoichiometry
Q1: My reaction yield has significantly dropped after scaling up from the lab. What are the likely causes?
A1: A drop in yield during scale-up is a common challenge and can stem from several factors:
-
Inefficient Mixing: What works in a small flask with a magnetic stirrer may not be sufficient for a larger reactor.[6] Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the formation of the desired product.
-
Solution: Transition to mechanical overhead stirring with an appropriately designed impeller to ensure homogenous mixing throughout the reactor volume.
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[6][7] Exothermic reactions can lead to a rapid temperature increase, favoring side product formation.
-
Solution: Implement a robust temperature control system for the pilot plant reactor, such as a jacketed vessel with a circulating heating/cooling fluid. Monitor the internal reaction temperature closely.
-
-
Incorrect Stoichiometry: While seemingly simple, accurately maintaining the molar ratio of reactants is crucial.
-
Solution: A slight excess of hydrazine hydrate (e.g., a molar ratio of 1:1.2 to 1:1.5 of ester to hydrazine hydrate) can help drive the reaction to completion.[2] However, a large excess can complicate purification.
-
Q2: I'm observing the formation of a significant amount of 1,2-divaleroylhydrazine as a byproduct. How can I minimize this?
A2: The formation of the di-acylated byproduct is a known issue in hydrazide synthesis, particularly when using acyl chlorides.[8] While less common with esters, it can still occur.
-
Controlled Addition: Instead of adding all the ethyl valerate at once, a slow, controlled addition to the hydrazine hydrate solution can help maintain a relative excess of the nucleophile, favoring the formation of the desired monohydrazide.
-
Temperature Control: Running the reaction at a controlled, moderate temperature can help minimize the formation of this and other byproducts.
Purification & Isolation
Q3: My crude product is an oil, making it difficult to handle and purify. How can I induce crystallization?
A3: Valerohydrazide has a reported melting point of 54-57°C, suggesting it should be a solid at room temperature.[9] If you are obtaining an oil, it is likely due to impurities.
-
Solvent Selection: Experiment with different solvent systems for recrystallization. A good starting point would be a solvent in which valerohydrazide has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent mixtures like ethanol/water or isopropanol/heptane.
-
Seeding: If you have a small amount of pure, crystalline valerohydrazide, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Trituration: Stirring the oil with a non-solvent (a solvent in which the product is insoluble) can sometimes induce crystallization.
Q4: During vacuum distillation to remove excess hydrazine hydrate and solvent, I'm experiencing product decomposition. What are my options?
A4: Elevated temperatures during distillation can lead to the degradation of the product.
-
Azeotropic Removal: Consider adding a solvent that forms a lower-boiling azeotrope with water and hydrazine hydrate to facilitate their removal at a lower temperature.
-
Alternative Purification: If distillation proves problematic, consider alternative purification methods such as column chromatography on a larger scale or recrystallization as the primary purification step.
III. Experimental Protocols & Workflows
Lab-Scale Synthesis of Valerohydrazide
This protocol is for a representative lab-scale synthesis and should be adapted and optimized before scaling up.
Materials:
-
Ethyl Valerate
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl valerate and a molar excess of hydrazine hydrate (e.g., 1.2 equivalents).[2]
-
Add ethanol as a solvent to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Pilot Plant Scale-Up Workflow
The transition to a pilot plant requires careful planning and consideration of several key factors.[1]
Caption: A workflow diagram illustrating the key phases and steps involved in scaling up valerohydrazide synthesis from the laboratory to a pilot plant.
IV. Data Summary
Table 1: Physical and Chemical Properties of Valerohydrazide
| Property | Value | Source |
| CAS Number | 38291-82-6 | [9] |
| Molecular Formula | C5H12N2O | [9] |
| Molecular Weight | 116.16 g/mol | [10] |
| Melting Point | 54-57°C | [9] |
| Boiling Point | 261°C | [9] |
| Flash Point | 111°C | [9] |
V. Concluding Remarks
The successful scale-up of valerohydrazide synthesis is an achievable goal with careful planning, a thorough understanding of the underlying chemistry, and a proactive approach to troubleshooting.[1] By anticipating challenges related to reaction kinetics, heat transfer, mixing, and purification, researchers can navigate the complexities of moving from the lab bench to the pilot plant.[6][7] Always prioritize safety, especially when working with hazardous materials like hydrazine hydrate.[3][4]
VI. References
-
Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]
-
Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. Retrieved from [Link]
-
Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Safety precautions for hydrazine hydrate. Retrieved from [Link]
-
Xytel India. (n.d.). Pilot Plants in Scale-Up: Role, Challenges and Guidelines. Retrieved from [Link]
-
YouTube. (2024, May 24). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Scale-up of Continuous Chemical Synthesis Systems. Retrieved from [Link]
-
Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]
-
Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from
-
Evotec. (n.d.). Synthesis, Scale-Up and Synthetic Route Development. Retrieved from [Link]
-
ChemBK. (n.d.). Valeric Acid Hydrazide. Retrieved from [Link]
-
Reddit. (n.d.). Help with Low Yield Synthesis. Retrieved from [Link]
-
Chemistry World. (2012, April). When it comes to scaling up organic synthesis, it pays to think small. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis problems!?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Valerohydrazide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembk.com [chembk.com]
- 10. Valerohydrazide | C5H12N2O | CID 93202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Valerohydrazide-Mediated Reactions
Welcome to the technical support center for valerohydrazide-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize valerohydrazide and its derivatives as synthetic precursors. Valerohydrazide is a key building block, particularly in the synthesis of nitrogen-containing heterocycles like 1,3,4-oxadiazoles, which are valued for their pharmacological properties and use as carbonyl bioisosteres in drug design.[1][2]
The success of these synthetic transformations hinges critically on the appropriate selection of a catalyst. The right catalyst not only ensures a high yield of the desired product but also minimizes side reactions and simplifies downstream purification. This document provides a structured, question-and-answer guide to address common challenges and frequently asked questions related to catalyst selection and reaction optimization.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the choice of catalysts for reactions involving valerohydrazide, primarily focusing on cyclodehydration reactions to form heterocyclic systems.
Q1: What are the most common types of catalysts used for valerohydrazide cyclization reactions?
A1: The most prevalent application of valerohydrazide is its reaction with carboxylic acids or their derivatives to form 2,5-disubstituted-1,3,4-oxadiazoles. This is a dehydrative cyclization reaction, and the catalysts are typically strong dehydrating agents or acid catalysts.[3][4] Common classes include:
-
Phosphorus-based Reagents: Phosphorus oxychloride (POCl₃) is a classic and highly effective reagent that acts as both a catalyst and a dehydrating agent.[3][4] Polyphosphoric acid (PPA) is another common choice, particularly for reactions requiring higher temperatures.[3][4]
-
Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be used. Lewis acids have also been reported to catalyze such transformations.
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is a powerful dehydrating agent used to drive the cyclization.[4]
-
Modern Coupling Reagents: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can facilitate the initial amide bond formation, which is followed by cyclization.[3]
-
Transition Metals: In some modern synthetic protocols, transition metals like copper have been employed to catalyze the formation of 1,3,4-oxadiazoles from N-acylhydrazones, which are intermediates in valerohydrazide reactions.[1]
Q2: How do I choose between a strong dehydrating agent like POCl₃ and an acid catalyst like p-TsOH?
A2: The choice depends on the substrate's sensitivity and the desired reaction conditions.
-
Use a strong dehydrating agent (e.g., POCl₃, SOCl₂) when you have robust substrates that can withstand harsh, often acidic, conditions. These reagents are highly effective and can drive the reaction to completion, often resulting in high yields.[3][4] However, they are corrosive, moisture-sensitive, and generate stoichiometric waste, requiring careful handling and workup procedures.
-
Use a milder acid catalyst (e.g., p-TsOH) when your starting materials contain sensitive functional groups (e.g., certain esters, Boc-protecting groups) that might be cleaved or degraded under harsher conditions. These reactions may require higher temperatures or longer reaction times and often involve the removal of water (e.g., with a Dean-Stark apparatus) to drive the equilibrium towards the product.
Q3: What is the general mechanism for an acid-catalyzed cyclization of valerohydrazide with a carboxylic acid?
A3: The reaction proceeds through a two-stage mechanism. First is the formation of a 1,2-diacylhydrazine intermediate, followed by a cyclodehydration step.
-
Activation & Amide Formation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The terminal nitrogen of valerohydrazide then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent dehydration yields the 1-(pentanoyl)-2-acylhydrazine intermediate.
-
Cyclization & Dehydration: The second stage involves an intramolecular cyclization. The oxygen of the valeroyl carbonyl group is protonated by the acid catalyst. The non-acylated nitrogen of the hydrazine moiety then attacks this activated carbonyl carbon. A final dehydration step, driven by the formation of the stable aromatic 1,3,4-oxadiazole ring, yields the final product.
dot digraph "Acid_Catalyzed_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Mechanism of Acid-Catalyzed Oxadiazole Formation", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Valerohydrazide +\nCarboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="1,2-Diacylhydrazine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Protonated\nCyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2,5-Disubstituted\n1,3,4-Oxadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels Start -> Intermediate1 [label=" Acylation\n (+H⁺, -H₂O) ", color="#4285F4"]; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization (+H⁺) ", color="#4285F4"]; Intermediate2 -> Product [label=" Dehydration\n(-H₂O, -H⁺) ", color="#EA4335"];
// Invisible nodes for alignment {rank=same; Start; } {rank=same; Intermediate1; } {rank=same; Intermediate2; } {rank=same; Product; } } dot Caption: General mechanism for 1,3,4-oxadiazole synthesis.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I've set up my reaction according to a literature procedure but my yield is very low. What are the common causes and how can I fix this?
A: Low yield is a frequent issue with several potential root causes. Systematically investigating the following factors is the best approach.
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Inefficient Dehydration | The cyclization is a dehydration reaction. If water is not effectively removed, the equilibrium will not favor product formation. Solution: If using a catalytic acid like p-TsOH, ensure your solvent is anhydrous and consider using a Dean-Stark apparatus to physically remove water. If using a stoichiometric dehydrating agent like POCl₃, ensure it is fresh and has not been degraded by atmospheric moisture. |
| 2. Catalyst Inactivity | The catalyst may be old, degraded, or poisoned. Lewis acids can be particularly sensitive to certain functional groups or impurities. Solution: Use a fresh bottle of the catalyst/reagent. If you suspect impurities in your starting material are poisoning the catalyst, purify the valerohydrazide or carboxylic acid starting material via recrystallization or column chromatography before use. |
| 3. Insufficient Temperature | Many cyclodehydration reactions require significant thermal energy to overcome the activation barrier.[5] Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition. If using a high-boiling solvent like toluene or xylene, ensure you are reaching the reflux temperature. |
| 4. Poor Substrate Solubility | If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. Solution: Choose a solvent in which both starting materials are soluble at the reaction temperature. Common solvents include toluene, xylenes, or in some cases, polar aprotic solvents like DMF, though these can be harder to work with for water removal. |
| 5. Side Reactions | The harsh conditions required for cyclization can sometimes lead to decomposition or unwanted side reactions. Solution: Monitor the reaction closely by TLC. If you see multiple new spots, consider lowering the temperature and extending the reaction time. Alternatively, switching to a milder catalyst system may be necessary.[6] |
dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5, label="Troubleshooting Flowchart for Low Yield", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_SM [label="Check Purity of\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Verify Activity of\nCatalyst/Dehydrating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conditions [label="Review Reaction Conditions\n(Temp, Time, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Water [label="Is Water Removal\nEfficient?", fillcolor="#F1F3F4", fontcolor="#202124"];
Impure [label="Purify Starting\nMaterials", fillcolor="#FBBC05", fontcolor="#202124"]; BadReagent [label="Use Fresh\nReagents", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Increase Temperature\nIncrementally", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Solvent [label="Change Solvent for\nBetter Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; DeanStark [label="Use Dean-Stark or\nMolecular Sieves", fillcolor="#FBBC05", fontcolor="#202124"];
Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Check_SM; Start -> Check_Reagents; Start -> Check_Conditions;
Check_SM -> Impure [label=" Impurities\nDetected "]; Check_Reagents -> BadReagent [label=" Reagent is\nOld/Exposed "]; Check_Conditions -> Optimize_Temp [label=" Low Temp/\nStalled Rxn "]; Check_Conditions -> Optimize_Solvent [label=" Poor\nSolubility "]; Check_Conditions -> Check_Water; Check_Water -> DeanStark [label=" Using Catalytic\nAcid "];
Impure -> Success; BadReagent -> Success; Optimize_Temp -> Success; Optimize_Solvent -> Success; DeanStark -> Success; } dot Caption: A logical workflow for diagnosing low reaction yield.
Problem 2: Formation of Multiple Side Products
Q: My TLC/LC-MS shows the formation of several products in addition to my desired compound. How can I improve the selectivity?
A: Formation of side products is often related to reaction conditions being too harsh or non-selective.
-
Cause: High temperatures or highly reactive reagents (like POCl₃) can cause charring, decomposition, or side reactions with other functional groups on your molecule. For example, if your substrate contains other nucleophilic groups (alcohols, amines), they may compete in intermolecular reactions.
-
Solution 1: Lower the Temperature: Often, simply reducing the reaction temperature can significantly improve selectivity by disfavoring the higher activation energy pathways that lead to side products. This will likely require a longer reaction time, so careful monitoring is key.
-
Solution 2: Change the Catalyst: Switch from a harsh, stoichiometric reagent to a milder, truly catalytic system. For example, instead of refluxing in neat POCl₃, try a reaction in refluxing toluene with a catalytic amount of p-TsOH and a Dean-Stark trap.
-
Solution 3: Catalyst Screening: If simple changes are ineffective, a more systematic approach is needed. Screen a panel of catalysts to find the one that offers the best balance of reactivity and selectivity for your specific substrate.[7][8] This is particularly important in drug development where novel and complex scaffolds are common.
Catalyst Comparison Table
| Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, often neat or in pyridine | High reactivity, fast, effective | Harsh, corrosive, difficult workup, not eco-friendly |
| SOCl₂ | Reflux in inert solvent | High reactivity, volatile byproducts | Very harsh, corrosive, generates HCl and SO₂ |
| PPA | 120-160 °C, neat | Strong dehydrating agent, effective | Viscous, difficult to stir, harsh workup |
| p-TsOH | Reflux in Toluene/Xylene (Dean-Stark) | Milder, catalytic, easier workup | Slower, requires efficient water removal |
| HATU | Room Temp, DMF/DCM | Very mild conditions, high yields[3] | Expensive, stoichiometric, generates waste |
| I₂ / K₂CO₃ | Reflux in suitable solvent | Metal-free, good functional group tolerance[9] | May not be suitable for all substrates |
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a parallel synthesis approach to efficiently screen different catalysts for the cyclization of valerohydrazide with a model carboxylic acid (e.g., benzoic acid).
-
Preparation: Arrange a set of identical reaction vials equipped with stir bars and reflux condensers on a parallel synthesis block.
-
Reagent Addition: To each vial, add valerohydrazide (1.0 eq), the chosen carboxylic acid (1.05 eq), and the appropriate anhydrous solvent (e.g., Toluene, 0.5 M).
-
Catalyst Addition: To each designated vial, add a different catalyst.
-
Vial 1: p-TsOH (0.1 eq)
-
Vial 2: H₂SO₄ (catalytic, 1-2 drops)
-
Vial 3: (Control) No catalyst
-
Note: Reactions with POCl₃ or SOCl₂ should be run separately in a fume hood with appropriate workup procedures.
-
-
Reaction: Heat the reaction block to the desired temperature (e.g., 110 °C for Toluene).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate. Analyze by LC-MS for a more quantitative comparison of conversion rates.
-
Analysis: Compare the product formation across the different catalysts to identify the most promising candidate for scale-up and further optimization.
Protocol 2: Synthesis of 2-butyl-5-phenyl-1,3,4-oxadiazole using p-TsOH
This protocol provides a step-by-step method using a milder acid catalyst.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add valerohydrazide (1.16 g, 10 mmol), benzoic acid (1.28 g, 10.5 mmol), and p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 eq).
-
Solvent: Add anhydrous toluene (40 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting materials (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to quench the acid, followed by brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 2-butyl-5-phenyl-1,3,4-oxadiazole.
IV. References
-
Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. (2024). Bentham Science.
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI.
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2018). Royal Society of Chemistry.
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2019). National Institutes of Health (NIH).
-
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. (2017). ACS Publications.
-
Chemical synthesis of proteins using hydrazide intermediates. (2018). National Science Review.
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). MDPI.
-
Troubleshooting low yield in Docosanedioic acid synthesis. (n.d.). Benchchem.
-
Improving the yield of reactions with [2-(methylthio)phenyl]hydrazine. (n.d.). Benchchem.
-
How Do You Select The Right Catalyst For Chemical Reactions?. (2025). Chemistry For Everyone.
-
Computational methods for training set selection and error assessment applied to catalyst design: guidelines for deciding which reactions to run first and which to run next. (2020). Royal Society of Chemistry.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Computational methods for training set selection and error assessment applied to catalyst design: guidelines for deciding which reactions to run first and which to run next - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Validation & Comparative
Comparison of Valerohydrazide with other acyl hydrazides
An In-Depth Comparative Guide to Valerohydrazide and Other Acyl Hydrazides for Researchers and Drug Development Professionals
Abstract
Acyl hydrazides are a cornerstone functional group in medicinal chemistry and organic synthesis, prized for their unique reactivity and ability to serve as versatile synthons for a vast array of bioactive molecules. This guide provides a detailed comparison of Valerohydrazide (pentanehydrazide) with other commonly used acyl hydrazides, namely the short-chain aliphatic Acetohydrazide, the aromatic Benzohydrazide, and the heterocyclic drug Isoniazid. By examining their physicochemical properties, reactivity, and applications, this document aims to equip researchers with the necessary insights to make informed decisions when selecting an acyl hydrazide for specific synthetic or drug discovery applications. The discussion is supported by experimental protocols and logical frameworks to guide experimental design.
Introduction to Acyl Hydrazides: A Privileged Scaffold
The acyl hydrazide functional group, characterized by a hydrazine moiety attached to a carbonyl group (-C(=O)NHNH₂), is a structure of significant interest in modern chemistry.[1][2] Its importance stems from two key features:
-
Reactivity: The terminal -NH₂ group is a potent nucleophile, readily reacting with electrophiles like aldehydes and ketones to form stable acyl hydrazone linkages.[3][4] This condensation reaction is a cornerstone of dynamic covalent chemistry and bioconjugation.
-
Structural Versatility: The acyl hydrazide moiety serves as a critical intermediate in the synthesis of numerous nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, which are prevalent in pharmacologically active compounds.[5][6]
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making them a focus of intensive research.[4][7] The well-known anti-tuberculosis drug, Isoniazid, is a prominent example of the therapeutic potential embedded within this chemical class.
A Closer Look at Valerohydrazide
Valerohydrazide, also known as pentanehydrazide, is an aliphatic acyl hydrazide featuring a five-carbon alkyl chain (valeryl group). This structure imparts a moderate degree of lipophilicity, positioning it as an intermediate between highly polar, short-chain hydrazides and more rigid aromatic hydrazides.
-
Chemical Profile: It typically presents as a white solid with a melting point in the range of 54-64°C. The presence of the pentyl chain influences its solubility, making it less soluble in water compared to its shorter-chain analog, Acetohydrazide, but readily soluble in various organic solvents.
-
Synthetic Utility: The primary reactive site is the hydrazide functional group. It is a valuable building block for synthesizing more complex molecules, particularly in pharmaceutical research where modifying lipophilicity is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The valeryl group can engage in hydrophobic interactions within biological targets, potentially influencing binding affinity and selectivity.
Comparative Analysis: Valerohydrazide vs. Key Alternatives
The choice of an acyl hydrazide is dictated by the specific requirements of the application, such as desired solubility, reactivity, and the electronic or steric properties of the final product. Below is a comparison with three other widely used acyl hydrazides.
Selected Acyl Hydrazides for Comparison
-
Valerohydrazide (Aliphatic, C5): The focus of this guide.
-
Acetohydrazide (Aliphatic, C2): A short-chain, polar analog.
-
Benzohydrazide (Aromatic): An aromatic analog with a rigid phenyl group.
-
Isoniazid (Heterocyclic): A key anti-tuberculosis drug with a pyridine ring.
Physicochemical Properties
The structural differences between these molecules directly translate to distinct physicochemical properties, which are critical for predicting their behavior in both reaction vessels and biological systems.
| Property | Valerohydrazide | Acetohydrazide | Benzohydrazide | Isoniazid |
| Structure | CH₃(CH₂)₃CONHNH₂ | CH₃CONHNH₂ | C₆H₅CONHNH₂ | C₅H₄NCONHNH₂ |
| Molecular Weight | 116.16 g/mol | 74.08 g/mol | 136.15 g/mol | 137.14 g/mol |
| Melting Point | 54-64 °C | 58-68 °C | 112-115 °C | 171-173 °C |
| Appearance | White Solid | White Crystalline Solid | Crystalline Plates | White Crystalline Powder |
| Calculated LogP | -0.1 | -1.6 | 0.19 | -0.7 |
| Water Solubility | Moderate (Inferred) | Soluble | Soluble | Soluble |
| Key Feature | Moderate Lipophilicity | High Polarity | Aromatic Rigidity | Bioactive Heterocycle |
Causality Insight: The increasing length of the alkyl chain from Acetohydrazide to Valerohydrazide leads to a higher LogP value, indicating increased lipophilicity. Benzohydrazide's aromatic ring contributes to a higher melting point and introduces π-stacking capabilities. Isoniazid's pyridine ring and established biological role set it apart as a specialized reagent.
Reactivity and Performance Comparison
-
Nucleophilicity: Both Valerohydrazide and Acetohydrazide, as aliphatic hydrazides, are expected to have similar and relatively high nucleophilicity due to the electron-donating nature of the alkyl groups. In contrast, the phenyl group in Benzohydrazide is weakly electron-withdrawing, which can slightly decrease the nucleophilicity of the terminal amine. The pyridine ring in Isoniazid also influences the electronic properties of the hydrazide moiety.
-
Hydrazone Formation: The condensation reaction with aldehydes and ketones is a primary application for all acyl hydrazides.[3][4] The rate of this reaction is generally acid-catalyzed. While the intrinsic nucleophilicity differs slightly, reaction conditions can typically be optimized to achieve high yields for all four compounds. The key differentiator in the resulting hydrazone will be the substituent:
-
Valerohydrazide will yield hydrazones with a flexible, lipophilic tail.
-
Acetohydrazide will produce more polar, water-soluble hydrazones.
-
Benzohydrazide will form rigid, aromatic hydrazones that can be useful for creating crystalline materials or for applications where aromatic interactions are desired.
-
Isoniazid forms hydrazones that are often investigated for novel anti-tuberculosis activity, leveraging the core pharmacophore.
-
-
Biological Activity: While the acyl hydrazide group itself is a key pharmacophoric feature, the attached R-group largely defines the ultimate biological effect. Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG to inhibit mycolic acid synthesis.[5] The biological activities of Valerohydrazide are less explored, but its parent molecule, valeric acid, is known to be a histone deacetylase (HDAC) inhibitor. This suggests that Valerohydrazide-derived compounds could be interesting candidates for epigenetic research. Benzohydrazide and Acetohydrazide serve more broadly as precursors for various bioactive compounds.
Experimental Section
The following protocols are provided as self-validating, detailed methodologies for the synthesis and comparative evaluation of acyl hydrazides.
Detailed Protocol: General Synthesis of an Acyl Hydrazide
This protocol describes the synthesis of Valerohydrazide from a corresponding ester, a widely applicable method for most acyl hydrazides.
Objective: To synthesize Valerohydrazide from Ethyl Valerate.
Materials:
-
Ethyl Valerate
-
Hydrazine Hydrate (100%)
-
Ethanol (Absolute)
-
Diethyl Ether (for washing)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Valerate (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Hydrazine: While stirring, slowly add Hydrazine Hydrate (0.2 mol, 2 eq.) to the solution at room temperature.
-
Causality: A molar excess of hydrazine hydrate is used to drive the reaction to completion. The reaction is typically exothermic; slow addition is recommended.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux with continuous stirring for 8-12 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup and Isolation: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 200 mL of ice-cold deionized water with stirring. A white precipitate of Valerohydrazide should form.
-
Purification (Recrystallization): Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities. Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure white crystals.
-
Characterization (Self-Validation):
-
Dry the purified crystals under vacuum.
-
Determine the melting point and compare it to the literature value (54-64°C).
-
Confirm the structure using spectroscopic methods:
-
¹H-NMR: To confirm the presence of alkyl and N-H protons.
-
FT-IR: To identify characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹) and C=O stretching (around 1640 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (116.16 g/mol ).
-
-
Visualization of Workflows and Logic
Experimental Workflow Diagram
Caption: General workflow for the synthesis and validation of acyl hydrazides.
Decision-Making Diagram for Hydrazide Selection
Caption: Logical flowchart for selecting an appropriate acyl hydrazide.
Discussion and Conclusion
Valerohydrazide occupies a valuable position in the acyl hydrazide family. Its C5 alkyl chain provides a balance of reactivity and moderate lipophilicity that is not offered by the more common short-chain or aromatic analogs.
-
For Drug Discovery: When developing a new chemical entity, moving from a polar hit (e.g., an Acetohydrazide derivative) to a more lipophilic lead, Valerohydrazide offers a logical step to improve cell permeability and explore hydrophobic binding pockets, without introducing the steric bulk or metabolic liabilities of an aromatic ring.
-
For Synthesis: As a synthetic intermediate, it functions as a reliable nucleophile for hydrazone formation and heterocycle synthesis, yielding products with distinct solubility profiles compared to those derived from Benzohydrazide or Acetohydrazide.
While Acetohydrazide is ideal for applications requiring high water solubility and Benzohydrazide is preferred for introducing aromatic character, Valerohydrazide is the superior choice when a flexible, moderately non-polar moiety is needed. Isoniazid remains in a class of its own, primarily used as a benchmark or starting point for anti-tuberculosis research. By understanding the causal relationships between the structure of these reagents and their resulting properties, researchers can more effectively design experiments and accelerate the discovery process.
References
-
What is the mechanism of Isoniazid? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Available from: [Link]
-
Isoniazid - Wikipedia. (n.d.). Available from: [Link]
-
Isoniazid - StatPearls - NCBI Bookshelf. (2024-02-16). Available from: [Link]
-
The Chemical Profile of Acetohydrazide: Properties, Synthesis, and Applications. (n.d.). Available from: [Link]
-
acetohydrazide - ChemBK. (2024-04-09). Available from: [Link]
-
benzohydrazide. (n.d.). Available from: [Link]
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides - ResearchGate. (n.d.). Available from: [Link]
-
Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal‐Free Conditions at Room Temperature | Request PDF - ResearchGate. (n.d.). Available from: [Link]
-
Acetohydrazide | C2H6N2O | CID 14039 - PubChem - NIH. (n.d.). Available from: [Link]
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides - R Discovery. (2024-03-06). Available from: [Link]
-
Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. (2022-05-06). Available from: [Link]
-
Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers - A*OAR. (n.d.). Available from: [Link]
-
Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem - NIH. (n.d.). Available from: [Link]
-
Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - NIH. (n.d.). Available from: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). Available from: [Link]
-
Valerohydrazide | C5H12N2O | CID 93202 - PubChem - NIH. (n.d.). Available from: [Link]
-
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives - Arabian Journal of Chemistry. (n.d.). Available from: [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025-06-27). Available from: [Link]
-
Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Saturation Transfer MRI Contrast Agents - PMC - PubMed Central. (2023-04-23). Available from: [Link]
-
Acylhydrazones and Their Biological Activity: A Review - PMC - PubMed Central. (2022-12-09). Available from: [Link]
-
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl - RSC Publishing. (2022-12-20). Available from: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (n.d.). Available from: [Link]
-
Pharmacological aspects of hydrazides and hydrazide derivatives - ResearchGate. (2025-08-08). Available from: [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Available from: [Link]
-
Exploring the Properties and Applications of Valeric Acid Hydrazide (CAS 38291-82-6) from a Leading Chinese Supplier. (n.d.). Available from: [Link]
-
Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed. (n.d.). Available from: [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021-10-15). Available from: [Link]
-
Acyl Hydrazides: Potent Antioxidants - Bentham Science Publisher. (n.d.). Available from: [Link]
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A Tale of Two Hydrazides: Unraveling the Biological Activities of Valerohydrazide and the Well-Established Benzhydrazide
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of medicinal chemistry, the hydrazide scaffold stands as a privileged structure, a versatile building block for a multitude of biologically active compounds. Among these, benzhydrazide has emerged as a cornerstone in the development of therapeutic agents, with a rich history of research elucidating its diverse pharmacological profile. In stark contrast, its aliphatic counterpart, valerohydrazide, remains a relatively enigmatic entity, its biological potential largely uncharted. This guide provides a comprehensive comparison of the known biological activities of these two hydrazides, offering insights grounded in experimental data to inform future research and drug discovery endeavors.
The Prominence of Benzhydrazide: A Multifaceted Pharmacophore
Benzhydrazide, and its numerous derivatives, have been the subject of extensive investigation, revealing a broad spectrum of biological activities. This aromatic hydrazide has demonstrated significant potential in several key therapeutic areas, including antimicrobial, anticancer, and anticonvulsant applications.[1][2]
Antimicrobial Powerhouse
The antimicrobial properties of benzhydrazide derivatives are well-documented, with studies demonstrating efficacy against a range of bacterial and fungal pathogens.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
A Weapon Against Cancer
In the realm of oncology, benzhydrazide has served as a lead compound for the design of novel anticancer agents.[1][4] Its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]
Neurological Applications: Anticonvulsant Activity
The hydrazide moiety is a recognized pharmacophore in the design of anticonvulsant drugs.[5] Benzhydrazide derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models, suggesting their potential in the management of epilepsy.[6][7]
The Underexplored Frontier: Valerohydrazide
In sharp contrast to the wealth of data on benzhydrazide, the biological activities of valerohydrazide are significantly less understood. A comprehensive search of the scientific literature reveals a notable scarcity of studies dedicated to elucidating the pharmacological profile of this simple aliphatic hydrazide. Much of the available information is tangential, often appearing in the context of derivatives of valproic acid, a well-known anticonvulsant, or extracts from the Valeriana plant species.[8][9][10]
This significant gap in the research landscape presents both a challenge and an opportunity. While the lack of data makes a direct, evidence-based comparison with benzhydrazide difficult, it also highlights valerohydrazide as a potentially untapped resource for novel therapeutic agents. The structural simplicity of valerohydrazide, with its flexible alkyl chain, could offer a different pharmacokinetic and pharmacodynamic profile compared to the rigid aromatic structure of benzhydrazide.
Comparative Overview: A Data-Driven Perspective
To illustrate the disparity in the available research and to provide a clear comparison based on existing knowledge, the following table summarizes the documented biological activities of benzhydrazide. A corresponding entry for valerohydrazide is intentionally left sparse to reflect the current state of research.
| Biological Activity | Benzhydrazide & Derivatives | Valerohydrazide |
| Antimicrobial | Broad-spectrum activity against various bacteria and fungi.[3] | Limited to no dedicated studies found. |
| Anticancer | Cytotoxic against multiple cancer cell lines; induces apoptosis.[1][4] | Limited to no dedicated studies found. |
| Anticonvulsant | Demonstrated activity in preclinical models of epilepsy.[6][7] | Often associated with valproic acid derivatives, not the simple hydrazide.[8] |
| Antioxidant | Some derivatives exhibit radical scavenging properties. | Limited to no dedicated studies found. |
Experimental Protocols: A Framework for Future Investigation
To encourage and guide future research into the biological potential of valerohydrazide, this section provides standardized, step-by-step methodologies for key in vitro assays. These protocols are based on established methods used to evaluate the biological activities of benzhydrazide and other hydrazide compounds.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Compound Preparation: Prepare a stock solution of valerohydrazide and benzhydrazide (as a positive control) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, assess bacterial growth visually or by using a growth indicator such as resazurin. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of valerohydrazide and benzhydrazide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Forging a Path Forward: The Untapped Potential of Valerohydrazide
The significant disparity in the research attention given to benzhydrazide versus valerohydrazide underscores a clear opportunity for novel drug discovery. The well-established biological activities of benzhydrazide provide a strong rationale for investigating its lesser-known aliphatic analog. The flexible nature of valerohydrazide's alkyl chain may lead to interactions with different biological targets or exhibit improved pharmacokinetic properties.
Future research should focus on a systematic evaluation of valerohydrazide's biological activities, beginning with broad screening across antimicrobial and anticancer assays. Structure-activity relationship (SAR) studies, involving the synthesis and testing of various valerohydrazide derivatives, will be crucial in identifying potent and selective lead compounds. By applying the established methodologies used for benzhydrazide, the scientific community can begin to unlock the potential of this overlooked molecule and expand the therapeutic utility of the hydrazide scaffold.
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A Comparative Guide to the Characterization of Novel Valerohydrazide Derivatives
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel Valerohydrazide derivatives. As the landscape of medicinal chemistry continuously evolves, the need for robust and efficient characterization of new chemical entities is paramount. Valerohydrazides, as analogs of the well-established anticonvulsant valproic acid, present a promising scaffold for the development of new therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Hydrazide-hydrazones are a class of compounds known for a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and antitumor effects.[3] By modifying the valeric acid core with a hydrazide moiety, we open avenues for new structure-activity relationships, potentially leading to compounds with enhanced efficacy and improved safety profiles.
Synthesis and Structural Elucidation
The journey of characterizing a novel compound begins with its synthesis and the unambiguous confirmation of its chemical structure. Here, we propose a general synthetic route for a series of hypothetical Valerohydrazide derivatives (VHD-1 to VHD-3) and outline the key analytical techniques for their structural verification.
General Synthesis Pathway
A common and effective method for synthesizing hydrazide derivatives involves a two-step process starting from the corresponding ester.[4] First, ethyl valerate is reacted with hydrazine hydrate to form Valerohydrazide. Subsequently, this intermediate is condensed with various substituted aromatic aldehydes to yield the final Valerohydrazide derivatives. This approach is versatile, allowing for the introduction of diverse functionalities to explore structure-activity relationships.
Caption: General synthesis scheme for novel Valerohydrazide derivatives.
Spectroscopic Characterization
Unequivocal structural confirmation is achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms.[5][6] In ¹H NMR, the presence of a singlet in the δ 11.0-12.0 ppm region is characteristic of the -NH proton of the hydrazide moiety, while a singlet around δ 8.0-8.5 ppm can be attributed to the azomethine proton (-N=CH-).[4] ¹³C NMR will confirm the presence of the carbonyl carbon and the azomethine carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the elemental composition of the synthesized compounds.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Characteristic absorption bands include N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=N stretching (around 1570-1620 cm⁻¹).[4]
Physicochemical and Purity Analysis
Before biological evaluation, it is crucial to determine the purity and key physicochemical properties of the novel derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthesized compounds. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point for method development. Purity should be >95% for use in biological assays.
Lipophilicity (LogP)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It can be experimentally determined using methods like the shake-flask method or estimated using computational models. For compounds targeting the central nervous system, a moderate LogP is often desirable.
Comparative Biological Evaluation
The primary goal of synthesizing novel Valerohydrazide derivatives is to identify compounds with improved biological activity and a better safety profile compared to existing drugs. We will focus on two key areas: anticonvulsant activity and in vitro cytotoxicity.
Anticonvulsant Activity Screening
Given the structural similarity to valproic acid, a primary therapeutic target for these derivatives is epilepsy.[1][8] In vivo screening models are essential for this evaluation.[9]
Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Induced Seizure Tests
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration: The test compounds (VHD-1, VHD-2, VHD-3) and a standard drug (Valproic Acid) are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives only the solvent.
-
MES Test: 30 minutes after compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes. The endpoint is the abolition of the hind limb tonic extension phase of the seizure.[2]
-
PTZ Test: 30 minutes after compound administration, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.) is administered. The animals are observed for 30 minutes, and the absence of clonic seizures is considered as the endpoint for protection.[2][10]
-
Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated for each compound.
Caption: Workflow for in vivo anticonvulsant activity screening.
In Vitro Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of new compounds. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Valerohydrazide derivatives (VHD-1, VHD-2, VHD-3) and a standard cytotoxic agent (e.g., Doxorubicin) for 24 or 48 hours.
-
MTT Incubation: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.[1]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[1]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated for each compound.
Comparative Data Summary
The following tables present hypothetical but realistic data for our novel Valerohydrazide derivatives compared to standard compounds.
Table 1: Physicochemical and Structural Data of Novel Valerohydrazide Derivatives
| Compound ID | R-Group | Molecular Formula | MW ( g/mol ) | Purity (HPLC) | LogP (calc.) |
| VHD-1 | 4-Chlorophenyl | C₁₂H₁₅ClN₂O | 238.71 | 98.2% | 2.85 |
| VHD-2 | 4-Methoxyphenyl | C₁₃H₁₈N₂O₂ | 234.29 | 99.1% | 2.10 |
| VHD-3 | 4-Nitrophenyl | C₁₂H₁₅N₃O₃ | 265.27 | 97.5% | 1.95 |
Table 2: Comparative Biological Activity of Valerohydrazide Derivatives
| Compound ID | Anticonvulsant Activity (ED₅₀, mg/kg) | In Vitro Cytotoxicity (IC₅₀, µM) |
| MES Test | PTZ Test | |
| VHD-1 | 120 | 95 |
| VHD-2 | 98 | 75 |
| VHD-3 | 150 | 110 |
| Valproic Acid | 250 | 150 |
| Doxorubicin | N/A | N/A |
Interpretation and Future Directions
Based on our hypothetical data, VHD-2 emerges as a promising lead candidate. It demonstrates superior anticonvulsant activity (lower ED₅₀) in both the MES and PTZ models compared to the standard drug, Valproic Acid.[2] Crucially, VHD-2 shows minimal cytotoxicity (IC₅₀ > 100 µM) against a neuronal cell line, suggesting a favorable safety profile. In contrast, VHD-1 shows moderate activity and cytotoxicity, while VHD-3 is less active as an anticonvulsant but more cytotoxic.
These findings underscore the importance of the substituent on the aromatic ring in modulating both the efficacy and toxicity of Valerohydrazide derivatives. The methoxy group in VHD-2 appears to be beneficial for anticonvulsant activity while mitigating cytotoxicity.
Future studies should focus on:
-
Expanding the library of derivatives with different substituents to further refine the structure-activity relationship.
-
Investigating the mechanism of action of the most promising candidates.
-
Conducting more comprehensive ADME and in vivo toxicology studies.
This systematic approach to characterization, from synthesis to biological evaluation, provides a solid foundation for the development of novel and improved therapeutic agents based on the Valerohydrazide scaffold.
References
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Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. PubMed. Available at: [Link]
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Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. PubMed. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI. Available at: [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. Available at: [Link]
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Comparison of the anticonvulsant activities of ethosuximide, valproate, and a new anticonvulsant, thiobutyrolactone. PubMed. Available at: [Link]
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Preliminary Evaluation of the Anticonvulsant Activity of a Valproic Acid Analog: N-(2-propylpentanoyl) Urea. PubMed. Available at: [Link]
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Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates. PubMed. Available at: [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. Available at: [Link]
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Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. In-Site. Available at: [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. Available at: [Link]
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Anticonvulsant activity of metabolites of valproic acid. PubMed. Available at: [Link]
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A Comparative Guide to the Synthesis of Valerohydrazide for Pharmaceutical Research
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that influences the efficiency, cost, and scalability of a project. Valerohydrazide, a valuable building block in the synthesis of various pharmaceutically active compounds, can be prepared through several synthetic routes. This guide provides an in-depth, objective comparison of the two primary methods for synthesizing Valerohydrazide: the hydrazinolysis of ethyl valerate and the reaction of valeryl chloride with hydrazine. This analysis is grounded in experimental data to empower researchers to make informed decisions based on the specific needs of their laboratory and project goals.
Introduction to Valerohydrazide Synthesis
Valerohydrazide, also known as pentanoic acid hydrazide, is a carboxylic acid hydrazide that serves as a versatile precursor in organic synthesis. Its utility stems from the reactive hydrazide functional group, which can participate in a variety of chemical transformations to form heterocyclic compounds and other complex molecules of medicinal interest. The selection of an appropriate synthetic method is paramount and depends on several factors, including desired yield, purity requirements, reaction time, cost of starting materials, and safety considerations.
This guide will dissect two common synthetic pathways to Valerohydrazide, providing a detailed comparison of their chemical principles, experimental protocols, and overall performance.
Method 1: Hydrazinolysis of Ethyl Valerate
This widely used method involves the nucleophilic acyl substitution of an ester, typically ethyl valerate, with hydrazine hydrate. The reaction proceeds by the attack of the nucleophilic nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of Valerohydrazide.
Reaction Mechanism
The reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of hydrazine attacks the carbonyl carbon of ethyl valerate, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the stable Valerohydrazide. The reaction is typically carried out in the presence of excess hydrazine hydrate, which can also act as the solvent, or with an additional solvent like ethanol.
Caption: General mechanism for the synthesis of Valerohydrazide from Ethyl Valerate.
Method 2: Reaction of Valeryl Chloride with Hydrazine
This alternative route utilizes a more reactive carboxylic acid derivative, valeryl chloride, which reacts readily with hydrazine. The high reactivity of the acyl chloride makes this a rapid method, but it also introduces challenges, primarily the potential for the formation of an undesirable by-product.
Reaction Mechanism
Similar to the ester method, this reaction is a nucleophilic acyl substitution. However, the chloride ion is a much better leaving group than the ethoxide ion, leading to a significantly faster reaction rate. The primary challenge in this synthesis is controlling the stoichiometry to prevent the formation of 1,2-divaleroylhydrazine, where the newly formed Valerohydrazide reacts with a second molecule of valeryl chloride.
Caption: General mechanism for the synthesis of Valerohydrazide from Valeryl Chloride, highlighting the potential side reaction.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Hydrazinolysis of Ethyl Valerate | Method 2: Reaction of Valeryl Chloride with Hydrazine |
| Starting Materials | Ethyl valerate, Hydrazine hydrate | Valeryl chloride, Hydrazine |
| Typical Yield | High (around 92%)[1] | Potentially high (can exceed 90%), but variable due to side reactions[2] |
| Reaction Time | Longer (several hours)[1] | Shorter (often complete in under an hour)[3] |
| Reaction Conditions | Elevated temperatures (reflux)[1] | Low temperatures (often 0°C or below) to control reactivity and side reactions[3] |
| Key Challenge | Slower reaction rate requiring more energy input. | Formation of 1,2-divaleroylhydrazine by-product.[3] |
| Purification | Vacuum distillation to remove excess hydrazine and by-products.[1] | Filtration and washing. May require more complex purification to remove the diacylhydrazine by-product. |
| Safety | Hydrazine hydrate is toxic and corrosive.[4][5][6] | Valeryl chloride is corrosive and reacts violently with water. Hydrazine is highly toxic and reactive.[4][5][6] |
| Environmental Impact | Ethanol is a relatively benign by-product. | Generates HCl as a by-product, which needs to be neutralized. |
Experimental Protocols
Protocol for Method 1: Hydrazinolysis of Ethyl Valerate
This protocol is adapted from a patented procedure and is designed for high-yield synthesis.[1]
Materials:
-
Ethyl valerate
-
Hydrazine hydrate (80%)
-
Round-bottom flask with a reflux condenser and stirring mechanism
Procedure:
-
To a round-bottom flask, add ethyl valerate (1 mole equivalent).
-
Add an excess of hydrazine hydrate (e.g., 2-3 mole equivalents).
-
Heat the reaction mixture to reflux (approximately 85-105°C) with continuous stirring.
-
Monitor the reaction progress over 6 hours. During this time, the by-product ethanol will distill off.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted ethyl valerate.
-
The remaining product is Valerohydrazide, which should be a solid or a viscous liquid upon cooling.
Caption: Experimental workflow for the synthesis of Valerohydrazide via hydrazinolysis of ethyl valerate.
Protocol for Method 2: Reaction of Valeryl Chloride with Hydrazine
This is a general protocol based on the synthesis of similar acyl hydrazides, optimized to minimize by-product formation.[2][3]
Materials:
-
Valeryl chloride
-
Hydrazine hydrate
-
An inert solvent (e.g., tetrahydrofuran or dichloromethane)
-
A base (e.g., triethylamine or sodium hydroxide) to neutralize HCl
-
Three-necked round-bottom flask with a dropping funnel, thermometer, and mechanical stirrer
Procedure:
-
In a three-necked flask, dissolve hydrazine hydrate (1.1 mole equivalents) in the chosen inert solvent and cool the mixture to 0°C in an ice bath.
-
If using a base like triethylamine, add it to the hydrazine solution.
-
Slowly add a solution of valeryl chloride (1 mole equivalent) in the same solvent to the stirred hydrazine mixture via a dropping funnel, maintaining the temperature at or below 5°C.
-
After the addition is complete, continue stirring at 0°C for an additional 1-2 hours.
-
If a precipitate (the hydrochloride salt of the base) forms, remove it by filtration.
-
Wash the filtrate with water or a mild aqueous base to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude Valerohydrazide.
-
The product can be further purified by recrystallization or column chromatography if necessary to remove the 1,2-divaleroylhydrazine by-product.
Caption: Experimental workflow for the synthesis of Valerohydrazide from valeryl chloride.
Discussion and Recommendations
Yield and Purity: The hydrazinolysis of ethyl valerate (Method 1) offers a reliable and high-yielding route to Valerohydrazide, with reported yields around 92%.[1] The primary by-product, ethanol, is easily removed. The reaction of valeryl chloride (Method 2) can also provide high yields, potentially exceeding 90% under optimized conditions.[2] However, the formation of the 1,2-divaleroylhydrazine by-product is a significant concern that can reduce the yield of the desired product and complicate purification.[3] Careful control of reaction temperature and the rate of addition of valeryl chloride is crucial to minimize this side reaction. A patented method for other hydrazides suggests that preparing a stirred, uniform slurry of hydrazine in an inert solvent at very low temperatures (around -70°C) can significantly limit the formation of the bis-hydrazide by-product.[1]
Reaction Conditions and Scalability: Method 1 requires prolonged heating at reflux, which may not be ideal for thermally sensitive molecules and consumes more energy. However, the procedure is straightforward and generally scalable. Method 2 is much faster and operates at low temperatures, which can be advantageous. However, the need for precise temperature control and slow addition of the acyl chloride can make it more challenging to scale up.
Safety and Environmental Considerations: Both methods involve the use of hydrazine hydrate, which is acutely toxic, corrosive, and a suspected carcinogen.[4][5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Valeryl chloride, used in Method 2, is also corrosive and reacts violently with water, requiring careful handling. From an environmental perspective, Method 1 produces ethanol as the main by-product, which is relatively benign. Method 2 generates hydrochloric acid, which must be neutralized, adding an extra step and generating salt waste. The use of organic solvents in Method 2 also contributes to its environmental footprint.
Conclusion
The choice between the hydrazinolysis of ethyl valerate and the reaction of valeryl chloride for the synthesis of Valerohydrazide depends on the specific priorities of the researcher.
-
For high, reliable yields and straightforward purification , the hydrazinolysis of ethyl valerate (Method 1) is the recommended approach, especially for larger-scale synthesis. Its primary drawback is the longer reaction time.
-
For rapid synthesis where time is a critical factor , the reaction of valeryl chloride (Method 2) is a viable option. However, researchers must be prepared to carefully optimize the reaction conditions to minimize the formation of the diacylhydrazine by-product and may need to perform more rigorous purification.
Ultimately, a thorough understanding of the pros and cons of each method, as detailed in this guide, will enable drug development professionals to select the most appropriate synthetic strategy for their specific needs, ensuring an efficient and successful synthesis of the valuable intermediate, Valerohydrazide.
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A highly efficient solvent free synthesis of hydrazides using grinding technique. ResearchGate. [Link]
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Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. [Link]
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Hydrazine. Standard Operating Procedure. University of California, Santa Barbara. [Link]
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Chemical synthesis of proteins using hydrazide intermediates. National Science Review. [Link]
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The Ascendant Role of Aliphatic Hydrazide Derivatives in Antimicrobial Research: A Comparative Guide
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the versatile hydrazide-hydrazone scaffold has emerged as a prominent pharmacophore. While extensive research has illuminated the antimicrobial prowess of aromatic hydrazide derivatives, their aliphatic counterparts, such as those derived from valerohydrazide, represent a compelling yet less explored frontier. This guide provides a comprehensive comparison of the efficacy of aliphatic hydrazide-derived compounds as antimicrobial agents, drawing upon established principles and experimental data from structurally related compounds to project the potential of valerohydrazide derivatives.
The fundamental allure of the hydrazide-hydrazone linkage (–CO–NH–N=CH–) lies in its synthetic accessibility and its ability to confer a diverse range of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2] The antimicrobial potency of these molecules can be rationally modulated through the introduction of various substituents, offering a powerful platform for the development of new therapeutics.
The Structural Blueprint for Antimicrobial Activity
The antimicrobial efficacy of hydrazide-hydrazones is intrinsically linked to their molecular architecture. The core structure, comprising a hydrazide moiety condensed with an aldehyde or ketone, presents key features that can be tailored to enhance antimicrobial activity.
Diagram of the General Structure of a Valerohydrazide-Derived Hydrazone:
Caption: General structure of a valerohydrazide-derived hydrazone.
The lipophilicity and electronic properties of the substituents (R and R1) on the azomethine carbon play a pivotal role in determining the compound's ability to penetrate microbial cell membranes and interact with its molecular target.
Forging the Antimicrobial Arsenal: Synthesis of Valerohydrazide Derivatives
The synthesis of valerohydrazide-derived hydrazones is a straightforward and efficient process, typically involving a two-step procedure.
Step 1: Synthesis of Valerohydrazide
Valerohydrazide is synthesized by the reaction of an ester of valeric acid (e.g., methyl valerate or ethyl valerate) with hydrazine hydrate.
Step 2: Synthesis of N'-Substituted Valerohydrazide (Hydrazones)
The target hydrazones are then synthesized via the condensation reaction of valerohydrazide with various aromatic or heterocyclic aldehydes or ketones. This reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid or hydrochloric acid.
Experimental Protocol: General Synthesis of N'-Arylmethylene-valerohydrazide
-
Preparation of Valerohydrazide:
-
In a round-bottom flask, dissolve methyl valerate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to obtain pure valerohydrazide.
-
-
Synthesis of N'-Arylmethylene-valerohydrazide:
-
Dissolve valerohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to yield the pure hydrazone.
-
Characterization: The synthesized compounds are characterized by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures.
Gauging the Antimicrobial Efficacy: In Vitro Screening
The antimicrobial activity of the synthesized valerohydrazide derivatives is typically evaluated against a panel of pathogenic bacteria and fungi using standard in vitro susceptibility testing methods.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for in vitro antimicrobial screening.
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]
-
2. Agar Disk Diffusion Method (for Zone of Inhibition - ZOI):
This method assesses the extent of microbial growth inhibition by measuring the diameter of the clear zone around a disk impregnated with the test compound.
-
Protocol:
-
Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.[4]
-
Comparative Efficacy: Valerohydrazide Derivatives vs. Standard Antibiotics
While specific data for valerohydrazide derivatives is limited in the current literature, we can extrapolate potential efficacy based on studies of other aliphatic and aromatic hydrazide-hydrazones. These studies consistently demonstrate that the antimicrobial activity of these compounds can be comparable to, and in some cases, exceed that of standard antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Hydrazide Derivatives and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Aromatic Hydrazide 1 | 6.25 | 3.12 | 12.5 | 25 | 12.5 | [1] |
| Aromatic Hydrazide 2 | 3.91 | 1.95 | 7.81 | 15.62 | 7.81 | [5] |
| Aliphatic Hydrazide 3 | 12.5 | 6.25 | 25 | 50 | >100 | Hypothetical Data |
| Ciprofloxacin | 0.5 - 1 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1 | NA | [6][7] |
| Ampicillin | 0.25 - 2 | 0.06 - 0.5 | 2 - 8 | >128 | NA | [1] |
| Fluconazole | NA | NA | NA | NA | 0.25 - 4 | [8] |
Note: Data for aromatic and aliphatic hydrazides are representative values from the literature on various hydrazide-hydrazone derivatives to provide a comparative context. "NA" indicates that the drug is not typically active against that type of microorganism.
Table 2: Comparative Zone of Inhibition (ZOI in mm) of Hydrazide Derivatives and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Reference |
| Aromatic Hydrazide 4 | 21 | 18 | [4] |
| Aliphatic Hydrazide 5 | 18 | 15 | Hypothetical Data |
| Ciprofloxacin | 22 - 30 | 25 - 33 | |
| Ampicillin | 26 - 37 | 16 - 22 | [4] |
Note: Data for aromatic and aliphatic hydrazides are representative values from the literature on various hydrazide-hydrazone derivatives to provide a comparative context.
Unraveling the Mechanism of Action
The antimicrobial action of hydrazide derivatives is often multifactorial. A prominent mechanism, particularly in the context of antitubercular activity, involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[1] For other bacteria, proposed mechanisms include:
-
Inhibition of DNA Gyrase: Some hydrazone derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[9]
-
Enzyme Inhibition: The azomethine nitrogen of the hydrazone moiety can chelate with metal ions, which are essential cofactors for various microbial enzymes, thereby inhibiting their function.
-
Cell Membrane Disruption: The lipophilic nature of certain hydrazones may facilitate their interaction with and disruption of the microbial cell membrane.
Diagram of Potential Antimicrobial Mechanisms of Hydrazide Derivatives:
Caption: Potential antimicrobial mechanisms of action.
Conclusion and Future Directions
The exploration of valerohydrazide-derived compounds as antimicrobial agents holds significant promise. The synthetic tractability of the hydrazide-hydrazone scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the development of novel therapeutics. While direct experimental data on valerohydrazide derivatives is currently sparse, the extensive body of research on structurally related hydrazides strongly suggests their potential as effective antimicrobial agents.
Future research should focus on the systematic synthesis and screening of a library of valerohydrazide-derived hydrazones against a broad panel of clinically relevant pathogens. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs that govern antimicrobial potency and selectivity. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets of these compounds, which will be instrumental in their optimization as next-generation antimicrobial drugs. The aliphatic nature of the valeryl group may confer unique pharmacokinetic and pharmacodynamic properties, making this class of compounds a worthy and exciting area for future investigation in the fight against infectious diseases.
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A Head-to-Head Comparison: Valerohydrazide vs. Isonicotinic Acid Hydrazide (Isoniazid) for Antimycobacterial Potential
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug discovery, the hydrazide functional group has proven to be a cornerstone, particularly in the fight against tuberculosis (TB).[1][2] The seminal discovery of isonicotinic acid hydrazide, universally known as isoniazid (INH), revolutionized TB treatment and cemented its place as a first-line therapeutic agent.[3][4] However, the rise of drug-resistant mycobacterial strains necessitates a continuous search for new chemical entities. This guide provides a detailed, head-to-head comparison of the well-established isoniazid and a lesser-known analogue, Valerohydrazide.
While isoniazid's profile is extensively documented, Valerohydrazide remains largely uncharacterized in the context of therapeutic applications. This comparison will, therefore, serve a dual purpose: to benchmark against the known efficacy and limitations of isoniazid, and to establish a rigorous experimental framework for the comprehensive evaluation of Valerohydrazide's potential as a novel antimycobacterial agent.
Section 1: Chemical Identity and Structural Comparison
At a molecular level, both compounds share the core hydrazide moiety (-CONHNH2), which is crucial for the biological activity of this class of compounds.[5][6] However, their structural differences are significant and are predicted to have a substantial impact on their physicochemical properties, metabolic stability, and biological activity.
-
Isonicotinic Acid Hydrazide (Isoniazid): Features a pyridine ring attached to the hydrazide group. This aromatic heterocyclic structure is central to its mechanism of action.
-
Valerohydrazide (Pentanehydrazide): Possesses a linear, five-carbon alkyl chain (a pentanoyl group) attached to the hydrazide.[7] This aliphatic structure contrasts sharply with isoniazid's aromaticity.
| Feature | Isonicotinic Acid Hydrazide (Isoniazid) | Valerohydrazide (Pentanehydrazide) |
| IUPAC Name | Pyridine-4-carbohydrazide | Pentanehydrazide[7] |
| Synonyms | Isoniazid, INH, Isonicotinyl hydrazine[8] | Valeric acid hydrazide, Valerylhydrazine[7] |
| CAS Number | 54-85-3 | 38291-82-6[7] |
| Molecular Formula | C₆H₇N₃O | C₅H₁₂N₂O[7] |
| Structure | Aromatic Pyridine Ring | Aliphatic Alkyl Chain |
Section 2: The Established Benchmark: Isonicotinic Acid Hydrazide (Isoniazid)
Isoniazid has been a primary drug for treating tuberculosis for decades.[4][9] Its mechanism, efficacy, and limitations are well-documented, providing a robust benchmark for any new hydrazide-based candidate.
Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation within the target pathogen.[8] The activation and subsequent inhibition process is a multi-step pathway:
-
Uptake and Activation: INH passively diffuses into Mycobacterium tuberculosis.
-
Enzymatic Conversion: The mycobacterial catalase-peroxidase enzyme, KatG, activates INH, converting it into an isonicotinic acyl radical.[3][8]
-
Target Inhibition: This activated radical covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming a nicotinoyl-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[3][8]
-
Mycolic Acid Synthesis Blockade: The inhibition of InhA blocks the synthesis of mycolic acids, which are critical, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[3][4] Disruption of this layer leads to bacterial cell death.
Figure 1: Isoniazid's Mechanism of Action.
Pharmacokinetic and Toxicity Profile
-
Absorption and Metabolism: Isoniazid is rapidly absorbed orally.[3] Its metabolism in the liver is subject to genetic polymorphism, primarily through the N-acetyltransferase 2 (NAT2) enzyme, leading to "fast" and "slow" acetylator phenotypes which can affect drug exposure and toxicity risk.[3]
-
Primary Toxicities:
-
Hepatotoxicity: The most significant adverse effect is liver injury, ranging from asymptomatic elevation of liver enzymes (in 10-20% of patients) to severe, sometimes fatal, hepatitis.[8][10][11] The risk is age-dependent and is associated with toxic metabolites.[12]
-
Peripheral Neuropathy: Isoniazid can induce a deficiency of vitamin B6 (pyridoxine) by inhibiting its activation and increasing its excretion.[8][13] This leads to dose-dependent peripheral neuropathy, which can be mitigated by co-administration of pyridoxine.[13][14]
-
Acute Overdose: Acute toxicity can lead to severe central nervous system effects, including seizures, metabolic acidosis, and coma.[10][15]
-
Section 3: The Challenger: Valerohydrazide - A Profile of the Unknown
In stark contrast to isoniazid, Valerohydrazide is a chemical entity with no established therapeutic profile in publicly available scientific literature. While many hydrazide and hydrazone derivatives have been synthesized and tested for a wide range of biological activities, including antitubercular effects, specific data for Valerohydrazide is absent.[5][16][17]
The core scientific question is whether the aliphatic side chain of Valerohydrazide allows it to act as a substrate for the KatG enzyme and subsequently inhibit mycolic acid synthesis, or if it possesses an entirely different mechanism of action or lacks antimycobacterial activity altogether. Its aliphatic nature suggests it may have significantly different properties compared to isoniazid, including:
-
Metabolic Stability: It may be metabolized through different pathways than the acetylation and hydrolysis seen with isoniazid.[12]
-
Toxicity Profile: The absence of the pyridine ring might alter its toxicity profile, potentially reducing the risk of pyridoxine deficiency-related neuropathy but possibly introducing other, unknown toxicities.
-
Target Specificity: It is unknown if Valerohydrazide can be activated by KatG or if it would target InhA. Its activity, if any, could be against different mycobacterial targets.
Section 4: Proposed Experimental Framework for a True Head-to-Head Comparison
To move Valerohydrazide from an unknown chemical to a characterized compound, a structured, multi-stage evaluation is required. This framework is designed to directly compare its performance against the benchmark, isoniazid.
Figure 2: Experimental Workflow for Valerohydrazide Evaluation.
Experimental Protocols
Protocol 1: In Vitro Antimycobacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Valerohydrazide against Mycobacterium tuberculosis H37Rv, using isoniazid as a control.
Methodology: Broth Microdilution Assay.[18][19]
-
Preparation of Compounds: Prepare stock solutions of Valerohydrazide and Isoniazid in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[18] Growth can be assessed visually or by using a growth indicator like Resazurin.
-
Data Interpretation: A low MIC value (ideally ≤1 µg/mL) is indicative of potent activity.[20] The activity will be directly compared to the MIC of isoniazid run in parallel.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the potential toxicity of Valerohydrazide against mammalian cells and determine its selectivity index (SI).
Methodology: MTT Assay on Human Hepatocellular Carcinoma (HepG2) cells.
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Valerohydrazide and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the 50% cytotoxic concentration (CC₅₀).
-
Selectivity Index (SI) Calculation: The SI is calculated as CC₅₀ / MIC. A higher SI value (ideally >10) indicates that the compound is selectively toxic to mycobacteria over mammalian cells, a desirable characteristic for a drug candidate.
Protocol 3: In Vivo Efficacy in a Mouse Model of Chronic TB
Objective: To evaluate the ability of Valerohydrazide to reduce the bacterial burden in the lungs and spleens of mice infected with M. tuberculosis.[21][22]
Methodology: C57BL/6 Mouse Model with Low-Dose Aerosol Infection.
-
Infection: Infect C57BL/6 mice with M. tuberculosis H37Rv via the aerosol route to establish a low-dose infection of 50-100 CFU in the lungs.[21]
-
Treatment Initiation: Allow the infection to establish for 3-4 weeks to enter the chronic phase.
-
Drug Administration: Randomize mice into groups: Vehicle control, Isoniazid (e.g., 25 mg/kg, daily oral gavage), and Valerohydrazide (at one or more doses determined by pharmacokinetic studies). Treat for 4-8 weeks.
-
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice. Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar to enumerate the bacterial load (CFU).
-
Data Interpretation: Efficacy is determined by the log₁₀ reduction in CFU in the organs of treated groups compared to the vehicle control group. The performance of Valerohydrazide will be directly compared to that of the isoniazid-treated group.
Conclusion and Future Outlook
This guide establishes a clear comparative framework between the known entity, isonicotinic acid hydrazide, and the unknown, Valerohydrazide. Isoniazid remains a potent, albeit flawed, cornerstone of TB therapy, providing essential benchmarks for efficacy and toxicity.[3][10] Valerohydrazide, as a simple aliphatic hydrazide, represents a chemical space that is underexplored for antimycobacterial activity.
The proposed experimental protocols provide a clear, logical, and scientifically rigorous path to characterizing Valerohydrazide's biological activity. The in vitro assays will swiftly determine its potency and selectivity, while the in vivo model will provide the crucial test of its therapeutic potential in a living system. Only through such systematic evaluation can we determine if Valerohydrazide or similar simple hydrazides hold untapped potential in the critical search for new anti-tuberculosis drugs.
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A Comparative Guide to the Cross-Reactivity Profiling of Valerohydrazide Analogs
This guide provides a comprehensive framework for evaluating the cross-reactivity of Valerohydrazide (VH-001), a novel therapeutic candidate, and its structural analogs, VH-A and VH-B. In drug development, a thorough understanding of a molecule's off-target binding profile is paramount for mitigating potential toxicity and ensuring clinical success.[1][2][3][4] Cross-reactivity, where a drug binds to unintended targets, can lead to adverse effects and is a significant hurdle in preclinical safety assessment.[5][6][7] This document details the strategic approach, experimental methodologies, and data interpretation necessary for a robust cross-reactivity assessment, grounded in established scientific principles and regulatory expectations.[8][9][10][11][12]
Part 1: The Rationale for Cross-Reactivity Profiling
Valerohydrazide is a small molecule featuring a hydrazide functional group, a moiety known for its potential to interact with various biological targets. While designed for a specific primary target, its structural features necessitate a rigorous evaluation of its off-target binding potential. Analogs VH-A and VH-B were synthesized to optimize potency and reduce potential liabilities identified through preliminary screening.
The core objective of this study is to compare the selectivity of VH-001, VH-A, and VH-B against a panel of relevant off-targets. A favorable candidate will exhibit high affinity for its intended target while demonstrating minimal interaction with other proteins, particularly those with homologous binding sites or those known to be associated with adverse drug reactions. This comparative approach allows for the selection of a lead candidate with the most promising safety profile to advance into further preclinical development.
Logical Workflow for Cross-Reactivity Assessment
A tiered approach is employed to efficiently screen and characterize the analogs. This begins with high-throughput screening to identify potential interactions, followed by more detailed biophysical assays to confirm and quantify these findings.
Caption: Tiered workflow for assessing Valerohydrazide analog cross-reactivity.
Part 2: Experimental Methodologies
Two orthogonal, industry-standard techniques were selected for this comparative analysis: a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and Surface Plasmon Resonance (SPR) for detailed kinetic characterization of confirmed interactions.
A. High-Throughput Screening via Competitive ELISA
The competitive ELISA is an ideal format for screening small molecules like Valerohydrazide because the signal output is inversely proportional to the amount of analyte in the sample, allowing for sensitive detection of binding competition.[13][14] This assay measures the ability of our test compounds (VH-001, VH-A, VH-B) to compete with a known, labeled ligand for binding to a specific off-target protein coated onto a microplate.[15][16][17][18]
Caption: Principle of the competitive ELISA for screening small molecule inhibitors.
-
Plate Coating: Coat 96-well microtiter plates with 100 µL of the off-target protein (1-10 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.[17]
-
Washing: Wash plates three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[15]
-
Blocking: Add 200 µL/well of blocking buffer (PBS with 1% BSA) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[15]
-
Competition Reaction:
-
Prepare serial dilutions of Valerohydrazide analogs (VH-001, VH-A, VH-B) in assay buffer.
-
In a separate plate, pre-incubate the diluted analogs with a fixed concentration of the enzyme-labeled ligand for 1 hour at RT.[15]
-
Transfer 100 µL of the analog/labeled-ligand mixture to the washed and blocked off-target plate.
-
-
Incubation: Incubate for 1-2 hours at RT to allow for competitive binding.
-
Washing: Repeat the washing step (Step 2) to remove unbound reagents.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes at RT.[16]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 0.2M H₂SO₄) to each well.[15]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of the Valerohydrazide analog.
B. Kinetic Analysis by Surface Plasmon Resonance (SPR)
For off-target interactions identified during the ELISA screen, SPR is used to provide label-free, real-time kinetic data.[19][20] This technique measures changes in the refractive index at the surface of a sensor chip as the analyte (Valerohydrazide analog) flows over and binds to the immobilized ligand (off-target protein).[19][20] The resulting sensorgram provides quantitative information on association (kₐ), dissociation (kₑ), and the equilibrium dissociation constant (Kₑ), which is a precise measure of binding affinity.[21][22]
Caption: Simplified workflow of a Surface Plasmon Resonance (SPR) experiment.
-
Chip Preparation & Immobilization:
-
Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize the off-target protein to the surface to a target density (typically 2000-4000 RU). The protein is diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate excess reactive groups with ethanolamine.
-
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+, pH 7.4) to ensure a stable baseline. For small molecules that may have solubility issues, up to 5% DMSO can be included in the running buffer.[21]
-
Analyte Injection (Binding Measurement):
-
Prepare a serial dilution of each Valerohydrazide analog (e.g., 0.1 nM to 10 µM) in running buffer.
-
Inject the analog solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set contact time (e.g., 120 seconds) to monitor association.
-
Follow with a dissociation phase by flowing running buffer over the chip (e.g., for 300 seconds).
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove any remaining bound analyte and prepare the surface for the next injection. This step requires careful optimization to ensure the immobilized protein remains active.
-
Data Analysis:
-
Subtract the response from a reference flow cell (an activated/deactivated surface without protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (kₐ, kₑ) and the dissociation constant (Kₑ).[21]
-
Part 3: Comparative Data Analysis
The following table summarizes the hypothetical cross-reactivity data obtained for Valerohydrazide and its analogs against a panel of three representative off-targets.
| Compound | Primary Target Kₑ (nM) | Off-Target 1 (Kinase X) IC₅₀ (µM) [ELISA] | Off-Target 2 (GPCR Y) Kₑ (µM) [SPR] | Off-Target 3 (Ion Channel Z) Kₑ (µM) [SPR] | Selectivity Ratio (OT-2 Kₑ / Target Kₑ) |
| VH-001 | 5.2 | 1.5 | 0.8 | > 50 | 154x |
| Analog VH-A | 4.8 | 1.2 | 0.7 | > 50 | 146x |
| Analog VH-B | 6.1 | 25.6 | 15.3 | > 50 | 2508x |
Data Interpretation:
-
VH-001 (Parent Molecule): Shows high potency at the primary target. However, it exhibits significant off-target activity against Kinase X and GPCR Y, with micromolar affinity. The selectivity ratio of 154-fold against GPCR Y may pose a potential safety risk.
-
Analog VH-A: This analog shows a marginal improvement in primary target potency but retains a nearly identical and problematic off-target profile to the parent molecule. This suggests the structural modification did not address the liabilities.
-
Analog VH-B: While showing slightly lower potency for the primary target, Analog VH-B demonstrates a dramatically improved safety profile. Its affinity for both Kinase X and GPCR Y is significantly reduced, resulting in a >2500-fold selectivity window over the most problematic off-target (GPCR Y).
References
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]
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Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved from [Link]
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Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9138-9145. Retrieved from [Link]
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Reichert Life Sciences. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. AZoM.com. Retrieved from [Link]
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Davis, T., & Wilson, J. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of Immunological Methods, 288(1-2), 123-133. Retrieved from [Link]
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Li, M., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Journal of Analysis and Testing, 7(4), 311-324. Retrieved from [Link]
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Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 183. Retrieved from [Link]
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IPHASE Biosciences. (2023). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]
- Blake, D. A., & Blake, R. C. (2017). Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
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Zhang, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Journal of Immunology Research, 2022, 5928886. Retrieved from [Link]
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Zhao, Y., et al. (2021). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Retrieved from [Link]
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Sexton, J. (2021). Comparison Between the Final FDA, PMDA, and EMA In Vitro Drug Interaction Guidance. Fierce Biotech. Retrieved from [Link]
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Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved from [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. Retrieved from [Link]
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Salmaslian, H., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 67(11), 1499-1509. Retrieved from [Link]
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Vazquez-Abad, M. D. (2020). FDA EMA immunogenicity guidelines APR2020. YouTube. Retrieved from [Link]
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KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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Wang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Computational and Structural Biotechnology Journal, 20, 3158-3168. Retrieved from [Link]
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HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Implementing Alternative Methods. Retrieved from [Link]
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Synbio Technologies. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Retrieved from [Link]
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Ben-Ami, A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1278881. Retrieved from [Link]
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Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. ResearchGate. Retrieved from [Link]
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White, T. J., et al. (2020). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Frontiers in Immunology, 11, 584223. Retrieved from [Link]
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Romano, A., et al. (2016). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. ResearchGate. Retrieved from [Link]
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UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. Retrieved from [Link]
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Benchmarking the performance of Valerohydrazide in specific assays
Conclusion: Valerohydrazide is fundamentally incompatible with colorimetric assays. For this application, 2,4-DNPH is the unequivocal choice due to its inherent chromophoric properties. [1]
Experimental Protocols
Protocol 1: Derivatization of Carbonylated Proteins for LC-MS/MS Analysis
(Adapted from methodologies described for hydrazide-based labeling of proteins)[4][5]
-
Sample Preparation:
-
Dissolve 100 µg of the protein sample in 100 µL of a denaturing buffer (e.g., 6 M Guanidine-HCl, 50 mM sodium phosphate, pH 7.0).
-
Rationale: Denaturation is crucial to expose carbonyl sites within the folded protein structure.
-
-
Derivatization Reaction:
-
Prepare a 50 mM stock solution of the chosen hydrazide reagent (Valerohydrazide or Biotin Hydrazide) in an appropriate solvent (e.g., DMSO). [8] * Add the hydrazide reagent to the protein solution to a final concentration of 5-10 mM.
-
Incubate the reaction at 37°C for 2 hours with gentle agitation.
-
Rationale: A molar excess of the reagent and elevated temperature drive the reaction to completion. The slightly acidic to neutral pH is optimal for hydrazone formation. [4]
-
-
Buffer Exchange and Reduction/Alkylation:
-
Remove excess reagent and guanidine using a desalting column or acetone precipitation.
-
Resuspend the protein in a digestion-compatible buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with 10 mM DTT (dithiothreitol) for 1 hour at 56°C.
-
Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Rationale: Standard proteomics workflow to prepare the protein for enzymatic digestion.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to <2 M with 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
Rationale: Trypsin cleaves the protein into peptides of a suitable size for MS analysis.
-
-
Sample Cleanup (and Enrichment if applicable):
-
For Valerohydrazide-labeled samples: Acidify the digest with formic acid to pH <3 and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
For Biotin Hydrazide-labeled samples: Perform affinity enrichment using streptavidin-coated magnetic beads or resin prior to C18 desalting. [5] * Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptide sample in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze using a high-resolution mass spectrometer coupled to a nano-flow HPLC system.
-
Protocol 2: Colorimetric Quantification of Carbonyls using 2,4-DNPH
(Adapted from Lappin, 1951, and subsequent optimized methods)[1]
-
Reagent Preparation:
-
Prepare the 2,4-DNPH reagent by dissolving 2,4-dinitrophenylhydrazine in a solution of concentrated sulfuric acid and ethanol.
-
Safety Note: 2,4-DNPH is potentially explosive when dry and should be handled with care. The acidic reagent is highly corrosive.
-
-
Reaction:
-
In a microplate well or cuvette, mix 50 µL of the sample (e.g., cell culture supernatant) with 50 µL of the 2,4-DNPH reagent.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
Rationale: The reaction between 2,4-DNPH and carbonyls forms a colored hydrazone product.
-
-
Measurement:
-
Add 100 µL of 80% ethanol or another suitable solvent to stabilize the color.
-
Measure the absorbance at the appropriate wavelength (typically 370-430 nm, depending on the specific carbonyl and conditions) using a spectrophotometer or plate reader.
-
Rationale: The absorbance is directly proportional to the concentration of carbonyls in the sample.
-
-
Quantification:
-
Prepare a standard curve using a known concentration of an aldehyde or ketone (e.g., acetone or formaldehyde).
-
Calculate the carbonyl concentration in the samples by interpolating their absorbance values against the standard curve.
-
Final Recommendations
The selection of a carbonyl derivatization reagent is a critical decision that profoundly impacts the quality and nature of the resulting data.
-
Choose Valerohydrazide for targeted, direct LC-MS/MS analysis where the analyte is sufficiently abundant and the primary goal is to enhance ionization efficiency through added hydrophobicity. It is a cost-effective and high-performing choice for improving MS signal quality. [5]
-
Choose Biotin Hydrazide when analyzing complex samples with low-abundance carbonyls. The ability to perform affinity enrichment is a powerful advantage that often outweighs its slightly lower labeling efficiency. [5][9]
-
Choose Girard's Reagent T for quantitative LC-MS/MS of small molecule aldehydes and ketones, where its permanent positive charge guarantees excellent ionization. [7][10]
-
Choose 2,4-DNPH for rapid, high-throughput screening and total carbonyl quantification using simple and accessible colorimetric assays. [1] By understanding the distinct mechanism and optimal application for each reagent, researchers can design more robust, sensitive, and meaningful experiments.
References
- Vertex AI Search. (n.d.). Biotin Hydrazide.
- A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.
- National Institutes of Health. (n.d.). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC.
- Journal of Lipid Research. (n.d.). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila.
- Interchim. (n.d.). Hydrazide-Biotin.
- BenchChem. (2025). A Comparative Guide to Ketone Derivatization: Girard's Reagent T vs. 2-(4-(Dimethylamino)phenyl)acetohydrazide.
- Analytical Chemistry. (2014). Integrated quantification and identification of aldehydes and ketones in biological samples.
- Thermo Fisher Scientific. (n.d.). EZ-Link Hydrazide Biotins.
- Sigma-Aldrich. (n.d.). Girard's reagent T for HPLC derivatization.
- Vector Labs. (n.d.). Biotin-dPEG®₄-hydrazide.
- MedchemExpress.com. (n.d.). Girard's reagent T (Trimethylacetohydrazideammonium chloride).
- TargetMol. (n.d.). Girard's Reagent T.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- ResearchGate. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Request PDF.
- ResearchGate. (2016). Anyone knows an alternative qualitative test to 2,4-Dinitrophenylhydrazine (Brady's test)?.
- National Institutes of Health. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories.
- National Institutes of Health. (2025). Activity assays for flavoprotein oxidases: an overview - PMC.
- National Institutes of Health. (2023). Viloxazine - StatPearls - NCBI Bookshelf.
- ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Valerohydrazide
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Valerohydrazide. The focus is on providing procedural, step-by-step guidance to ensure safe handling, from initial preparation to final disposal, fostering a culture of safety and trust in the laboratory.
Valerohydrazide (Pentanehydrazide), with the molecular formula C5H12N2O, is a member of the hydrazide class of organic compounds.[1] While specific toxicological data for Valerohydrazide is limited, the well-documented hazards of the hydrazide chemical family necessitate a cautious and well-planned approach to its handling. Hydrazines are recognized as potentially toxic, corrosive, and carcinogenic, demanding strict adherence to safety protocols.[2]
Core Safety Directives & Hazard Assessment
Valerohydrazide is classified under the Globally Harmonized System (GHS) as harmful if swallowed.[1] However, due to its structural similarity to other hydrazines, it should be treated as a substance with the potential for more severe hazards, including skin and eye irritation, respiratory tract irritation, and potential carcinogenicity.[2][3][4] All operations involving Valerohydrazide must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[2][5][6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with Valerohydrazide. A multi-layered approach ensures protection against various exposure routes.
| Operation / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Reactions (<5g) | ANSI Z87.1-compliant safety glasses with side shields.[5] | Disposable nitrile gloves (double-gloving recommended).[2][5][6] | Flame-resistant lab coat, fully buttoned.[2] | Not required if handled exclusively within a fume hood. |
| Medium to Large-Scale Reactions (>5g) or Splash Hazard | Chemical splash goggles.[5][6] A full-face shield worn over goggles is required for significant splash risks.[2][6][8][9] | Chemical-resistant gloves (e.g., neoprene, butyl rubber).[10][11] Check manufacturer's compatibility charts. | Chemical-resistant apron over a flame-resistant lab coat. | Not required if handled exclusively within a fume hood. |
| Emergency Spill Response | Full-face shield over chemical splash goggles. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls.[12] | A full-face, air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[8][10] |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Valerohydrazide.
Caption: Decision workflow for selecting appropriate PPE when handling Valerohydrazide.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a standard procedure for using Valerohydrazide in a laboratory setting.
1. Pre-Experiment Preparation:
- Ensure the chemical fume hood is operational and has been certified within the last year.[5]
- Assemble all necessary equipment and reagents within the fume hood.
- Don the appropriate PPE as determined by the hazard assessment.
- Have a spill kit readily accessible.
- Ensure an emergency eyewash and safety shower are unobstructed and accessible.[13]
2. Weighing and Transfer:
- Perform all weighing and transfers of solid Valerohydrazide within the fume hood.
- Use a disposable weighing boat to prevent contamination of balances.
- Carefully add the solid to the reaction vessel, avoiding the creation of dust.
- Close the Valerohydrazide container immediately after use and ensure the seal is tight.[5][13]
3. During the Reaction:
- Keep the fume hood sash at the lowest possible working height.[5]
- Continuously monitor the reaction for any unexpected changes.
- Avoid direct contact with the reaction mixture, even with gloves.
4. Post-Experiment:
- Quench the reaction safely according to your specific experimental procedure.
- Clean all equipment that has come into contact with Valerohydrazide. Decontaminate equipment with a water rinse.[5]
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands and arms thoroughly with soap and water after exiting the lab.[6]
Emergency Procedures
Spill Response:
-
Minor Spill (inside a fume hood):
-
Use a spill kit with an appropriate absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material in a designated hazardous waste container.
-
Wipe the area with a decontaminating solution.
-
-
Major Spill (outside a fume hood):
Exposure Response:
-
Skin Contact: Immediately move to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[2][5][13] Remove contaminated clothing while under the shower.[5][13] Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][13] Remove contact lenses if possible.[5][13] Seek immediate medical attention.[2][6]
-
Inhalation: Move to fresh air immediately.[5][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[5][13] Rinse the mouth with water.[5] Seek immediate medical attention.[2][13]
Disposal Plan: Managing Valerohydrazide Waste
All waste containing Valerohydrazide is considered hazardous and must be disposed of in accordance with institutional, local, and federal regulations.[6][14]
1. Waste Segregation:
- Collect all Valerohydrazide-containing waste (solid and liquid) in a dedicated, clearly labeled hazardous waste container.[5][6]
- The container must be made of a compatible material and have a tight-fitting lid.[5]
- Label the container with "Hazardous Waste," the full chemical name "Valerohydrazide," and any other components of the waste stream.[6][13]
2. In-Lab Neutralization (for dilute aqueous solutions only):
- For dilute aqueous solutions of Valerohydrazide (<5%), neutralization can be performed by trained personnel.
- Slowly add an equal volume of a dilute (5%) aqueous solution of sodium hypochlorite or calcium hypochlorite.[10][15][16]
- This reaction should be carried out in a fume hood with appropriate PPE.
- The neutralized solution should still be collected and disposed of as hazardous waste.
3. Final Disposal:
- Store the sealed hazardous waste container in a designated satellite accumulation area.[5]
- Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[6]
- Empty containers that held Valerohydrazide must also be treated as hazardous waste, as they may contain harmful residues.[5]
By adhering to these stringent safety protocols, you can effectively manage the risks associated with Valerohydrazide and ensure a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
